Product packaging for Isoprenaline(Cat. No.:CAS No. 149-53-1)

Isoprenaline

カタログ番号: B085558
CAS番号: 149-53-1
分子量: 211.26 g/mol
InChIキー: JWZZKOKVBUJMES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Isoproterenol, also known as isoprenaline, is a potent and non-selective synthetic catecholamine that acts as a full agonist at both β1- and β2-adrenergic receptors . Its primary research value lies in its robust ability to stimulate the Gαs-protein-coupled pathway, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels . This mechanism makes it a critical tool for investigating adrenergic receptor function and signal transduction in various physiological systems. In cardiovascular research, isoproterenol is extensively used to model pathophysiological conditions and study cardiac responses. It elicits pronounced positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects through its action on cardiac β1-adrenergic receptors . Researchers utilize it to explore mechanisms of arrhythmogenesis, cardiac hypertrophy, and heart failure . Furthermore, its ability to provoke vasodilation and lower peripheral vascular resistance via β2-adrenergic receptor activation is valuable for studying vascular tone and hemodynamics . Isoproterenol also serves as a key pharmacological agent in pulmonary research. Its potent β2-mediated relaxation of bronchial and tracheal smooth muscle makes it a standard for investigating airway hyperreactivity, bronchodilation, and the pathophysiology of asthma and bronchospasm . Beyond these core areas, its influence extends to metabolic studies, as it can induce hepatic glycogenolysis and modulate insulin resistance, and to neurological studies, given its minimal penetration of the blood-brain barrier, which allows for the isolation of peripheral adrenergic effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO3 B085558 Isoprenaline CAS No. 149-53-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZZKOKVBUJMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023175
Record name Isoproterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoproterenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.86e+00 g/L
Record name Isoproterenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7683-59-2
Record name Isoproterenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7683-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoproterenol [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name isoproterenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isoproterenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoproterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoprenaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROTERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoproterenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170.5 °C
Record name Isoprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isoproterenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isoprenaline in Cardiac Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, a non-selective β-adrenergic receptor agonist, is a potent synthetic catecholamine that profoundly influences cardiac myocyte function. Its mechanism of action is primarily centered around the activation of the β-adrenergic signaling cascade, leading to significant alterations in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, protein kinase A (PKA) activity, and the phosphorylation status of critical calcium-handling and myofilament proteins. These molecular events culminate in pronounced positive inotropic, chronotropic, and lusitropic effects on the heart. This technical guide provides a comprehensive overview of the core mechanisms of this compound action in cardiac cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Signaling Pathway: β-Adrenergic Stimulation

This compound exerts its primary effects on cardiac myocytes by binding to β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] This interaction initiates a well-defined signaling cascade:

  • Receptor Activation and G-Protein Coupling: Upon binding this compound, the β-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs.[3]

  • Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) dissociates and stimulates adenylyl cyclase, a membrane-bound enzyme.[2]

  • cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of protein kinase A (PKA) and causing the release and activation of its catalytic subunits.[3]

This cascade results in the phosphorylation of numerous downstream targets, fundamentally altering the electrophysiological and contractile properties of the cardiac cell.

Isoprenaline_Signaling_Pathway ISO This compound BAR β-Adrenergic Receptor ISO->BAR Binds Gs Gs Protein BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation

Figure 1: Core this compound Signaling Pathway.

Downstream Targets and Physiological Effects

The activation of PKA by this compound leads to the phosphorylation of several key proteins within the cardiomyocyte, each contributing to the overall physiological response.

L-type Calcium Channels (LTCCs)

PKA-mediated phosphorylation of L-type calcium channels increases their open probability, leading to an enhanced influx of calcium (Ca²⁺) into the cell during depolarization.[3][4] This increased Ca²⁺ influx is a primary contributor to the positive inotropic (increased contractility) effect of this compound.

Phospholamban (PLB)

In its dephosphorylated state, phospholamban (PLB) inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA phosphorylates PLB at Serine 16, which relieves this inhibition.[1][5] This results in an increased rate of Ca²⁺ reuptake into the sarcoplasmic reticulum (SR), contributing to the positive lusitropic (increased relaxation rate) effect of this compound.

Ryanodine (B192298) Receptors (RyR2)

PKA also phosphorylates the ryanodine receptor (RyR2), the Ca²⁺ release channel on the SR. This phosphorylation increases the sensitivity of RyR2 to Ca²⁺, leading to a greater release of Ca²⁺ from the SR for a given trigger (Ca²⁺-induced Ca²⁺ release).[4][6] This further amplifies the intracellular Ca²⁺ transient and enhances contractility.

Troponin I (TnI)

Phosphorylation of cardiac troponin I (cTnI) by PKA decreases the sensitivity of the myofilaments to Ca²⁺.[5] This facilitates the dissociation of Ca²⁺ from troponin C, contributing to a faster rate of relaxation (lusitropy).[7]

Downstream_Targets PKA Active PKA LTCC L-type Ca²⁺ Channel PKA->LTCC Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates RyR2 Ryanodine Receptor 2 PKA->RyR2 Phosphorylates TnI Troponin I PKA->TnI Phosphorylates Ca_influx ↑ Ca²⁺ Influx LTCC->Ca_influx SERCA ↑ SERCA Activity PLB->SERCA Ca_release ↑ SR Ca²⁺ Release RyR2->Ca_release Ca_sensitivity ↓ Myofilament Ca²⁺ Sensitivity TnI->Ca_sensitivity Inotropy ↑ Inotropy Ca_influx->Inotropy Lusitropy ↑ Lusitropy SERCA->Lusitropy Ca_release->Inotropy Ca_sensitivity->Lusitropy

Figure 2: Downstream Targets of PKA Phosphorylation.

Alternative Signaling Pathways

While the Gs-cAMP-PKA pathway is dominant, this compound can also engage other signaling cascades in cardiac cells.

Gi-Coupled Pathway

At higher concentrations, this compound can also activate inhibitory G-proteins (Gi). This can lead to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is implicated in cardiac hypertrophy.[1]

Calcineurin Pathway

This compound-induced increases in intracellular Ca²⁺ can activate the calcium-calmodulin-dependent phosphatase, calcineurin. Calcineurin activation is another pathway linked to the development of cardiac hypertrophy.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the effects of this compound on various parameters in cardiac cells.

Table 1: this compound-Induced Changes in cAMP and Protein Phosphorylation

ParameterThis compound ConcentrationSpecies/Cell TypeObserved EffectReference(s)
cAMP Generation 1 µMCardiomyocytesStimulation of cAMP generation[8]
Troponin I (TnI) Phosphorylation K₀.₅ = 0.13 ± 0.01 nMIsolated Rat HeartsHalf-maximal phosphorylation[5][9]
Phospholamban (PLB) Phosphorylation K₀.₅ = 2.94 ± 0.04 nMIsolated Rat HeartsHalf-maximal phosphorylation[5][9]
Ryanodine Receptor (RyR2) Phosphorylation -RatIncreased PKA phosphorylation in vivo[6]
PLB Serine 16 Phosphorylation 0.1 µM for 2 minMouse HeartsIncreased phosphorylation[10]

Table 2: this compound-Induced Changes in Ion Currents and Contractility

ParameterThis compound ConcentrationSpecies/Cell TypeObserved EffectReference(s)
L-type Ca²⁺ Current (ICa,L) -Rat Ventricular Myocytes26% increase in peak current[11]
Cell Shortening 1 µMWT Mouse Myocytes369 ± 87% increase in contraction amplitude[12]
Cell Shortening 1 µMPLB-KO Mouse Myocytes196 ± 30% increase in contraction amplitude[12]
Relaxation Time (τ) Maximal TreatmentWT Mouse Myocytes30-50% reduction[7]

Detailed Experimental Protocols

Isolation of Adult Ventricular Myocytes

This protocol describes a common method for isolating viable cardiomyocytes from adult rodents using a Langendorff perfusion system.

Materials:

  • Anesthesia (e.g., pentobarbital)

  • Heparin

  • Perfusion buffer (e.g., calcium-free Tyrode's solution)

  • Digestion buffer (perfusion buffer with collagenase and hyaluronidase)

  • Stopping buffer (perfusion buffer with bovine serum albumin)

  • Langendorff perfusion apparatus

Procedure:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with calcium-free perfusion buffer to wash out blood and stop contractions.

  • Switch to the digestion buffer and perfuse until the heart becomes flaccid.

  • Remove the heart from the apparatus, trim away non-ventricular tissue, and gently mince the ventricular tissue.

  • Gently triturate the tissue pieces in stopping buffer to release individual myocytes.

  • Allow the myocytes to settle by gravity and carefully remove the supernatant.

  • Gradually reintroduce calcium to the myocyte suspension to prevent calcium paradox.

  • The isolated rod-shaped myocytes are now ready for experimental use.[13][14]

Myocyte_Isolation_Workflow Start Anesthetize Animal & Heparinize Excise Excise Heart Start->Excise Cannulate Cannulate Aorta on Langendorff Apparatus Excise->Cannulate Perfusion_CaFree Perfuse with Ca²⁺-free Buffer Cannulate->Perfusion_CaFree Perfusion_Enzyme Perfuse with Digestion Buffer Perfusion_CaFree->Perfusion_Enzyme Mince Mince Ventricular Tissue Perfusion_Enzyme->Mince Triturate Triturate in Stopping Buffer Mince->Triturate Settle Gravity Settle Myocytes Triturate->Settle Reintroduce_Ca Gradual Ca²⁺ Reintroduction Settle->Reintroduce_Ca End Isolated Myocytes Reintroduce_Ca->End

Figure 3: Experimental Workflow for Cardiomyocyte Isolation.

Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Current

This protocol outlines the measurement of L-type calcium currents in isolated cardiomyocytes.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for pipettes

  • External solution (containing Ca²⁺ as the charge carrier, and blockers for Na⁺ and K⁺ channels)

  • Internal solution (pipette solution, containing a Cs⁺-based solution to block K⁺ currents and a Ca²⁺ buffer like EGTA)

Procedure:

  • Plate isolated cardiomyocytes in a recording chamber on the microscope stage.

  • Pull a glass pipette to a resistance of 2-5 MΩ and fire-polish the tip.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Approach a myocyte with the pipette and form a giga-ohm seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit L-type Ca²⁺ currents (e.g., depolarizing steps from a holding potential of -40 mV to various test potentials).

  • Record the resulting currents and analyze the current-voltage relationship and inactivation kinetics.[15][16]

Measurement of cAMP Levels using FRET-based Biosensors

This protocol describes the use of Förster Resonance Energy Transfer (FRET) to measure dynamic changes in intracellular cAMP.

Materials:

  • Isolated cardiomyocytes

  • A FRET-based cAMP biosensor (e.g., Epac-based or PKA-based) delivered via viral transduction or transfection

  • Fluorescence microscope with appropriate filter sets for the FRET pair (e.g., CFP/YFP)

  • Image acquisition and analysis software

Procedure:

  • Introduce the FRET biosensor into the cardiomyocytes and allow for expression.

  • Place the cells in a perfusion chamber on the microscope stage.

  • Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and acceptor (e.g., YFP) fluorophores.

  • Establish a baseline FRET ratio (acceptor emission / donor emission).

  • Perfuse the cells with a solution containing this compound at the desired concentration.

  • Continuously record the changes in the FRET ratio, which correspond to changes in intracellular cAMP concentration.

  • Calibrate the FRET signal using agents that maximally and minimally activate the sensor (e.g., forskolin (B1673556) and a phosphodiesterase inhibitor for maximal activation).[17][18]

Western Blot Analysis of Protein Phosphorylation

This protocol details the detection of changes in the phosphorylation state of target proteins.

Materials:

  • Isolated cardiomyocytes

  • This compound

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies specific for the total and phosphorylated forms of the protein of interest (e.g., anti-phospho-PLB Ser16)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cardiomyocytes with or without this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein for normalization.

  • Quantify the band intensities to determine the change in phosphorylation.

Measurement of Cardiomyocyte Contractility

This protocol describes a video-based method for assessing cardiomyocyte shortening.

Materials:

  • Isolated cardiomyocytes

  • Inverted microscope with a camera

  • Field stimulation electrodes

  • Video edge detection or motion tracking software

Procedure:

  • Place cardiomyocytes in a chamber on the microscope stage.

  • Select a rod-shaped, healthy myocyte for analysis.

  • Pace the myocyte using the field stimulation electrodes at a physiological frequency (e.g., 1 Hz).

  • Record a video of the contracting myocyte.

  • Use software to track the movement of the cell edges or sarcomeres during contraction and relaxation.

  • Analyze the video to determine parameters such as the percentage of cell shortening, and the rates of contraction and relaxation.[19][20]

Conclusion

The mechanism of action of this compound in cardiac cells is a multifaceted process, primarily driven by the β-adrenergic-cAMP-PKA signaling pathway. This cascade results in the phosphorylation of key regulatory proteins, leading to enhanced contractility, accelerated relaxation, and an increased heart rate. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate effects of this compound and other β-adrenergic agonists on cardiac myocyte function. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for a range of cardiovascular diseases.

References

The Discovery and Development of Isoprenaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, a synthetic catecholamine, holds a pivotal position in the history of pharmacology. Its discovery and subsequent investigation were instrumental in the formulation of the theory of alpha- and beta-adrenergic receptors, a cornerstone of modern autonomic pharmacology. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and synthesis of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational experiments and key milestones that have shaped our understanding of the adrenergic system. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this crucial pharmacological tool.

Discovery and Historical Development

The journey of this compound's discovery is intertwined with the broader exploration of catecholamines and their physiological effects. Building on the initial isolation of adrenaline in the late 19th century, the early 20th century saw a concerted effort to synthesize and characterize related compounds with therapeutic potential.

Timeline of Key Events:

  • 1940: this compound was first synthesized.[1] This novel compound was the N-isopropyl analogue of norepinephrine.[1]

  • 1940s: The pharmacological properties of this compound were extensively studied. Research during this period revealed that this isopropyl analog of epinephrine (B1671497) could dilate the bronchi, increase heart rate, and boost cardiac output, all without causing the vasoconstriction associated with adrenaline.[2]

  • 1947: this compound was introduced for medical use in the United States, initially for the treatment of asthma.[1][3]

  • 1948: Raymond Ahlquist, an American pharmacologist, published his seminal work proposing the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).[4][5][6] Ahlquist's hypothesis was based on the differential effects of a series of six catecholamines, including this compound, on various tissues.[4] He observed that this compound was a potent stimulator of what he defined as β-receptors, which were associated with effects such as cardiac stimulation and smooth muscle relaxation, while having minimal activity on α-receptors, which were linked to vasoconstriction.[7][8]

  • 1958: The discovery of dichloroisoproterenol (B1670464) (DCI), the first beta-blocker, by Powell and Slater provided crucial evidence supporting Ahlquist's theory. DCI was shown to selectively block the physiological responses to this compound, thereby validating the existence of β-receptors.[9]

  • 1960s: The widespread use of this compound inhalers for asthma was linked to an increase in asthma-related deaths, raising concerns about its safety and leading to a re-evaluation of its use in this context.[1][10]

  • Mid-20th Century to Present: this compound's primary clinical applications shifted towards the management of bradycardia (slow heart rate) and heart block.[11] It remains a valuable tool in clinical settings for these indications and as a pharmacological probe in research to study the beta-adrenergic system.

Chemical Properties and Synthesis

This compound, chemically known as 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol, is a synthetic catecholamine.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₇NO₃
Molar Mass 211.26 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water
Chemical Synthesis

The synthesis of this compound typically involves a multi-step process starting from catechol. One common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a general representation of a common synthesis method and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone (B119122)

  • In a suitable reaction vessel, catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane.

  • The reaction mixture is stirred at a controlled temperature to facilitate the Friedel-Crafts acylation.

  • Upon completion, the reaction is quenched, and the product, 2-chloro-3',4'-dihydroxyacetophenone, is isolated and purified.

Step 2: Synthesis of 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride

  • The 2-chloro-3',4'-dihydroxyacetophenone from the previous step is reacted with isopropylamine (B41738) in an organic solvent.

  • The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt, 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride.

  • The product is isolated and purified.

Step 3: Reduction to this compound Hydrochloride

  • The ketone group of 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride is reduced to a hydroxyl group.

  • This reduction is typically achieved through catalytic hydrogenation using a palladium catalyst in an alcoholic solvent. An ion-exchange resin may also be used in this step.

  • The final product, this compound hydrochloride, is then purified and crystallized.

Figure 1: Chemical Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Catechol Catechol Intermediate_1 2-chloro-3',4'- dihydroxyacetophenone Catechol->Intermediate_1 Friedel-Crafts Acylation (AlCl3) Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate_1 Isopropylamine Isopropylamine Intermediate_2 3',4'-dihydroxy-2- (isopropylamino)acetophenone hydrochloride Isopropylamine->Intermediate_2 Intermediate_1->Intermediate_2 Amination Isoprenaline_HCl This compound Hydrochloride Intermediate_2->Isoprenaline_HCl Catalytic Hydrogenation (Pd catalyst) Figure 2: this compound Signaling Pathway This compound This compound Beta_Receptor β-Adrenergic Receptor (GPCR) This compound->Beta_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Adenylyl Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Response Physiological Response (e.g., Increased Heart Rate, Bronchodilation) Phosphorylation->Response Figure 3: Konzett-Rössler Experimental Workflow Animal_Prep Anesthetized Guinea Pig with Tracheal Cannula Resp_Pump Respiratory Pump (Constant Tidal Volume) Animal_Prep->Resp_Pump Pressure_Transducer Pressure Transducer Animal_Prep->Pressure_Transducer Measure_Constriction Measure Increased Respiratory Pressure Pressure_Transducer->Measure_Constriction Measure_Dilation Measure Decreased Respiratory Pressure Pressure_Transducer->Measure_Dilation Bronchoconstrictor Administer Bronchoconstrictor (e.g., Histamine) Bronchoconstrictor->Animal_Prep Isoprenaline_Admin Administer this compound Isoprenaline_Admin->Animal_Prep Data_Analysis Quantify Bronchodilatory Effect Measure_Dilation->Data_Analysis

References

Isoprenaline: A Comprehensive Technical Guide on its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol, is a synthetic catecholamine and a potent, non-selective β-adrenergic receptor agonist.[1] It is a sympathomimetic agent that acts almost exclusively on beta-adrenergic receptors and is utilized in the management of various cardiac disorders and as a bronchodilator.[1] This technical guide provides an in-depth overview of the structure, chemical properties, and associated signaling pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the N-isopropyl analogue of norepinephrine.[2] Its chemical structure consists of a catechol nucleus (a benzene (B151609) ring with two adjacent hydroxyl groups) attached to an aminoethanol side chain with an isopropyl group on the nitrogen atom.

IUPAC Name: 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol[2]

Synonyms: Isoproterenol, Isopropylnorepinephrine, Isopropylnoradrenaline[2]

IdentifierValue
CAS Number 7683-59-2 (this compound), 51-30-9 (this compound Hydrochloride), 6700-39-6 (this compound Sulfate)
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
InChI InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3
SMILES CC(C)NCC(O)c1cc(O)c(O)cc1

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is a hydrophilic compound, which limits its ability to cross the blood-brain barrier. This compound is commercially available as hydrochloride and sulfate (B86663) salts to improve its stability and solubility.

PropertyValueSalt Form
Melting Point 165-175 °C (decomposes)Hydrochloride
180 °CBase
pKa (Strongest Acidic) 9.81Base (Predicted)
pKa (Strongest Basic) 8.96Base (Predicted)
LogP -0.27 to 0.24Base (Predicted)
Water Solubility Freely solubleHydrochloride
Freely solubleSulfate
5.86 mg/mLBase (Predicted)
Ethanol Solubility Sparingly solubleHydrochloride
Very slightly solubleSulfate
Methylene Chloride Solubility Practically insolubleHydrochloride

Chemical Stability and Storage

This compound is sensitive to air and light and can degrade over time, often indicated by a color change to brownish-pink in aqueous solutions upon prolonged exposure. This compound hydrochloride solutions are more stable at a lower pH and should be protected from light. Studies have shown that this compound hydrochloride diluted in 0.9% sodium chloride and stored in UV light-blocking bags is stable for up to 90 days at both room temperature and under refrigeration.

Storage Recommendations:

  • Store in airtight, light-resistant containers.

  • For solutions, storage in amber or UV-blocking bags is recommended.

  • Refrigeration at 2-8°C can extend the stability of solutions.

Signaling Pathways

As a non-selective β-adrenergic receptor agonist, this compound activates both β₁ and β₂ adrenergic receptors. This interaction initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of this compound, such as increased heart rate and force of contraction (β₁ effect) and smooth muscle relaxation (β₂ effect).

Isoprenaline_Signaling_Pathway This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to GsProtein Gs Protein BetaReceptor->GsProtein Activates AC Adenylyl Cyclase GsProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., increased heart rate, smooth muscle relaxation) Phosphorylation->Response Leads to

This compound β-Adrenergic Signaling Pathway

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation of this compound Solution: Accurately weigh and dissolve a known amount of this compound hydrochloride in deionized water to create a solution of a specific concentration (e.g., 1 mM).

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve.

Determination of LogP by Shake-Flask Method

This method determines the partition coefficient (LogP) of a compound between two immiscible liquids, typically n-octanol and water.

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a mixture of the two prepared phases in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient period (e.g., 24 hours) to allow for the complete partitioning of this compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Melting Point by Capillary Method

This method determines the temperature at which a solid substance transitions to a liquid.

Methodology:

  • Sample Preparation: Finely powder the crystalline this compound sample. Pack a small amount of the powder into a capillary tube, ensuring a compact column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.

  • Observation: Observe the sample through the magnifying lens of the apparatus.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Aqueous Solubility by Saturation Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Undissolved Solid: Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Concentration Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Solubility Value: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Experimental_Workflow_Solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis AddExcess Add excess this compound to aqueous buffer Agitate Agitate at constant temperature (24-48h) AddExcess->Agitate Filter Filter supernatant Agitate->Filter Analyze Analyze concentration (UV-Vis or HPLC) Filter->Analyze Result Equilibrium Solubility Analyze->Result

Workflow for Solubility Determination

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and signaling mechanisms of this compound. The inclusion of quantitative data in a structured format and detailed experimental protocols offers a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental characteristics is essential for the effective utilization of this compound in research and for the development of novel therapeutics targeting the β-adrenergic system.

References

Isoprenaline Signaling Pathway and Downstream Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, a non-selective β-adrenergic receptor agonist, is a synthetic catecholamine that plays a critical role in cardiovascular physiology and is widely used as a pharmacological tool to study adrenergic signaling.[1][2] Its high affinity for both β1 and β2-adrenergic receptors makes it a potent stimulator of the sympathetic nervous system's effects on various tissues, most notably the heart.[1] This technical guide provides an in-depth exploration of the core this compound signaling pathway, its key downstream targets, and detailed methodologies for its investigation.

The Core Signaling Pathway: From Receptor to Second Messenger

The canonical this compound signaling cascade is initiated by its binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] As a crucial second messenger, cAMP propagates the signal intracellularly.

Isoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC

Figure 1: this compound initiates the signaling cascade.

Primary Downstream Effector: Protein Kinase A (PKA)

The primary intracellular effector of cAMP is cAMP-dependent Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.

PKA_Activation cAMP cAMP Inactive_PKA Inactive PKA (R2C2) cAMP->Inactive_PKA Binds Active_PKA Active PKA (2C) Inactive_PKA->Active_PKA Releases Regulatory_Subunits Regulatory Subunits (R2-cAMP4) Inactive_PKA->Regulatory_Subunits Releases Downstream_Targets Downstream Targets Active_PKA->Downstream_Targets Phosphorylates

Figure 2: Activation of Protein Kinase A (PKA) by cAMP.

Key Downstream Targets of this compound Signaling

The activation of the this compound signaling pathway leads to the modulation of numerous downstream targets, culminating in diverse physiological responses. Two of the most well-characterized and significant downstream targets are the transcription factor CREB and the MAP kinase ERK.

CREB (cAMP Response Element-Binding Protein)

PKA directly phosphorylates CREB at Serine 133. This phosphorylation event is crucial for the recruitment of the transcriptional co-activator CBP/p300. The resulting complex binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby regulating their transcription. This pathway is pivotal in processes such as metabolism, cell proliferation, and neuronal signaling.

ERK (Extracellular signal-Regulated Kinase)

The activation of ERK (ERK1/2 or p44/p42 MAP kinase) by this compound is more complex and can occur through both PKA-dependent and PKA-independent mechanisms. In some cellular contexts, PKA can activate ERK, while in others, it can be inhibitory. The PKA-mediated activation of ERK often involves intermediate signaling molecules.

Downstream_Targets cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Active_PKA Active PKA CREB CREB Active_PKA->CREB Phosphorylates ERK_Pathway ERK Pathway Active_PKA->ERK_Pathway Modulates pCREB p-CREB (Ser133) Gene_Transcription Gene Transcription pCREB->Gene_Transcription Regulates pERK p-ERK Cellular_Response Cellular Response pERK->Cellular_Response Mediates

Figure 3: Major downstream targets of PKA activation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound signaling pathway.

Table 1: Receptor Binding and Affinity

ParameterValueCell Type/SystemReference
EC50 (L-type Ca2+ current) 20.0 nMFrog ventricular myocytes
EC50 (contractile action) 0.08 ± 0.014 µMRat ventricle strips
Kd ((3H)isoproterenol) 3.07 µM (kinetic), 3-5 µM (steady state)Rat isolated fat cells
Kd ((3H)isoproterenol) 0.9-1 µMHuman fat cells

Table 2: Downstream Signaling Activation

Downstream EventFold Increase (vs. Basal)Treatment ConditionsCell Type/SystemReference
cAMP Accumulation ~2-fold0.1 µM this compoundRat ventricle strips
cAMP Accumulation ~5-fold8 µM Forskolin (B1673556) (for comparison)Rat ventricle strips
PDE4 Activity 2 to 3-fold1 µM this compoundHEK-293 cells
ERK1/2 Phosphorylation 3.13 ± 0.20-foldAcute this compound infusionC57BL/6 mice
p38 Phosphorylation 3.14 ± 0.30-foldAcute this compound infusionC57BL/6 mice
JNK Phosphorylation 3.65 ± 0.34-foldAcute this compound infusionC57BL/6 mice
CREB Phosphorylation 3.32 ± 0.85-foldAcute this compound infusionC57BL/6 mice
CREB Phosphorylation ~3-fold increase in luciferase activityThis compound treatmentC2C12 cells

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd).

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand Membrane_Prep->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Scatchard Plot) Quantification->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a series of tubes, add a fixed amount of membrane protein (e.g., 20-50 µg).

    • Add increasing concentrations of a radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).

    • For non-specific binding determination, add a high concentration of an unlabeled competitor (e.g., 10 µM propranolol) to a parallel set of tubes.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 60-90 min).

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using Scatchard analysis to determine Bmax (receptor density) and Kd (dissociation constant).

cAMP Measurement Assay (Luminescence-Based)

Commercial kits like the cAMP-Glo™ Assay provide a sensitive and high-throughput method to measure intracellular cAMP levels.

Protocol Summary (based on cAMP-Glo™ Assay):

  • Cell Plating and Treatment:

    • Plate cells in a multi-well plate and culture overnight.

    • Treat cells with this compound at various concentrations and for different time points. Include appropriate controls (e.g., vehicle, forskolin as a positive control).

  • Cell Lysis and cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.

    • Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). In the presence of cAMP, the PKA catalytic subunits are activated and consume ATP.

  • ATP Measurement:

    • Add Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.

  • Luminescence Reading and Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the cAMP concentration.

    • Generate a standard curve using known concentrations of cAMP to quantify the cAMP levels in the samples.

PKA Activity Assay (Colorimetric)

This assay measures the phosphorylation of a specific PKA substrate.

Protocol Summary (based on a colorimetric kit):

  • Sample Preparation:

    • Prepare cell or tissue lysates.

  • Kinase Reaction:

    • Add standards and diluted samples to a microtiter plate pre-coated with a PKA substrate.

    • Initiate the phosphorylation reaction by adding ATP.

    • Incubate the plate at 30°C for 90 minutes with shaking.

  • Detection:

    • Wash the wells to remove non-phosphorylated components.

    • Add a primary antibody that specifically recognizes the phosphorylated PKA substrate.

    • Add an HRP-conjugated secondary antibody.

    • Add a TMB substrate, which will develop a color in proportion to the amount of PKA activity.

  • Measurement and Analysis:

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate PKA activity based on a standard curve generated with a known PKA standard.

Western Blot for Phospho-CREB and Phospho-ERK

Western blotting is a widely used technique to detect the phosphorylation and thus activation of specific proteins.

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection End End Detection->End

Figure 5: General workflow for Western blotting.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as desired.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) or phospho-ERK (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total CREB, total ERK, or a housekeeping protein like GAPDH.

Conclusion

The this compound signaling pathway, primarily mediated through β-adrenergic receptors, cAMP, and PKA, represents a fundamental mechanism of cellular communication with profound physiological implications. Understanding the intricacies of this pathway and its downstream targets like CREB and ERK is crucial for research in cardiovascular disease, neuroscience, and drug development. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of this vital signaling cascade.

References

Unraveling the Isoproterenol-Isoprenaline Equivalence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of adrenergic pharmacology, the terms isoproterenol and isoprenaline are frequently encountered, often leading to inquiries about their potential differences. This comprehensive technical guide clarifies this nomenclature and provides an in-depth exploration of the molecule's chemical properties, mechanism of action, and the experimental protocols used for its characterization. It has been established that isoproterenol and this compound are, in fact, two names for the same chemical entity.[1][2] The variation in nomenclature is primarily due to regional and historical naming conventions. The term "this compound" is a blend of "isopropyl" and "noradrenaline," while "isoproterenol" is another accepted synonym.

Chemical and Physical Properties

Isoproterenol is a synthetic sympathomimetic amine that is structurally related to epinephrine.[1] It is a non-selective agonist for β-adrenergic receptors.[3] The key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
CAS Number 7683-59-2
Physical Description Solid
Solubility Soluble in water

Mechanism of Action: A Dual Signaling Cascade

Isoproterenol exerts its physiological effects by binding to and activating β-adrenergic receptors, primarily the β1 and β2 subtypes. This activation triggers two main signaling pathways: the canonical Gs-protein dependent pathway and the non-canonical β-arrestin mediated pathway.

Canonical Gs-Protein Dependent Signaling

The classical signaling cascade initiated by isoproterenol involves the activation of the stimulatory G-protein (Gs).

  • Receptor Binding: Isoproterenol binds to the extracellular domain of the β-adrenergic receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[2]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream targets, leading to the cellular response, such as increased heart rate and contractility (β1) or smooth muscle relaxation (β2).[1]

Gs_Signaling cluster_membrane Cell Membrane ISO Isoproterenol BetaAR β-Adrenergic Receptor ISO->BetaAR Binds Gs Gs Protein (GDP) BetaAR->Gs Activates Gs_active Gs Protein (GTP) Gs->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase Gs_active->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Response Cellular Response PKA_active->Response Phosphorylates Targets

Canonical Gs-Protein Signaling Pathway
Non-Canonical β-Arrestin Mediated Signaling

Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β-adrenergic receptor. This phosphorylation promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization of the Gs-mediated signal. However, β-arrestin also acts as a scaffold for other signaling proteins, initiating a G-protein-independent signaling cascade. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][5][6]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane ISO_bound_BetaAR Isoproterenol-Bound β-Adrenergic Receptor GRK GRK ISO_bound_BetaAR->GRK Recruits P_BetaAR Phosphorylated Receptor ISO_bound_BetaAR->P_BetaAR GRK->ISO_bound_BetaAR Phosphorylates Beta_Arrestin β-Arrestin P_BetaAR->Beta_Arrestin Recruits Beta_Arrestin->P_BetaAR Binds Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Promotes MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Beta_Arrestin->MAPK_Cascade Scaffolds & Activates MAPK_Response Cellular Response MAPK_Cascade->MAPK_Response

Non-Canonical β-Arrestin Signaling Pathway

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50) of isoproterenol for β-adrenergic receptors have been determined in numerous studies. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, radioligand used, and the specific functional assay.

Table 1: Isoproterenol Binding Affinity (Ki) at β-Adrenergic Receptors

Receptor SubtypeReported Ki (nM)Cell/Tissue SystemRadioligand
β1-Adrenergic2-4 x 10⁻⁸ MWKY and SHR left atriaNot Specified
β1-Adrenergic2-3 x 10⁻⁶ MWKY papillary muscleNot Specified
β2-Adrenergic3.07 µMRat fat cells[3H]isoproterenol
β-Adrenergic (total)0.9-1 µMHuman fat cells[3H]isoproterenol

Note: The significant difference in Ki values for the atria and papillary muscle in the WKY rat study suggests the potential presence of atypical β-adrenoceptors in the atria.[7]

Table 2: Isoproterenol Functional Potency (EC50) at β-Adrenergic Receptors

Functional ResponseReceptor SubtypeReported EC50 (nM)Cell/Tissue System
Increased L-type Ca²⁺ currentβ-Adrenergic (presumed β2)20.0Frog ventricular myocytes
cAMP accumulationNot specified96Not specified

Experimental Protocols

The characterization of β-adrenergic receptor agonists like isoproterenol relies on a set of standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293, CHO) to high density.

  • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[8]

    • 50 µL of the competing test compound (isoproterenol) at various concentrations.

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-cyanopindolol).[9]

  • For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) instead of the test compound.[9]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP.

1. Cell Preparation:

  • Seed cells expressing the β-adrenergic receptor of interest into a 96- or 384-well plate.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[10]

2. Agonist Stimulation:

  • Wash the cells with a suitable assay buffer (e.g., HBSS or serum-free media).

  • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the buffer to prevent the degradation of cAMP.

  • Add a range of concentrations of the agonist (isoproterenol) to the wells.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

3. cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11]

    • Enzyme-Linked Immunosorbent Assay (ELISA).[10]

    • AlphaScreen assay.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in the experimental wells by interpolating from the standard curve.

  • Plot the cAMP concentration as a function of the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Experimental_Workflow start Start: Characterization of a β-Adrenergic Agonist receptor_expression Receptor Expression in Host Cells (e.g., HEK293) start->receptor_expression membrane_prep Membrane Preparation receptor_expression->membrane_prep cAMP_assay cAMP Accumulation Assay receptor_expression->cAMP_assay radioligand_assay Radioligand Binding Assay membrane_prep->radioligand_assay data_analysis Data Analysis radioligand_assay->data_analysis cAMP_assay->data_analysis ki_determination Determine Ki (Binding Affinity) data_analysis->ki_determination ec50_determination Determine EC50 & Emax (Potency & Efficacy) data_analysis->ec50_determination conclusion Pharmacological Profile of the Agonist ki_determination->conclusion ec50_determination->conclusion

General Experimental Workflow

Conclusion

Isoproterenol and this compound are identical molecules, with the different names arising from historical and regional preferences. As a potent, non-selective β-adrenergic agonist, it remains an invaluable tool in pharmacological research. Its well-characterized dual signaling pathways, involving both Gs-protein and β-arrestin, provide a rich area for investigating the complexities of GPCR signaling. The standardized experimental protocols outlined in this guide are fundamental to the continued exploration of β-adrenergic receptor function and the development of novel therapeutics targeting this critical receptor family.

References

Isoprenaline: A Technical Guide for the Non-Selective Beta-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, also known as isoproterenol, is a potent, synthetic sympathomimetic amine that functions as a non-selective β-adrenergic receptor agonist.[1] Structurally related to epinephrine, it exhibits high affinity for both β1 and β2 adrenergic receptors with minimal activity at α-adrenergic receptors.[1][2] This comprehensive technical guide provides an in-depth overview of this compound's core pharmacology, mechanism of action, and its application in experimental research. It includes detailed summaries of its pharmacodynamics and pharmacokinetics, structured tables of quantitative data, experimental protocols for key applications, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development leveraging this compound in their studies.

Introduction

This compound was one of the first synthetic sympathomimetic amines developed and the first to be identified as a selective β-adrenergic receptor agonist.[2] Its non-selective nature, activating both β1 and β2 receptors, leads to a wide range of physiological effects, making it a valuable tool in both clinical and research settings.[3] Clinically, it has been used to treat conditions such as bradycardia, heart block, and asthma.[2] In a research context, this compound is widely used to model various cardiovascular conditions, including cardiac hypertrophy and fibrosis, due to its potent effects on cardiac tissue.[4][5]

Mechanism of Action

This compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This activation initiates a cascade of intracellular signaling events.

2.1. Beta-1 Adrenergic Receptor Activation:

Predominantly located in the heart, activation of β1-adrenergic receptors by this compound leads to:

  • Increased Cardiac Output: This is a result of positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects.[3][6]

  • Renin-Angiotensin-Aldosterone System (RAAS) Activation: β1 receptor stimulation in the kidneys triggers the release of renin.[6]

2.2. Beta-2 Adrenergic Receptor Activation:

Found primarily in the smooth muscle of the bronchi, blood vessels, and uterus, β2-adrenergic receptor activation by this compound results in:

  • Smooth Muscle Relaxation: This leads to bronchodilation and vasodilation, particularly in skeletal muscle vasculature.[3][6]

  • Metabolic Effects: this compound stimulates glycogenolysis in the liver and glucagon (B607659) release from the pancreas.[6][7]

The binding of this compound to β-adrenergic receptors activates the Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological responses.[8]

Pharmacological Properties

Pharmacodynamics

This compound's primary pharmacodynamic effects are on the cardiovascular and respiratory systems. Its non-selective agonism of β1 and β2 receptors results in a predictable set of physiological responses. Stimulation of cardiac β1 receptors increases heart rate and contractility, leading to a rise in systolic blood pressure.[2] Conversely, activation of β2 receptors in arterioles causes vasodilation, which tends to lower diastolic blood pressure.[2] The net effect is often a decrease in mean arterial pressure.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid onset and a short duration of action.

ParameterValueReference
Administration Intravenous, Intramuscular, Subcutaneous, Inhalation[2]
Bioavailability Very low (Oral)[2]
Protein Binding 69% (mainly to albumin)[2]
Metabolism Primarily by catechol-O-methyltransferase (COMT) and sulfation. It is a poor substrate for monoamine oxidase (MAO).[2]
Half-life 2.5-5 minutes (Intravenous)[2]
Excretion Primarily in the urine as sulfate (B86663) conjugates.[2]

Quantitative Data

Receptor Binding Affinities

The binding affinity of this compound for β-adrenergic receptors has been characterized in various studies. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

Receptor SubtypeKi ValueSpecies/TissueReference
β1-Adrenergic Receptor0.22 µMNot Specified[9]
β2-Adrenergic Receptor0.46 µMNot Specified[9]
β3-Adrenergic Receptor1.6 µMNot Specified[9]
β-Adrenergic Receptor2-4 x 10⁻⁸ MRat Atria[10]
β-Adrenergic Receptor2-3 x 10⁻⁶ MRat Papillary Muscle[10]
Experimental Dosages

The dosage of this compound used in experimental models varies depending on the intended application and the animal model.

In Vitro Applications:

Cell TypeConcentrationIncubation TimeKey Effects ObservedReference
H9C2 rat cardiomyocytes10 µM12 hoursIncreased cell size, induction of hypertrophic markers (ANP, BNP)[4]
H9C2 rat cardiomyocytes10 µM6 hoursActivation of ERK1/2 signaling[4]
Human iPSC-derived cardiomyocytes0.1 µM - 100 µM24 hoursDose-dependent increase in beating frequency[4]

In Vivo Applications (Rodent Models):

Animal ModelDosageAdministration RouteDurationKey Effects ObservedReference
Mice30 mg/kg/dayOsmotic minipump (subcutaneous)28 daysCardiac hypertrophy and fibrosis[4]
Mice100 mg/kg/daySubcutaneous injection5 consecutive daysEndocardial injury and diastolic dysfunction[11]
Rats5-10 mg/kgSubcutaneous or Intraperitoneal7-14 daysCardiac fibrosis[12]

Experimental Protocols

Induction of Cardiac Hypertrophy in Cultured Cardiomyocytes

Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes using this compound.

Materials:

  • H9C2 rat cardiomyoblasts or other suitable cardiac cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Imaging system for cell morphology

  • Reagents for downstream analysis (e.g., RNA/protein extraction)

Procedure:

  • Cell Seeding: Plate H9C2 cells in multi-well plates at a density that allows for growth and morphological changes without reaching full confluency. Culture in complete medium for 24 hours.[4]

  • Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.[4]

  • This compound Treatment: Prepare a stock solution of this compound in serum-free medium. Dilute the stock to the desired final concentration (e.g., 10 µM).

  • Incubation: Replace the medium in the cell culture plates with the this compound-containing medium. Incubate for 12-48 hours. A control group should be treated with vehicle (serum-free medium without this compound).[4]

  • Analysis: Following incubation, assess the cells for hypertrophic markers. This can include measuring cell size through microscopy, and analyzing the expression of hypertrophic genes (e.g., ANP, BNP) and proteins via qPCR and Western blotting, respectively.

Induction of Cardiac Hypertrophy and Fibrosis in Mice

Objective: To create a mouse model of cardiac hypertrophy and fibrosis through chronic this compound administration.

Materials:

  • C57BL/6J mice (8-12 weeks old)

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Osmotic minipumps

  • Surgical tools for implantation

  • Anesthesia and analgesics

  • Echocardiography system

Procedure:

  • Preparation of this compound Solution: Calculate the required concentration of this compound to deliver the target dose (e.g., 30 mg/kg/day) based on the mean body weight of the mice and the pump's flow rate. Dissolve the this compound in sterile saline.[4]

  • Osmotic Minipump Implantation: Anesthetize the mice. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection. Insert the filled osmotic minipump into the pocket. Close the incision with sutures or wound clips. Administer post-operative analgesia.[4]

  • Monitoring: Monitor the animals regularly for any adverse effects. Perform echocardiography at baseline and at the end of the study to assess cardiac function and morphology.

  • Endpoint Analysis: At the end of the study period (e.g., 28 days), euthanize the mice and harvest the hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis of hypertrophic and fibrotic markers.[4]

Visualizations

Signaling Pathways

Isoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta_Receptor β-Adrenergic Receptor (β1 or β2) This compound->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response Leads to

Caption: this compound signaling pathway via β-adrenergic receptors.

Experimental Workflows

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Isoprenaline_Prep Prepare this compound Solution and Osmotic Minipumps Animal_Model->Isoprenaline_Prep Surgery Surgical Implantation of Osmotic Minipumps Isoprenaline_Prep->Surgery Monitoring Monitor Animal Health and Perform Echocardiography Surgery->Monitoring Harvest Harvest Hearts at Endpoint Monitoring->Harvest Histology Histological Analysis (e.g., Masson's Trichrome) Harvest->Histology Molecular Molecular Analysis (qPCR, Western Blot) Harvest->Molecular

Caption: Workflow for in vivo this compound-induced cardiac remodeling studies.

Conclusion

This compound remains an indispensable tool in cardiovascular research due to its robust and reproducible effects as a non-selective β-adrenergic agonist. A thorough understanding of its pharmacology, mechanism of action, and appropriate experimental application is crucial for obtaining reliable and translatable results. This technical guide provides a consolidated resource to aid researchers in the design and execution of studies involving this compound, ultimately contributing to the advancement of cardiovascular science and the development of novel therapeutics.

References

The Pharmacokinetics and Metabolism of Isoprenaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenaline, also known as isoproterenol, is a potent, non-selective β-adrenergic agonist. It exerts significant effects on the cardiovascular and respiratory systems, making it a subject of extensive research and limited clinical use. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound in vivo, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.

Pharmacokinetic Profile

The disposition of this compound in the body is characterized by rapid metabolism and elimination, particularly after oral administration, leading to low bioavailability. Its pharmacokinetic parameters are significantly influenced by the route of administration.

Absorption

Oral administration of this compound results in very low bioavailability, estimated to be less than 4%, due to extensive first-pass metabolism in the gut wall and liver.[1] Inhalation provides a more direct route to the target tissues in the lungs, with an onset of action within 2-5 minutes.[1] Intravenous, intramuscular, and subcutaneous injections lead to rapid and complete absorption.[2]

Distribution

This compound is a hydrophilic molecule, which limits its ability to cross the blood-brain barrier.[1] Its plasma protein binding is approximately 69%, primarily to albumin.[1] In pediatric patients, the volume of distribution has been reported to be 216 ± 57 mL/kg.

Metabolism

The metabolism of this compound is extensive and a primary determinant of its short duration of action. The main metabolic pathways are:

  • O-methylation: this compound is a substrate for catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group to form the metabolite 3-O-methylthis compound. This metabolite is a weak β-adrenergic receptor antagonist.

  • Sulfate Conjugation: this compound and its O-methylated metabolite can undergo conjugation with sulfate. This reaction is catalyzed by sulfotransferase enzymes found in various tissues, including the liver, lung, and small intestine.

  • Glucuronidation: Some sources suggest that this compound and its metabolites can also be glucuronidated.

Importantly, this compound is a poor substrate for monoamine oxidase (MAO), an enzyme responsible for the degradation of other catecholamines like epinephrine (B1671497) and norepinephrine.

Excretion

This compound and its metabolites are primarily excreted in the urine. Following administration, 59-107% of the dose is recovered in the urine, with a smaller portion (12-27%) found in the feces. The excreted urinary products consist mainly of conjugated this compound, with smaller amounts of free this compound (6.5-16.2%) and 3-O-methylthis compound and its conjugates (2.6-11.4%).

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute of AdministrationReference
Bioavailability (Oral) < 4%HumanOral
Elimination Half-life 2.5–5 minutesHumanIntravenous
40 minutesHumanOral
Protein Binding 68.8 ± 1.2%Human-
Volume of Distribution 216 ± 57 mL/kgPediatric Human-
Clearance 42.5 ± 5.0 mL/kg/minPediatric Human-
Urinary Excretion 59–107%Human-
Fecal Excretion 12–27%Human-

Experimental Protocols

This section outlines common methodologies for studying the pharmacokinetics and metabolism of this compound in vivo.

Animal Model for Pharmacokinetic Studies

A common preclinical model for this compound pharmacokinetic studies involves subcutaneous or intravenous administration to rats.

  • Animal Model: Male Wistar rats (250-300 g) are often used.

  • Drug Administration:

    • Subcutaneous (SC): A single dose of this compound (e.g., 10-50 mg/kg) is injected subcutaneously.

    • Intravenous (IV): A single dose (e.g., 0.1-1 mg/kg) is administered via a tail vein catheter.

  • Blood Sampling: Blood samples are collected at predetermined time points. For an intravenous dose, a typical sampling schedule would be pre-dose (0), and 2, 5, 10, 15, 30, 60, and 120 minutes post-dose.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Quantification of this compound in Biological Samples

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound in plasma.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a protein precipitating agent such as trichloroacetic acid (0.1 g/mL).

    • Vortex the mixture to precipitate plasma proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant containing this compound is collected for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: this compound is separated from other plasma components on a C8 or C18 reverse-phase column.

    • Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 212.1 → 193.9) and an internal standard.

    • Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound, its signaling cascade, and a typical experimental workflow.

This compound Metabolism

Metabolism This compound This compound 3-O-Methylthis compound 3-O-Methylthis compound This compound->3-O-Methylthis compound COMT Sulfate Conjugates Sulfate Conjugates This compound->Sulfate Conjugates SULT Glucuronide Conjugates Glucuronide Conjugates This compound->Glucuronide Conjugates Glucuronosyltransferase COMT COMT SULT SULT Glucuronosyltransferase Glucuronosyltransferase 3-O-Methylthis compound->Sulfate Conjugates SULT 3-O-Methylthis compound->Glucuronide Conjugates Glucuronosyltransferase Excretion Excretion Sulfate Conjugates->Excretion Glucuronide Conjugates->Excretion

Caption: Metabolic pathways of this compound.

This compound Signaling Pathway

Signaling This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response phosphorylates targets

Caption: this compound's beta-adrenergic signaling cascade.

Experimental Workflow for Pharmacokinetic Analysis

Workflow start Start: Acclimatize Animals administer Administer this compound (IV or SC) start->administer collect_blood Collect Blood Samples (Timed Intervals) administer->collect_blood process_blood Process Blood to Plasma collect_blood->process_blood extract Extract this compound (e.g., Protein Precipitation) process_blood->extract analyze LC-MS/MS Analysis extract->analyze data_analysis Pharmacokinetic Modeling and Data Analysis analyze->data_analysis end End: Determine PK Parameters data_analysis->end

Caption: Workflow for in vivo pharmacokinetic studies.

This guide provides a foundational understanding of the pharmacokinetics and metabolism of this compound. For researchers and drug development professionals, a thorough grasp of these principles is essential for designing and interpreting preclinical and clinical studies involving this and similar compounds.

References

Isoprenaline's Interaction with Beta-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenaline, a synthetic catecholamine, serves as a non-selective agonist for beta-adrenergic receptors, exhibiting a complex and nuanced interaction with both β1 and β2 subtypes. This technical guide provides an in-depth analysis of this compound's binding affinity, the experimental protocols used to quantify this interaction, and the downstream signaling cascades initiated upon receptor activation.

Quantitative Analysis of Binding Affinity

This compound is widely characterized as a non-selective beta-adrenergic receptor agonist, demonstrating little selectivity in its binding affinity for β1 and β2 receptors.[1][2][3] This lack of selectivity is evident in quantitative binding assays.

For instance, studies utilizing whole-cell [3H]-CGP 12177 radioligand binding in CHO-K1 cell lines stably transfected with human β1 or β2-adrenoceptors have determined the logarithmic dissociation constants (log KD) for this compound. These values provide a direct measure of the ligand's affinity for each receptor subtype.

Receptor Subtypelog KDKD (nM)Reference
Human β1-adrenoceptor-6.06 ± 0.08~871[4]
Human β2-adrenoceptor-6.64 ± 0.09~229[4]

While there is a slight preference for the β2 receptor, the affinity is in a comparable nanomolar range, underscoring its non-selective profile. It is important to note that while the binding affinity is similar, the functional response or intrinsic efficacy of this compound is also comparable across both receptor subtypes.

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on precise experimental methodologies. The two primary techniques employed are radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity. These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.

Objective: To determine the binding affinity (Ki or Kd) of this compound for β1 and β2-adrenergic receptors.

Typical Protocol:

  • Cell Culture and Membrane Preparation:

    • Stable clonal CHO-K1 cell lines expressing either the human β1 or β2-adrenoceptor are cultured.

    • For membrane preparations, cells are lysed, and differential centrifugation is used to isolate the membrane fraction containing the receptors. Alternatively, whole-cell binding assays can be performed on intact cells.

  • Radioligand Binding:

    • A radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [3H]-CGP 12177, is used.

    • Assays are performed in a 96-well plate format, with each data point in triplicate.

    • A constant concentration of the radioligand is incubated with the cell membranes or whole cells in the presence of increasing concentrations of unlabeled this compound.

  • Determination of Non-Specific Binding:

    • To quantify non-specific binding, a high concentration of a non-radiolabeled antagonist is added to a set of wells. For β1 receptors, 1 µM CGP 20712A or 1–10 µM propranolol (B1214883) is used. For β2 receptors, 1 µM ICI 118551 or 1–10 µM propranolol is used.

  • Incubation and Separation:

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Competition binding curves are generated by plotting the specific binding as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.

    • The Ki (inhibition constant) for this compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis cells CHO-K1 Cells (Expressing β1 or β2) membranes Membrane Preparation cells->membranes incubation Incubation membranes->incubation radioligand [3H]-CGP 12177 (Radioligand) radioligand->incubation This compound This compound (Unlabeled Competitor) This compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (cAMP Accumulation)

Functional assays measure the physiological response triggered by agonist binding, providing insights into the efficacy of the ligand. For β-adrenergic receptors, this typically involves quantifying the production of the second messenger, cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy of this compound in activating β1 and β2-adrenergic receptors.

Typical Protocol:

  • Cell Culture:

    • CHO-K1 cells stably expressing human β1 or β2-adrenoceptors are cultured in 48-well plates.

  • Pre-incubation:

    • Cells are pre-incubated with a phosphodiesterase inhibitor, such as isobutylmethylxanthine (IBMX), to prevent the degradation of cAMP.

  • Agonist Stimulation:

    • Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 15 minutes).

  • Cell Lysis and cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular concentration of cAMP is measured using a suitable method, such as a competitive enzyme immunoassay or a radioligand binding assay for cAMP.

  • Data Analysis:

    • Dose-response curves are generated by plotting the cAMP concentration as a function of the log concentration of this compound.

    • The EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined from these curves.

Signaling Pathways

This compound, upon binding to both β1 and β2-adrenergic receptors, initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. These receptors are primarily coupled to the stimulatory G-protein, Gs.

The Gs Signaling Pathway:

  • Agonist Binding: this compound binds to the extracellular domain of the β-adrenergic receptor.

  • Conformational Change and G-protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gαs subunit releases GDP and binds GTP.

  • Gαs Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

  • Downstream Phosphorylation: The activated PKA catalytic subunits then phosphorylate various downstream target proteins on serine and threonine residues, leading to the cellular response. In cardiac cells, for example, PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced contractility.

While both β1 and β2 receptors primarily couple to Gs, there is evidence that the β2 receptor can also couple to the inhibitory G-protein, Gi, particularly after PKA-mediated phosphorylation. This can lead to a more complex and nuanced signaling output.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound receptor β1 / β2 Receptor This compound->receptor Binds g_protein Gs Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates targets Downstream Targets pka->targets Phosphorylates response Cellular Response targets->response

References

Early Research on Isoprenaline for Asthma Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on isoprenaline for the treatment of asthma. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the early experimental protocols, quantitative outcomes, and the underlying physiological mechanisms of this non-selective beta-adrenergic agonist.

Introduction: The Advent of a Potent Bronchodilator

This compound, also known as isoproterenol, emerged in the 1940s as a significant advancement in the management of asthma.[1][2] As a synthetic catecholamine, it represented a modification of the epinephrine (B1671497) molecule and was one of the first sympathomimetic amines developed for therapeutic use.[1] Its potent bronchodilator effects offered rapid relief for asthma sufferers and it was initially administered via nebulizers and later, with the advent of the pressurized metered-dose inhaler (pMDI) in 1956, became widely accessible.[3][4] Early formulations included the Aerohalor dry powder inhaler, first commercialized in 1948. This guide delves into the seminal research that established this compound's role in asthma therapy, examining its efficacy, side-effect profile, and the experimental methodologies used in its evaluation.

Mechanism of Action: Non-Selective Beta-Adrenergic Agonism

This compound exerts its therapeutic effect through its action as a non-selective agonist of both β1 and β2-adrenergic receptors. Its interaction with these receptors, particularly the β2 receptors located on the smooth muscle of the bronchi, initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The binding of this compound to β2-adrenergic receptors activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and relief from bronchoconstriction.

This compound This compound Beta2Receptor β2-Adrenergic Receptor This compound->Beta2Receptor Binds to GsProtein Gs Protein (activated) Beta2Receptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase (activated) GsProtein->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (activated) cAMP->PKA Activates SmoothMuscleRelaxation Bronchial Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation Leads to cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment PatientRecruitment Patient Recruitment (Diagnosed Asthmatics) BaselineMeasurements Baseline Measurements (Spirometry, HR, BP) PatientRecruitment->BaselineMeasurements DrugAdmin This compound Administration (Nebulizer or pMDI) BaselineMeasurements->DrugAdmin PostMeasurements Post-Treatment Measurements (Timed Intervals) DrugAdmin->PostMeasurements DataAnalysis Data Analysis (Comparison to Baseline) PostMeasurements->DataAnalysis

References

Isoprenaline's Impact on the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of isoprenaline, a non-selective β-adrenergic agonist, on the renin-angiotensin system (RAS). It consolidates key quantitative data, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Core-Mechanism of Action

This compound's primary influence on the renin-angiotensin system is the stimulation of renin release from the juxtaglomerular (JG) cells of the kidney.[1][2] This action is mediated through the activation of β-adrenergic receptors, predominantly the β1 subtype, located on these cells.[3][4] The binding of this compound initiates a signaling cascade involving the activation of a G-stimulatory (Gs) protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] This rise in cAMP is the critical second messenger that leads to the exocytosis of renin-containing granules.

Once released into circulation, renin acts on its substrate, angiotensinogen, to produce angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Therefore, this compound-induced renin release directly activates the entire renin-angiotensin cascade.

Quantitative Data on this compound-Induced Renin Release

The following tables summarize the quantitative effects of this compound on plasma renin activity (PRA) from various studies.

Table 1: Dose-Response of Intravenous this compound on Plasma Renin Activity in Humans
This compound Dose (µg over 2 min)Mean Peak Increase in PRA (%)
29
429
877
16No significant difference from 8 µg

Data sourced from a study on four normal subjects on a free sodium intake.

Table 2: Effect of this compound Infusion on Plasma Renin Activity and Gene Expression in Anesthetized Rats
ParameterSaline ControlThis compound (400 ng/kg/min for 4h)Fold Change
Plasma Renin ActivityBaseline~6-fold increase~6
Renal Renin mRNABaseline1.8-fold higher1.8
Renal Angiotensinogen mRNABaseline1.5-fold higher1.5

This study highlights that this compound not only stimulates renin secretion but also upregulates the gene expression of key RAS components in the kidney.

Table 3: this compound-Induced Renin Release from Rabbit Kidney Cortex Slices
This compound ConcentrationEffect on Active Renin SecretionEffect on Inactive Renin Release
Dose-dependent increaseDose-related increaseUnchanged

This in vitro study demonstrates a direct effect of this compound on the secretion of active renin from kidney tissue.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used to investigate this compound's effects on the RAS.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay

This protocol is a standard method for quantifying the enzymatic activity of renin in plasma.

  • Blood Sample Collection:

    • Collect venous blood into chilled EDTA-containing tubes to prevent coagulation and inhibit angiotensinase activity.

    • Immediately centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

    • Store the plasma at -20°C or lower until the assay is performed. Proper sample handling is critical to avoid cryoactivation of prorenin.

  • Generation of Angiotensin I:

    • Thaw the plasma sample and divide it into two aliquots.

    • Incubate one aliquot at 37°C for a specified period (e.g., 1-3 hours) to allow renin to act on endogenous angiotensinogen, generating angiotensin I. The pH is maintained at approximately 6.0 using a buffer.

    • Incubate the second aliquot at 0-4°C (in an ice bath) to prevent enzymatic activity; this serves as a baseline control for pre-existing angiotensin I.

  • Radioimmunoassay (RIA) for Angiotensin I:

    • Following incubation, the reaction in the 37°C sample is stopped, typically by cooling.

    • The concentration of angiotensin I in both the incubated and control samples is measured using a competitive RIA.

    • This involves incubating the plasma extract with a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific anti-angiotensin I antibody.

    • The unlabeled angiotensin I in the sample competes with the radiolabeled angiotensin I for antibody binding sites.

    • The antibody-bound fraction is separated from the unbound fraction using methods like dextran-coated charcoal.

    • The radioactivity of the bound fraction is measured, and the concentration of angiotensin I in the sample is determined by comparing the results to a standard curve.

  • Calculation of PRA:

    • PRA is calculated as the rate of angiotensin I generation and is typically expressed in nanograms per milliliter per hour (ng/mL/h).

Isolated Perfused Kidney Model

This ex vivo model allows for the study of renal function, including renin release, in a controlled environment, eliminating systemic influences.

  • Surgical Preparation:

    • Anesthetize the animal (e.g., rat or mouse).

    • Cannulate the renal artery and ureter.

    • The kidney is then isolated and transferred to a perfusion apparatus.

  • Perfusion:

    • The kidney is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) containing substrates like glucose and amino acids. The perfusate is gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

    • This compound and other pharmacological agents can be added to the perfusate at controlled concentrations.

  • Sample Collection and Analysis:

    • Collect the venous effluent and urine at timed intervals.

    • Measure the renin concentration or activity in the venous effluent to determine the renin secretion rate.

    • Other parameters such as renal blood flow, glomerular filtration rate, and electrolyte excretion can also be monitored.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Isoprenaline_Renin_Signaling This compound This compound BetaReceptor β-Adrenergic Receptor (β1 subtype) This compound->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ReninGranules Renin Granules PKA->ReninGranules Phosphorylates Targets ReninRelease Renin Release (Exocytosis) ReninGranules->ReninRelease

Caption: this compound-induced renin release signaling pathway in juxtaglomerular cells.

Experimental_Workflow_PRA start Start: In Vivo or In Vitro Experiment administer Administer this compound (Varying Doses) start->administer collect Collect Blood/Perfusate at Timed Intervals administer->collect process Process Samples (Centrifuge, Separate Plasma) collect->process incubate Incubate Plasma (37°C and 4°C) process->incubate ria Perform Angiotensin I Radioimmunoassay (RIA) incubate->ria calculate Calculate Plasma Renin Activity (PRA) ria->calculate analyze Data Analysis (Dose-Response Curve) calculate->analyze end End: Quantify Effect analyze->end

Caption: Workflow for measuring plasma renin activity after this compound administration.

Interactions within the Renin-Angiotensin System

This compound's effects extend beyond simple renin release and can involve complex interactions with other components of the RAS.

  • Interaction with Angiotensin II: Some studies suggest a synergistic relationship between β-adrenergic stimulation and angiotensin II. For instance, angiotensin II can augment the stroke volume effect of this compound in humans, indicating a potential interaction at the cardiovascular level. However, in the context of cardiac hypertrophy induced by this compound, the role of the cardiac renin-angiotensin system is less clear, with some studies suggesting it may not be the primary driver.

  • Influence on Drinking Behavior: The renin-angiotensin system is a known dipsogen (stimulator of thirst). This compound-induced drinking in rats is largely mediated by the activation of the RAS. Studies have shown that blocking the synthesis of angiotensin II can inhibit this drinking response. Furthermore, the presence of circulating renin appears to play a permissive role in this compound-induced drinking.

Conclusion

This compound serves as a potent stimulus for the renin-angiotensin system, acting directly on the β1-adrenergic receptors of juxtaglomerular cells to trigger renin release. This effect is dose-dependent and leads to the activation of the downstream cascade, resulting in the formation of angiotensin II. The methodologies outlined in this guide, including the measurement of plasma renin activity and the use of the isolated perfused kidney model, are fundamental to the continued investigation of these physiological processes. The provided visualizations of the signaling pathway and experimental workflow offer a clear framework for understanding the mechanisms and experimental approaches in this field. A thorough comprehension of these interactions is vital for researchers and professionals involved in the development of drugs that target the adrenergic and renin-angiotensin systems.

References

Methodological & Application

Application Notes: Isoprenaline-Induced Cardiac Hypertrophy in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant contributor to the development of heart failure.[1] To investigate the molecular underpinnings of this condition and to evaluate potential therapeutic interventions, researchers widely employ animal models. The administration of isoprenaline (isoproterenol), a non-selective β-adrenergic receptor agonist, is a well-established and reproducible method for inducing cardiac hypertrophy in mice, effectively mimicking aspects of human heart disease.[1][2][3] This document provides detailed protocols for inducing cardiac hypertrophy in mice using this compound, methodologies for assessing the hypertrophic response, and an overview of the key signaling pathways involved.

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize quantitative data from various studies that have utilized this compound to induce cardiac hypertrophy in mice. These tables are designed to provide researchers with expected outcomes and aid in experimental design.

Table 1: this compound Dosing and Administration

Administration RouteDosage Range (mg/kg/day)DurationMouse StrainReference(s)
Subcutaneous (s.c.) Injections2 - 1005 - 28 daysC57BL/6J, Swiss-Webster[2][4][5]
Osmotic Minipump (s.c. or i.p.)2 - 807 - 21 daysC57BL/6J, Various inbred strains[1][2][6]

Table 2: Expected Changes in Cardiac Parameters

ParameterMethod of MeasurementExpected Change vs. ControlReference(s)
Heart Weight / Body Weight (HW/BW) RatioGravimetricSignificant increase (~55%)[1][7]
Heart Weight / Tibia Length (HW/TL) RatioGravimetric, CalipersSignificant increase[8]
Left Ventricular Mass (LV Mass)EchocardiographySignificant increase[2]
Left Ventricular Posterior Wall Thickness (LVPWTd)EchocardiographySignificant increase[1][2]
Interventricular Septal Thickness (IVSd)EchocardiographySignificant increase[1]
Cardiomyocyte Cross-Sectional AreaHistology (H&E)Significant increase[8][9]
Cardiac FibrosisHistology (Masson's Trichrome, Picrosirius Red)Increased collagen deposition[1][4][10]
Ejection Fraction (EF%)EchocardiographyVariable; can be maintained or decreased depending on severity[2][8]
Fractional Shortening (FS%)EchocardiographyVariable; can be maintained or decreased depending on severity[2][8]

Table 3: Molecular Markers of Cardiac Hypertrophy

MarkerMethod of MeasurementExpected Change vs. ControlReference(s)
Atrial Natriuretic Peptide (ANP/Nppa)qPCR, Western BlotUpregulation[7][8]
Brain Natriuretic Peptide (BNP/Nppb)qPCR, Western BlotUpregulation[8]
Beta-Myosin Heavy Chain (β-MHC/Myh7)qPCR, Western BlotUpregulation[7][8]

Experimental Protocols

I. Induction of Cardiac Hypertrophy using this compound

A. Subcutaneous Injections

  • Materials:

    • This compound hydrochloride (Sigma-Aldrich, I6504 or equivalent)

    • Sterile 0.9% saline

    • Syringes and needles (e.g., 27-30 gauge)

    • Experimental mice (e.g., C57BL/6J, 8-12 weeks old)

    • Control mice (age and sex-matched)

  • Procedure:

    • Prepare a fresh solution of this compound in sterile saline on each day of injection. For a dose of 10 mg/kg, dissolve 1 mg of this compound in 1 ml of saline, assuming an average mouse weight of 25g, the injection volume would be 250 µl.

    • Administer the this compound solution via subcutaneous injection once daily for the desired duration (e.g., 14 days).[5]

    • Administer an equivalent volume of sterile saline to the control group.

    • Monitor mice daily for any adverse effects.

B. Osmotic Minipump Implantation

  • Materials:

    • This compound hydrochloride

    • Sterile 0.9% saline

    • Osmotic minipumps (e.g., Alzet Model 1002 for 14-day delivery)

    • Surgical instruments (scalpel, forceps, wound clips or sutures)

    • Anesthetics (e.g., isoflurane)

    • Analgesics

    • Experimental and control mice

  • Procedure:

    • Prepare the this compound solution to be loaded into the minipumps based on the pump's flow rate and the desired final dose (e.g., 30 mg/kg/day).[6] Follow the manufacturer's instructions for filling the pumps.

    • Anesthetize the mouse using a standardized protocol.

    • Make a small incision in the skin on the back, slightly posterior to the scapulae.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic minipump into the pocket.[1]

    • Close the incision with sutures or wound clips.[1]

    • A control group should be implanted with minipumps filled with sterile saline.[1]

    • Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the mice for recovery and any signs of infection or distress.[11]

    • Treatment Duration: The minipumps will deliver this compound continuously for the specified duration (e.g., 7, 14, or 21 days).[1]

II. Assessment of Cardiac Hypertrophy

A. Echocardiography

  • Procedure:

    • Anesthetize mice lightly with isoflurane, maintaining a heart rate of around 400-500 bpm.[6]

    • Use a high-frequency ultrasound system to obtain two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles.[6]

    • Measure parameters such as left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), interventricular septal thickness at end-diastole (IVSd), and left ventricular posterior wall thickness at end-diastole (LVPWTd).

    • Calculate left ventricular mass, ejection fraction, and fractional shortening using the system's software.

B. Histological Analysis

  • Procedure:

    • At the end of the treatment period, euthanize the mice and excise the hearts.

    • Wash the hearts in phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin.

    • Embed the hearts in paraffin (B1166041) and section them (e.g., 5 µm thickness).

    • Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.[1]

    • Use Masson's trichrome or Picrosirius red staining to assess the degree of cardiac fibrosis.[1]

    • Capture images using a light microscope and quantify cardiomyocyte cross-sectional area and fibrotic area using image analysis software (e.g., ImageJ).

C. Molecular Analysis (qPCR)

  • Procedure:

    • Excise the left ventricle and snap-freeze it in liquid nitrogen.

    • Extract total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) using primers for hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) and a housekeeping gene (e.g., Gapdh) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathways and Visualizations

This compound induces cardiac hypertrophy primarily through the activation of β-adrenergic receptors, which triggers a cascade of intracellular signaling pathways.[7] Key pathways involved include the Protein Kinase A (PKA), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][12]

G cluster_0 This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR AC Adenylyl Cyclase Beta_AR->AC PI3K PI3K Beta_AR->PI3K MAPK MAPK (ERK, JNK, p38) Beta_AR->MAPK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Transcription_Factors Transcription Factors (e.g., CREB, NFAT) PKA->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors MAPK->Transcription_Factors Gene_Expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) Transcription_Factors->Gene_Expression Hypertrophy Cardiac Hypertrophy Gene_Expression->Hypertrophy

Caption: Signaling pathway of this compound-induced cardiac hypertrophy.

The experimental workflow for inducing and assessing cardiac hypertrophy in mice is a multi-step process.

G cluster_workflow Experimental Workflow Animal_Model Mouse Model (e.g., C57BL/6J) Isoprenaline_Admin This compound Administration (s.c. injection or minipump) Animal_Model->Isoprenaline_Admin Assessment Hypertrophy Assessment Isoprenaline_Admin->Assessment Echocardiography Echocardiography Assessment->Echocardiography Histology Histology (H&E, Masson's Trichrome) Assessment->Histology Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Assessment->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Echocardiography->Data_Analysis Histology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for cardiac hypertrophy studies in mice.

References

Application Notes and Protocols for Isoprenaline Use in Isolated Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic receptor agonist that is a cornerstone pharmacological tool in cardiovascular research.[1] Its primary action on the heart is mediated through the stimulation of both β1 and β2 adrenergic receptors, leading to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][2] In the isolated Langendorff-perfused heart model, this compound is widely used to assess cardiac function, model disease states such as cardiac hypertrophy, and evaluate the efficacy of novel therapeutic agents.[3]

These application notes provide a comprehensive guide to utilizing this compound in an isolated Langendorff heart preparation, including detailed experimental protocols, expected physiological responses, and the underlying signaling mechanisms.

Mechanism of Action: β-Adrenergic Signaling

This compound exerts its effects by binding to β-adrenergic receptors on the surface of cardiomyocytes. This binding initiates a G-protein-coupled signaling cascade. The β-receptors are coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then converts ATP into the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban, which ultimately results in an increased intracellular calcium concentration and enhanced cardiac contractility and heart rate.[2]

Isoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to Gs_protein Gs Protein (α, β, γ subunits) BetaReceptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates CalciumChannels L-type Ca2+ Channels PKA->CalciumChannels Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates IncreasedCalcium Increased Intracellular Ca2+ CalciumChannels->IncreasedCalcium Phospholamban->IncreasedCalcium CardiacEffects Increased Heart Rate & Contractility IncreasedCalcium->CardiacEffects

This compound β-Adrenergic Signaling Pathway

Data Presentation: Expected Effects of this compound on Langendorff-Perfused Rat Heart

The following table summarizes the typical dose-dependent effects of this compound on key cardiac functional parameters in an isolated Langendorff-perfused rat heart. Values are presented as approximate percentage changes from baseline and may vary depending on the specific experimental conditions (e.g., animal strain, age, perfusion buffer composition).

This compound Concentration (M)Heart Rate (% Increase)Left Ventricular Developed Pressure (LVDP) (% Increase)+dP/dt max (% Increase)-dP/dt min (% Increase in magnitude)Coronary Flow (% Increase)
1 x 10-95 - 1510 - 2515 - 3010 - 205 - 10
1 x 10-820 - 4040 - 7050 - 9030 - 6015 - 30
1 x 10-750 - 8080 - 120100 - 15070 - 11040 - 70
1 x 10-670 - 100+100 - 150+130 - 200+90 - 140+60 - 100+

Note: The maximal response to this compound can sometimes be biphasic, with very high concentrations leading to arrhythmias or a decline in function.

Experimental Protocols

I. Preparation of this compound Stock Solution and Dilutions

Materials:

  • This compound hydrochloride powder

  • Sterile deionized water or saline (0.9% NaCl)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filter

Protocol:

  • Prepare a 1 mM Stock Solution:

    • Accurately weigh the required amount of this compound hydrochloride. The molecular weight of this compound hydrochloride is 247.72 g/mol .

    • Dissolve the powder in sterile deionized water or saline to a final concentration of 1 mM. For example, dissolve 24.77 mg in 100 mL of solvent.

    • Ensure the powder is completely dissolved. Gentle warming or vortexing may be applied if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Prepare Working Dilutions:

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Perform serial dilutions in the perfusion buffer (e.g., Krebs-Henseleit solution) to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare fresh dilutions for each experiment.

II. Langendorff Heart Perfusion and this compound Administration

This protocol outlines the general procedure for isolating a rodent heart and performing a cumulative this compound dose-response curve.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (or other suitable perfusion buffer), gassed with 95% O2 / 5% CO2 and maintained at 37°C

  • Surgical instruments for heart excision

  • Heparin

  • Anesthetic (e.g., pentobarbital)

  • Data acquisition system for recording cardiac parameters (e.g., pressure transducer, ECG electrodes)

Experimental Workflow Diagram:

Langendorff_Workflow A Animal Preparation (Anesthesia & Heparinization) B Heart Excision (Thoracotomy) A->B C Aortic Cannulation & Mounting on Langendorff Apparatus B->C D Initiate Retrograde Perfusion C->D E Stabilization Period (15-20 min) D->E F Baseline Recording (5-10 min) E->F G Cumulative this compound Administration (Increasing Concentrations) F->G H Record Functional Parameters at each concentration G->H Steady-state response I Washout Period G->I After final concentration H->G Next Concentration J Data Analysis I->J

Langendorff this compound Dose-Response Workflow

Protocol:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Administer heparin (typically 500-1000 IU/kg, intraperitoneally) to prevent blood clotting.

  • Heart Excision and Cannulation:

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold perfusion buffer to induce cardioplegia.

    • Identify the aorta and carefully cannulate it onto the Langendorff apparatus.

    • Secure the aorta with a suture.

  • Perfusion and Stabilization:

    • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg for a rat heart) or constant flow.

    • Allow the heart to stabilize for a period of 15-20 minutes. During this time, the heart should resume a regular, spontaneous rhythm.

    • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

  • Baseline Recording:

    • Once the heart is stable, record baseline functional parameters for 5-10 minutes. These parameters include:

      • Heart Rate (HR)

      • Left Ventricular Developed Pressure (LVDP)

      • Maximum rate of pressure development (+dP/dt max)

      • Minimum rate of pressure relaxation (-dP/dt min)

      • Coronary Flow (CF)

  • Cumulative this compound Dose-Response Curve:

    • Introduce the lowest concentration of this compound into the perfusion buffer.

    • Allow the heart's response to stabilize at this concentration (typically 3-5 minutes).

    • Record the functional parameters.

    • Without washing out the previous concentration, add the next higher concentration of this compound.

    • Repeat this process for the entire range of desired concentrations.

  • Washout:

    • After the final this compound concentration, perfuse the heart with drug-free buffer for a washout period (e.g., 15-20 minutes) to observe the reversal of the effects.

  • Data Analysis:

    • Analyze the recorded data to determine the dose-dependent effects of this compound on each cardiac parameter.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) for each parameter to quantify the potency of this compound.

Precautions and Considerations

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Solution Preparation: this compound solutions are sensitive to light and oxidation. Prepare fresh dilutions on the day of the experiment and protect them from light.

  • System Stability: Ensure the Langendorff system is free of air bubbles, as these can cause coronary embolisms and compromise heart function.

  • Data Quality: Maintain a stable baseline before drug administration to ensure the reliability of the results. Hearts that are arrhythmic or have poor function during the stabilization period should be excluded.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate cardiac physiology and pharmacology in the isolated Langendorff-perfused heart model.

References

Optimal Isoprenaline Concentration for Cardiomyocyte Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isoprenaline (isoproterenol), a potent, non-selective β-adrenergic receptor agonist, in cardiomyocyte culture. This compound is a valuable tool for modeling various cardiac conditions in vitro, including hypertrophy, apoptosis, and altered contractility, making it essential for cardiovascular research and preclinical drug development.

Data Presentation: this compound Concentrations for In Vitro Cardiomyocyte Experiments

The optimal concentration of this compound varies significantly depending on the cardiomyocyte cell type and the desired biological effect. The following tables summarize effective concentrations and incubation times reported in the literature.

Table 1: this compound Concentrations for Inducing Cardiomyocyte Hypertrophy

Cell TypeConcentrationIncubation TimeKey Effects Observed
H9c2 Rat Cardiomyocytes10 µM12 - 24 hoursIncreased cell size, induction of hypertrophic markers (ANP, BNP).[1][2][3]
H9c2 Rat Cardiomyocytes5 µM24 hoursIncreased cell surface area.[4][5]
Adult Rat Ventricular Myocytes5 µM24 hoursIncreased cell surface area.[6]

Table 2: this compound Concentrations for Modulating Cardiomyocyte Contractility

Cell TypeConcentrationIncubation TimeKey Effects Observed
Human iPSC-derived Cardiomyocytes0.1 µM - 100 µM24 hoursDose-dependent increase in beating frequency.[1]
Human iPSC-derived Cardiomyocytes100 nMNot SpecifiedIncreased inotropic effect.[7]
Human Embryonic Stem Cell-derived Cardiomyocytes10 µMNot SpecifiedAltered beat duration (decreased time-to-peak and relaxation times).[8]
Rabbit and Transgenic Mouse Ventricular Myocytes1 µMNot SpecifiedEnhanced cardiac Ca2+ transients.[9]
H9-derived Cardiomyocytes9 µM5 minutesSignificantly increased beating rate.[10]

Table 3: this compound Concentrations for Inducing Cardiomyocyte Apoptosis

Cell TypeConcentrationIncubation TimeKey Effects Observed
H9c2 Rat Cardiomyocytes80 µM48 hoursApproximately 40-50% cell death.[11]
H9c2 Rat Cardiomyocytes100 µM24 hoursIncreased apoptosis.[12][13]
Neonatal Rat Cardiomyocytes50 µmol/L48 hoursIncreased percentage of apoptotic cells.[14]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound treatment of cultured cardiomyocytes.

Protocol 1: Induction of Cardiomyocyte Hypertrophy

Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes.

Materials:

  • H9c2 rat cardiomyocytes or primary neonatal rat ventricular cardiomyocytes.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Serum-free culture medium.

  • This compound hydrochloride.

  • Phosphate-buffered saline (PBS).

  • Multi-well cell culture plates.

  • Microscope with imaging capabilities.

  • Reagents for downstream analysis (e.g., RNA/protein extraction kits, antibodies for Western blotting).

Procedure:

  • Cell Seeding: Plate cardiomyocytes in multi-well plates at a suitable density to allow for cell growth and morphological assessment. Culture in complete medium for 24 hours.

  • Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM for H9c2 cells).

  • Incubation: Remove the serum-free medium and add the this compound-containing medium to the cells. Incubate for 24-48 hours. A vehicle control group (serum-free medium without this compound) should be included.

  • Assessment of Hypertrophy:

    • Morphological Analysis: Observe and capture images of the cells to assess changes in cell size and morphology.

    • Biochemical Analysis: Harvest cells for analysis of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) by qPCR or Western blotting.[15]

Protocol 2: Assessment of Cardiomyocyte Contractility

Objective: To measure the effect of this compound on the contractile function of cardiomyocytes.

Materials:

  • Spontaneously beating human iPSC-derived cardiomyocytes or other suitable contractile cardiomyocyte cultures.

  • Culture medium.

  • This compound hydrochloride.

  • A system for measuring cardiomyocyte contraction (e.g., video microscopy with motion tracking software, engineered heart tissue platform).

Procedure:

  • Cell Culture: Culture cardiomyocytes on a suitable substrate that allows for visualization and measurement of contractions.

  • Baseline Measurement: Record the baseline beating rate and contraction amplitude of the cells before adding this compound.

  • This compound Addition: Prepare a range of this compound concentrations in the culture medium. Add the different concentrations to the cells, allowing for an equilibration period (e.g., 5-10 minutes) before measurement.[10]

  • Contractility Measurement: Record the beating rate, contraction amplitude, and relaxation kinetics at each this compound concentration.

  • Data Analysis: Plot the dose-response curve to determine the EC50 of this compound for the measured contractile parameters.

Protocol 3: Induction and Measurement of Cardiomyocyte Apoptosis

Objective: To induce and quantify apoptosis in cardiomyocytes following this compound treatment.

Materials:

  • H9c2 cells or other cardiomyocyte cell lines.

  • Complete culture medium.

  • This compound hydrochloride.

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide staining kit, TUNEL assay kit).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Plate cells in multi-well plates and treat with a high concentration of this compound (e.g., 80-100 µM) for 24-48 hours.[11][13] Include an untreated control group.

  • Cell Harvesting: After incubation, gently harvest the cells by trypsinization.

  • Apoptosis Staining: Stain the cells according to the manufacturer's protocol for the chosen apoptosis detection kit. For example, for Annexin V/PI staining, incubate the cells with Annexin V-FITC and Propidium Iodide in the provided binding buffer.

  • Quantification of Apoptosis:

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.[11]

    • Fluorescence Microscopy: Visualize the stained cells under a fluorescence microscope to observe the characteristic features of apoptosis.

Signaling Pathways and Experimental Workflows

This compound Signaling in Cardiomyocytes

This compound, as a β-adrenergic agonist, primarily activates G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[16] This initiates a cascade of downstream signaling events, including the activation of Protein Kinase A (PKA) and subsequent phosphorylation of various target proteins that regulate cardiac function.[16] Key signaling pathways implicated in this compound-induced cardiomyocyte responses include the PI3K/Akt, MAPK (ERK, JNK, p38), and calcineurin pathways.[15][17]

Isoprenaline_Signaling_Pathway This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR G_Protein G-Protein Beta_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt MAPK MAPK Pathway (ERK, JNK, p38) PKA->MAPK Calcineurin Calcineurin Pathway PKA->Calcineurin Contractility Altered Contractility PKA->Contractility Hypertrophy Hypertrophy PI3K_Akt->Hypertrophy MAPK->Hypertrophy Apoptosis Apoptosis MAPK->Apoptosis Calcineurin->Hypertrophy

Caption: this compound signaling cascade in cardiomyocytes.

Experimental Workflow for Studying this compound Effects

The general workflow for investigating the effects of this compound on cultured cardiomyocytes involves several key stages, from cell culture to data analysis.

Experimental_Workflow start Cardiomyocyte Culture (e.g., H9c2, iPSC-CMs) treatment This compound Treatment (Dose-response & Time-course) start->treatment hypertrophy Hypertrophy Assessment (Cell size, Hypertrophic markers) treatment->hypertrophy contractility Contractility Assay (Beating rate, Amplitude) treatment->contractility apoptosis Apoptosis Assay (Annexin V, TUNEL) treatment->apoptosis data Data Analysis & Interpretation hypertrophy->data contractility->data apoptosis->data

Caption: General experimental workflow.

References

Application Notes & Protocols: Isoprenaline Administration in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoprenaline (isoproterenol), a non-selective β-adrenergic receptor agonist, in preclinical animal models of asthma. The document details the underlying signaling pathways, common experimental models for inducing asthma, protocols for drug administration, and key assessment parameters.

Introduction to this compound in Asthma Research

This compound is a synthetic catecholamine that acts as a potent, non-selective agonist for both β1 and β2 adrenergic receptors.[1][2] Its activation of β2-adrenergic receptors on airway smooth muscle cells leads to muscle relaxation, resulting in potent bronchodilation.[1][3] Historically, this compound was used in the treatment of asthma; however, its use has been largely superseded by more selective β2-agonists (like albuterol) which have fewer cardiac side effects.[4] In a research context, this compound remains a valuable pharmacological tool for studying the mechanisms of β-adrenergic signaling, receptor desensitization, and the pathophysiology of bronchoconstriction in animal models of asthma.

This compound's Mechanism of Action: The β2-Adrenergic Signaling Pathway

The primary therapeutic effect of this compound in asthma is mediated through the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that leads to the relaxation of airway smooth muscle.

  • Receptor Binding: this compound binds to the β2AR on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gs-alpha subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.

G cluster_pathway β2-Adrenergic Receptor Signaling Pathway This compound This compound b2AR β2-Adrenergic Receptor (GPCR) This compound->b2AR Binds Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling cascade initiated by this compound.

Experimental Protocols: Animal Models of Asthma

Animal models are essential for studying asthma pathophysiology and for the preclinical evaluation of therapeutics. The most common approach involves sensitizing an animal to an allergen and then challenging it to induce an asthma-like phenotype, characterized by airway inflammation, airway hyperresponsiveness (AHR), and mucus production.

The OVA-induced model is one of the most widely used for studying allergic asthma. It mimics key features of human asthma, including eosinophilic inflammation and the production of Th2 cytokines like IL-4, IL-5, and IL-13.

Protocol:

  • Sensitization: BALB/c or C57BL/6 mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (e.g., 20 µg OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) (e.g., 1-2 mg Alum) in saline. This is typically performed on days 0 and 14 (or days 1, 8, and 15).

  • Challenge: After sensitization, mice are challenged with aerosolized OVA (e.g., 1-2% w/v in saline) for a set duration (e.g., 30 minutes) on several consecutive days (e.g., days 21-27).

  • Treatment & Assessment: this compound or a vehicle control is administered before or after the challenge phase, depending on the study design. Assessments are typically performed 24-48 hours after the final OVA challenge.

G cluster_OVA Workflow: OVA-Induced Asthma Model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_assessment Endpoint Analysis Day0 Day 0 & 14 Sensitization Day21 Days 21-27 Challenge Day0->Day21 Sens_Detail i.p. Injection: Ovalbumin (OVA) + Aluminum Hydroxide Day0->Sens_Detail Day28 Day 28 Assessment Day21->Day28 Chal_Detail Aerosolized OVA Exposure (e.g., 30 min/day) Day21->Chal_Detail Assess_Detail • Airway Hyperresponsiveness (AHR) • BALF Cell Counts & Cytokines • Lung Histology (H&E, PAS) • Serum IgE Levels Day28->Assess_Detail

Caption: Experimental workflow for the OVA-induced allergic asthma model.

The HDM model is considered highly relevant to human asthma, as HDM is a common and significant indoor allergen. Unlike OVA, HDM extract can induce an immune response without an adjuvant.

Protocol:

  • Sensitization & Challenge (Combined): Protocols can vary, but a common approach involves intranasal (i.n.) administration of HDM extract (e.g., 25 µg in 35 µL saline) for 5 consecutive days per week for 4 weeks. A shorter, acute model may involve daily sensitization for 5 days followed by a rest period and a final challenge.

  • Treatment & Assessment: this compound administration can occur during the challenge phase. Endpoints are measured after the final HDM exposure.

G cluster_HDM Workflow: Chronic HDM-Induced Asthma Model cluster_sens_chal Sensitization/Challenge Phase cluster_assessment Endpoint Analysis Week1 Week 1-4 Sensitization & Challenge End End of Week 4 Assessment Week1->End SC_Detail Intranasal (i.n.) Instillation: HDM Extract (5 days/week) Week1->SC_Detail Assess_Detail • Airway Hyperresponsiveness (AHR) • BALF Cell Counts & Cytokines • Lung Histology (H&E, PAS) • Airway Remodeling Markers End->Assess_Detail

Caption: Experimental workflow for a chronic HDM-induced asthma model.

This compound Administration Protocols

The administration route and dosage of this compound are critical variables that must be optimized for the specific animal model and research question.

Routes of Administration:

  • Inhalation/Aerosol: This route delivers the drug directly to the lungs, mimicking clinical use. It is ideal for assessing immediate effects on bronchoconstriction.

  • Intravenous (IV) Infusion: Allows for precise dose control and rapid systemic distribution. Useful for studying dose-response relationships and cardiovascular effects.

  • Subcutaneous (SC) Injection: Provides a slower release and more prolonged systemic effect compared to IV. Terbutaline, a similar but longer-acting β-agonist, is sometimes given to cats at 0.01 mg/kg SC.

  • Intraperitoneal (IP) Injection: A common route for systemic administration in rodent models.

Table 1: Example Dosing Considerations for this compound Note: Specific dosages for asthma models are not always well-documented in recent literature, as research has shifted to more selective agonists. Doses are often adapted from other disease models or clinical use and require careful titration and monitoring.

Indication/Model ContextSpeciesDose RangeRoute of AdministrationKey Considerations & Notes
Bronchospasm (Clinical)Human0.0375 to 0.225 mcg/kg/minuteIV InfusionMaximal bronchodilator effect occurs within 2-5 minutes.
Bronchodilator EffectHuman0.5% SolutionAerosol/InhalationShown to be equipotent in peak effect to 0.5% salbutamol (B1663637) but caused greater tachycardia.
Emergency BronchoconstrictionHorse0.2 mg diluted in 50 mL salineSlow IV InfusionAdministered until heart rate doubles, highlighting the potent cardiac effects.
Heart Failure InductionMouse30 mg/kg/daySC via micro-osmotic pumpThis high dose is used to induce cardiac stress and is not suitable for asthma studies.

Assessment of Efficacy: Key Endpoints

The effectiveness of this compound is evaluated by measuring its impact on the key pathophysiological features of the asthma model.

  • Airway Hyperresponsiveness (AHR): A cardinal feature of asthma, AHR is the tendency of airways to constrict excessively in response to a stimulus. It is often measured in anesthetized, ventilated animals by recording changes in lung resistance and compliance following a challenge with a bronchoconstricting agent like methacholine.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are washed with saline to collect BALF, which is then analyzed to quantify inflammatory cells. In allergic asthma models, a significant increase in the number of eosinophils, lymphocytes, and neutrophils is expected.

  • Cytokine & Chemokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) and other inflammatory mediators in BALF or lung homogenates are measured using techniques like ELISA or multiplex assays.

  • Lung Histology: Lung tissues are sectioned and stained to visualize inflammation and structural changes. Hematoxylin and Eosin (H&E) staining shows inflammatory cell infiltration, while Periodic acid-Schiff (PAS) staining highlights mucus-producing goblet cells.

  • Serum Immunoglobulin E (IgE): Total and allergen-specific IgE levels in the serum are measured as an indicator of the allergic sensitization response.

Table 2: Example Quantitative Data from an OVA-Induced Asthma Model in Mice This table presents representative data on the inflammatory changes induced by OVA and is based on findings from studies evaluating anti-inflammatory treatments. This compound's primary effect would be on AHR, with less direct impact on these inflammatory markers.

Parameter (in BALF)Control GroupOVA-Model Group (Vehicle)Reference Finding
Total Cells (x10⁴)~5.2~45.8Significant increase in inflammatory cells in the OVA group.
Eosinophils (x10⁴)~0.1~28.5Eosinophilic infiltration is a characteristic feature of the OVA model.
Lymphocytes (x10⁴)~0.3~4.6Increase in lymphocytes is observed.
IL-4 (pg/mL)Low/Undetectable~35.2Th2 cytokine levels are significantly elevated.
IL-5 (pg/mL)Low/Undetectable~41.5IL-5 is crucial for eosinophil recruitment and activation.

Table 3: Example Quantitative Data from an HDM-Induced Asthma Model in Mice This table illustrates typical outcomes in an HDM model. Successful induction leads to increases in various immune cells and Th2-related cytokines.

ParameterControl GroupHDM-Model Group (Vehicle)Reference Finding
Inflammatory Cells in BALFBaselineIncreased Neutrophils, Eosinophils, Lymphocytes, MacrophagesSuccessful asthma induction increases immune cell counts in BALF.
Serum Anti-HDM IgELow/UndetectableElevatedHigh levels of serum anti-HDM IgE are required to develop the model.
Th2 Cytokines (IL-4, IL-5, IL-13)BaselineSignificantly IncreasedSuccessful induction leads to higher levels of Th2-related cytokines.
Airway Hyperresponsiveness (AHR)NormalIncreasedAHR increases during disease progression in the HDM model.

References

Application Notes and Protocols for Preparing Isoprenaline Solution in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of isoprenaline solutions for in vitro studies, ensuring accurate and reproducible experimental outcomes. This compound, a non-selective β-adrenergic receptor agonist, is widely used to study cardiac function, smooth muscle relaxation, and other physiological processes mediated by the β-adrenergic signaling pathway.

Product Information

This compound is typically supplied as a hydrochloride salt (this compound HCl), a crystalline solid. Key properties are summarized below.

PropertyValueSource
Synonyms Isoproterenol hydrochloride[1][2]
Molecular Formula C₁₁H₁₇NO₃ • HCl[1]
Molecular Weight 247.7 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Storage (Solid) -20°C[1][3]
Stability (Solid) ≥ 4 years at -20°C[1]

Solubility Data

Proper solubilization is critical for preparing accurate stock solutions. This compound HCl exhibits solubility in various solvents. The choice of solvent will depend on the experimental requirements and the desired stock concentration.

SolventSolubilityNotesSource
DMSO ~10 mg/mL to 250 mg/mLUse freshly opened DMSO as it is hygroscopic, which can affect solubility. Sonication may be required.[1][3][4][5]
Water ~50 mg/mL to 100 mg/mLSonication may be needed. If using water for stock solutions, filter sterilize (0.22 µm filter) before use.[2][3][4]
PBS (pH 7.2) ~5 mg/mLAqueous solutions are not recommended for storage for more than one day.[1]
Dimethylformamide ~2 mg/mL-[1]
Ethanol Insoluble-[5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 247.7 g/mol * (1000 mg / 1 g) = 2.477 mg

  • Weighing:

    • Carefully weigh out 2.477 mg of this compound HCl and place it in a sterile microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[4][5]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]

    • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution with the desired aqueous buffer or medium to achieve the final working concentration.

    • Important: Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant in the final working solution, as it may have physiological effects at low concentrations.[1] Typically, the final DMSO concentration should be kept below 0.1%.

Example: Preparation of a 10 µM working solution:

  • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

Stability and Storage of Solutions

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions.

Solution TypeStorage TemperatureStabilityNotesSource
Stock Solution in DMSO -20°C1 monthStore in sealed containers, away from moisture.[3]
Stock Solution in DMSO -80°C6 monthsStore in sealed containers, away from moisture.[3]
Stock Solution in Water -20°C~2 monthsProtect from light. Avoid repeated freeze/thaw cycles.
Aqueous Solutions (e.g., in PBS) 4°CNot recommended for more than one dayProne to degradation.[1]
Dilute Aqueous Solutions (4 µg/mL) Room TemperatureStable for at least 30 months at pH 4. Unstable above pH 6.Stability is pH-dependent.[6]
In Cell Culture Medium (RPMI) 37°CConcentration decreases over time.Stability can be medium-dependent.[7][8]
In Cell Culture Medium (TexMACS) 37°CHigh stability.Stability can be medium-dependent.[7][8]

In Vitro Applications and Working Concentrations

This compound is used in a variety of in vitro assays to stimulate β-adrenergic receptors. The optimal working concentration can vary significantly depending on the cell type, receptor expression levels, and the specific endpoint being measured.

ApplicationCell/Tissue TypeWorking ConcentrationSource
cAMP Accumulation Rat fat cells5 nM - 10 µM[5]
Receptor Down-regulation HEK 293 cells10 µM[9]
Gene Expression Analysis HepG2 cells10 µM[2]
Signaling Pathway Activation (ERK, Akt) Human lymphoid cell lines10 µM[10]
Pacemaker Rate Increase Rabbit sino-atrial node cells20 nM[5]
Contraction Inhibition Rat vas deferensEC₅₀ = 45.6 nM[1]

This compound Signaling Pathway

This compound acts as an agonist for both β1- and β2-adrenergic receptors.[11] Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade primarily through the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).[11]

Isoprenaline_Signaling_Pathway This compound This compound BetaAR β-Adrenergic Receptor (β1/β2) This compound->BetaAR Binds to G_protein G Protein (Gαs) BetaAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: this compound signaling pathway.

Experimental Workflow: this compound Solution Preparation

The following diagram outlines the general workflow for preparing this compound solutions for in vitro experiments.

Isoprenaline_Preparation_Workflow start Start weigh Weigh this compound HCl start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot Stock Solution stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution (Dilute in Buffer/Medium) thaw->dilute use Use in In Vitro Assay dilute->use

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Isoprenaline Infusion in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of isoprenaline (isoproterenol), a potent, non-selective β-adrenergic receptor agonist, in in vivo rodent studies. This compound is widely utilized to model various cardiovascular conditions, including cardiac hypertrophy, fibrosis, and heart failure, making it an invaluable tool for preclinical research and therapeutic development.[1][2]

Data Presentation: this compound Dosages and Administration in Rodent Models

The following tables summarize common dosages and administration routes for this compound in mouse and rat models to induce cardiac pathologies. The choice of protocol often depends on the desired outcome, with chronic infusion models mimicking advanced heart failure and daily injections representing intermittent stress.[2][3]

Table 1: this compound Infusion Protocols in Mice

Mouse StrainDosageAdministration RouteDurationKey Pathological Outcomes
C57BL/6J2, 4, or 10 mg/kg/daySubcutaneous injection or osmotic minipump14 daysCardiac hypertrophy and fibrosis[1]
C57BL/6J30 mg/kg/daySubcutaneous osmotic minipump21 daysCardiac remodeling, ventricular dysfunction
ICR Mice30 mg/kg/daySubcutaneous injectionNot SpecifiedCardiac hypertrophy and fibrosis
129sv25 mg/kg/daySubcutaneous injection5 daysMyocardial fibrosis
FVB/N25 mg/kg/daySubcutaneous injection5 daysMyocardial fibrosis
C57BL/6J25 or 50 mg/kg/dayIntraperitoneal injection14 daysStress cardiomyopathy, cardiac dysfunction
C57BL/6J100 mg/kgSubcutaneous injection7 daysChronic heart failure
Not Specified17 mg/kg/daySubcutaneous osmotic minipump2 or 5 daysAltered cardiac function

Table 2: this compound Infusion Protocols in Rats

Rat StrainDosageAdministration RouteDurationKey Pathological Outcomes
Wistar2.4 mg/kg/daySubcutaneous osmotic minipump1-3 daysCardiac hypertrophy, altered gene expression
Wistar5 mg/kg/dayIntraperitoneal injection7 daysCardiac hypertrophy and fibrosis
Not Specified100 mcg/kg/daySubcutaneous or Intraperitoneal injection5 daysMyocardial dysfunction
Sprague-Dawley10 µg/kgIntravenous injectionSingle doseTachycardia, hypotension

Signaling Pathway

This compound exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), ultimately leading to cellular changes that drive cardiac remodeling.

Isoprenaline_Signaling_Pathway ISO This compound BetaAR β-Adrenergic Receptor (GPCR) ISO->BetaAR G_protein Gs Protein BetaAR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Gene_expression Altered Gene Expression PKA->Gene_expression phosphorylates transcription factors Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Contraction ↑ Contractility Ca_influx->Contraction Hypertrophy Hypertrophy & Fibrosis Gene_expression->Hypertrophy

Caption: this compound β-adrenergic signaling pathway.

Experimental Protocols

Below are detailed protocols for inducing cardiac remodeling in rodents using this compound. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.

Protocol 1: Chronic Infusion via Osmotic Minipump (Mouse)

This protocol is ideal for modeling chronic adrenergic stimulation, leading to conditions akin to advanced heart failure.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Osmotic minipumps (e.g., Alzet Model 1004 for 28-day delivery)

  • Surgical tools for implantation

  • Anesthesia (e.g., isoflurane) and analgesics (e.g., carprofen)

  • Clippers and disinfectant for surgical site preparation

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required concentration of this compound to deliver the desired dose (e.g., 30 mg/kg/day) based on the mean body weight of the mice and the pump's specified flow rate.

    • Dissolve the calculated amount of this compound in sterile saline. It is advisable to prepare a slightly larger volume (e.g., 120 µL for a 100 µL pump) to account for loss during filling.

  • Pump Priming and Filling:

    • Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions, typically using a syringe with a filling tube.

    • Ensure no air bubbles are present in the pump.

  • Surgical Implantation:

    • Anesthetize the mouse (e.g., with 1-3% isoflurane).

    • Shave the fur from the surgical site (dorsal subcutaneous space between the scapulae or the lower abdomen for intraperitoneal placement).

    • Disinfect the skin.

    • Make a small incision (approximately 1 cm) in the skin.

    • For subcutaneous implantation, create a pocket using blunt dissection. For intraperitoneal implantation, carefully make a small incision in the peritoneal wall.

    • Insert the filled osmotic minipump into the pocket or peritoneal cavity.

    • Close the incision with sutures or wound clips.

  • Post-Operative Care:

    • Administer post-operative analgesia as recommended by your institution's veterinary staff.

    • Monitor the animal for recovery and signs of distress.

  • Endpoint Analysis:

    • At the end of the infusion period (e.g., 21 or 28 days), cardiac function can be assessed via echocardiography.

    • Following euthanasia, hearts can be harvested for histological (e.g., Masson's trichrome for fibrosis) and molecular (e.g., qPCR for hypertrophic markers) analyses.

Protocol 2: Daily Subcutaneous or Intraperitoneal Injections (Mouse/Rat)

This method models intermittent β-adrenergic stimulation.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline or PBS

  • Syringes and needles (e.g., 25-27g for mice, 23-25g for rats)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline to the desired concentration for injection based on the animal's body weight.

  • Injection Procedure:

    • Gently restrain the animal.

    • For subcutaneous injection: Lift the skin on the back to form a tent and insert the needle at the base.

    • For intraperitoneal injection: Position the animal with its head tilted downwards. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Administer the injection once daily for the desired duration (e.g., 5-14 days).

  • Monitoring and Endpoint Analysis:

    • Monitor animals daily for any adverse reactions.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo experiment to assess this compound-induced cardiac remodeling.

Experimental_Workflow start Start: Animal Acclimation baseline Baseline Measurements (Echocardiography, Body Weight) start->baseline grouping Randomize into Groups (Control vs. This compound) baseline->grouping treatment This compound Administration (Osmotic Pump or Daily Injections) grouping->treatment monitoring Daily Monitoring (Health & Behavior) treatment->monitoring final_echo Final Functional Assessment (Echocardiography) monitoring->final_echo euthanasia Euthanasia & Tissue Harvest final_echo->euthanasia analysis Endpoint Analysis (Histology, Molecular Biology) euthanasia->analysis end End analysis->end

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for Isoprenaline Use in Electrophysiology Studies to Induce Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic agonist widely utilized in clinical and research electrophysiology (EP) studies.[1][2][3] Its primary function in this context is to simulate a state of high adrenergic tone, thereby unmasking or increasing the susceptibility to cardiac arrhythmias for diagnostic and therapeutic evaluation.[4] By activating both β1 and β2 receptors, this compound exerts significant positive chronotropic (heart rate), inotropic (contractility), and dromotropic (conduction velocity) effects on the heart.[5] These physiological changes can facilitate the induction of arrhythmias that may not be present at baseline, aiding in the diagnosis and guiding the treatment of various tachycardias.[2][6][7]

This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound for arrhythmia induction in EP studies.

Mechanism of Action

This compound acts as a non-selective agonist at β1 and β2 adrenergic receptors.[5] In the heart, the binding of this compound to β1-adrenergic receptors, which are G-protein coupled receptors, initiates a signaling cascade.[8] This activation leads to the dissociation of the G-protein's alpha subunit, which in turn activates adenylyl cyclase.[8] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets within the cardiomyocyte.[8]

Key targets of PKA phosphorylation include:

  • L-type Calcium Channels (ICaL): Phosphorylation increases the influx of calcium into the cell, enhancing contractility and affecting the action potential plateau.[8][9]

  • Potassium Channels (IKs and IKr): this compound has been shown to increase the slow (IKs) and rapid (IKr) delayed rectifier potassium currents, which can shorten the action potential duration.[9][10]

  • Funny Current (If): In pacemaker cells of the sinoatrial node, this compound increases the "funny" current, which contributes to an accelerated heart rate.[10]

  • Sustained Inward Current (Ist): This current, activated at more negative potentials, is also enhanced by this compound and contributes to the increased rate of pacemaker activity.[10]

These ionic current modulations collectively lead to increased automaticity, shortened refractory periods, and enhanced conduction velocity, creating a substrate for re-entrant and triggered arrhythmias.[11]

Isoprenaline_Signaling_Pathway This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to GProtein G-Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels Ion Channels (ICa,L, IKs, If, etc.) PKA->IonChannels Phosphorylates Effects Pro-arrhythmic Effects: • Increased Heart Rate • Increased Contractility • Shortened Refractory Periods • Increased Conduction Velocity IonChannels->Effects Leads to

This compound cellular signaling pathway.

Data Presentation

The following tables summarize quantitative data on this compound dosage and its efficacy in inducing arrhythmias during electrophysiology studies.

Table 1: this compound Infusion and Dosage Protocols

ParameterValueReference
Initial Infusion Rate 0.5 - 5 mcg/minute[12][13]
3 mcg/minute (common starting dose)[14]
Titration Gradual increase based on clinical response (e.g., 20% increase in heart rate)[12][15]
Typical Dose Range 0.05 - 1 mcg/kg/minute[16]
Maximum Dose Up to 25 mcg/minute (in high-dose protocols)[17]
2 mcg/kg/minute[16]

Table 2: Efficacy of this compound for Arrhythmia Induction

Arrhythmia TypeInduction Success RateComparisonReference
Supraventricular Tachycardia (SVT) 71%More effective than epinephrine (B1671497) (53% success rate)[6][18]
Atrial Fibrillation (High Susceptibility Patients) 50% (8 out of 16 patients)Significantly higher than placebo (0%)[17]
Atrioventricular Nodal Re-entrant Tachycardia (AVNRT) High inducibility-[6]
Ventricular Tachycardia (VT) Re-inducible in 59% of patients previously non-inducible on antiarrhythmic drugsIdentifies patients at higher risk of recurrence[15]

Experimental Protocols

Protocol 1: Preparation of this compound Infusion

Materials:

  • This compound hydrochloride ampoule (e.g., 1 mg/5 mL, which is 200 mcg/mL)[16]

  • 5% Dextrose (D5W) or 0.9% Sodium Chloride (Normal Saline) for dilution[16][19]

  • Sterile syringe and needles

  • 500 mL IV bag or a smaller volume syringe for an infusion pump[12][19]

Procedure:

  • Standard Dilution: For a standard concentration, add 1-2 mg of this compound to 500 mL of D5W or normal saline. This results in a final concentration of 2-4 mcg/mL.[13][19]

  • Infusion Pump Preparation: For use with an infusion pump, a common preparation involves diluting a specific amount based on patient weight to a final volume (e.g., 50 mL).[16] For example, to achieve a rate where 1 mL/hour equals 0.05 mcg/kg/minute, draw up 150 mcg/kg of this compound and add the diluent to a final volume of 50 mL.[16]

  • Labeling: Clearly label the infusion bag or syringe with the drug name, concentration, date, and time of preparation.

  • Light Protection: this compound solutions can be sensitive to light. It is advisable to protect the infusion bag or syringe from light.[19]

  • Stability: Change the infusion every 24 hours.[16]

Protocol 2: this compound Challenge for Arrhythmia Induction

Prerequisites:

  • The patient should be in a fully equipped electrophysiology laboratory.[1]

  • Standard EP catheters should be in place for recording and stimulation.

  • Continuous 12-lead ECG and invasive blood pressure monitoring are mandatory.[1][14]

  • Cardiopulmonary resuscitation equipment must be immediately available.[1]

  • Antiarrhythmic drugs, especially β-blockers and calcium channel blockers, should be discontinued (B1498344) for at least 5 half-lives prior to the study.[1]

Procedure:

  • Baseline Study: Perform baseline electrophysiological measurements and stimulation protocols to attempt arrhythmia induction.

  • Initiate Infusion: If no arrhythmia is inducible at baseline, begin the this compound infusion via a central or large peripheral vein.[13] Start at a low rate (e.g., 1-2 mcg/min).[2]

  • Titrate Dose: Gradually increase the infusion rate every 1-3 minutes to achieve a target heart rate (typically a 20-25% increase from baseline) or until the arrhythmia is induced.[15]

  • Electrophysiological Testing: At each stage of the infusion, or once the target heart rate is achieved, repeat programmed electrical stimulation (PES) protocols from the atria and/or ventricles to facilitate arrhythmia induction.

  • Monitoring: Continuously monitor the patient's ECG for the onset of arrhythmias, ST-segment changes, and monitor hemodynamic status.[16]

  • Positive Test: The test is considered positive if a sustained monomorphic or polymorphic ventricular tachycardia, or the clinical supraventricular tachycardia, is induced.[1]

  • Termination of Infusion: The infusion should be stopped immediately if:

    • The target arrhythmia is successfully and consistently induced.[1]

    • The patient develops significant hypotension, ischemia, or other serious adverse effects.

    • A non-clinical, life-threatening arrhythmia occurs.

  • Post-Infusion: Continue monitoring the patient for at least 10 minutes after stopping the infusion, as arrhythmias can still occur.[1]

Isoprenaline_Challenge_Workflow Start Start: Patient in EP Lab Baseline Perform Baseline EP Study & Stimulation Protocols Start->Baseline CheckInducible Arrhythmia Inducible? Baseline->CheckInducible StartInfusion Initiate this compound Infusion (e.g., 1-2 mcg/min) CheckInducible->StartInfusion No PositiveTest Positive Test: Document Arrhythmia CheckInducible->PositiveTest Yes Titrate Titrate Dose to Target Heart Rate (e.g., 20-25% increase) StartInfusion->Titrate RepeatStim Repeat Stimulation Protocols Titrate->RepeatStim CheckInducible2 Arrhythmia Inducible? RepeatStim->CheckInducible2 CheckInducible2->Titrate No, continue titration (if max dose not reached) CheckInducible2->PositiveTest Yes StopInfusion Stop Infusion PositiveTest->StopInfusion Monitor Monitor Patient Post-Infusion StopInfusion->Monitor End End Protocol Monitor->End No No Yes Yes Yes2 Yes No2 No

Workflow for an this compound challenge.

Safety and Considerations

  • Contraindications: this compound should be used with caution in patients with severe coronary artery disease, tachyarrhythmias, or digitalis intoxication.[16]

  • Adverse Effects: Common side effects include palpitations, tachycardia, headache, flushing, and tremor.[13] Hypotension can occur due to β2-mediated vasodilation.[5] Paradoxical bradycardia, though rare (around 7%), can occur, particularly in younger patients with high vagal tone.[2][19]

  • Hemodynamic Support: In anesthetized patients, a significant drop in blood pressure may occur, requiring vasopressor support (e.g., phenylephrine) to maintain hemodynamic stability.[14]

  • Drug Interactions: The effects of this compound can be potentiated by inhalational anesthetics.[16] It should not be administered concurrently with epinephrine due to the risk of serious arrhythmias.[16]

Conclusion

This compound is an essential pharmacological tool in the electrophysiology laboratory for the provocation of latent arrhythmias. A thorough understanding of its mechanism of action, appropriate dosing, and a standardized protocol are critical for its safe and effective use in both clinical diagnostics and preclinical research. The protocols and data provided herein serve as a comprehensive guide for professionals in the field.

References

Application Notes and Protocols for Histological Analysis of Isoprenaline-Induced Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the histological analysis of cardiac fibrosis induced by isoprenaline (isoproterenol, ISO). This model is a well-established and reproducible method for studying the pathogenesis of cardiac fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies.[1][2][3] The following sections detail the in vivo experimental procedures, key histological staining techniques, methods for quantitative analysis, and the underlying molecular signaling pathways.

This compound-Induced Cardiac Fibrosis: In Vivo Model

This compound, a non-selective β-adrenergic receptor agonist, is widely used to induce cardiac remodeling, including hypertrophy and fibrosis, in animal models.[1][2] Sustained β-adrenergic stimulation leads to myocyte injury, inflammation, and the activation of cardiac fibroblasts, resulting in excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[1][2]

Experimental Protocol: Induction of Cardiac Fibrosis

This protocol describes the induction of cardiac fibrosis in mice or rats using this compound.

Materials:

  • This compound hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • Animal model (e.g., C57BL/6J mice or Wistar rats)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration. Prepare fresh daily.

  • Administration: Administer this compound via subcutaneous injection. The dosage and duration can be varied to modulate the severity of fibrosis. A common regimen is 5-10 mg/kg body weight, once daily for 7 to 14 consecutive days.[1]

  • Monitoring: Monitor the animals daily for any adverse effects.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and excise the hearts.

  • Tissue Processing:

    • For paraffin-embedding: Fix the hearts in 10% neutral buffered formalin for 24-48 hours, then process and embed in paraffin (B1166041) wax.

    • For frozen sections: Embed fresh hearts in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane (B150273) pre-cooled with liquid nitrogen. Store at -80°C.

Experimental Workflow for this compound-Induced Cardiac Fibrosis

G cluster_0 In Vivo Phase cluster_1 Tissue Processing cluster_2 Histological Analysis acclimatization Animal Acclimatization iso_prep This compound Preparation acclimatization->iso_prep iso_admin This compound Administration (e.g., 5 mg/kg/day, 14 days) iso_prep->iso_admin monitoring Daily Monitoring iso_admin->monitoring euthanasia Euthanasia & Heart Excision monitoring->euthanasia fixation Fixation (10% Formalin) euthanasia->fixation freezing OCT Embedding & Freezing euthanasia->freezing embedding Paraffin Embedding fixation->embedding sectioning_p Paraffin Sectioning (5 µm) embedding->sectioning_p staining Histological Staining (Masson's Trichrome, Picrosirius Red) sectioning_p->staining ihc Immunohistochemistry (Collagen I, α-SMA) sectioning_p->ihc sectioning_f Cryosectioning (8 µm) freezing->sectioning_f sectioning_f->staining sectioning_f->ihc imaging Microscopy & Image Acquisition staining->imaging ihc->imaging quantification Quantitative Analysis imaging->quantification

Caption: Workflow for inducing and analyzing cardiac fibrosis.

Histological Staining Protocols

Histological staining is crucial for visualizing and quantifying the extent of cardiac fibrosis. Masson's Trichrome and Picrosirius Red are the most common stains used for this purpose.[4][5]

Protocol 2.1: Masson's Trichrome Staining

Masson's Trichrome is a three-color staining protocol that differentiates collagen from other tissue components.[4] Collagen fibers are stained blue, nuclei are stained black, and the myocardium and cytoplasm are stained red.[4][6]

Materials:

  • Paraffin-embedded or frozen heart sections

  • Bouin's solution

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% acetic acid solution

Procedure for Paraffin Sections:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Mordanting: Incubate sections in Bouin's solution at 56°C for 1 hour or overnight at room temperature.

  • Washing: Wash in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.

  • Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in deionized water.

  • Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Collagen Staining: Stain in aniline blue solution for 5-10 minutes.

  • Final Rinse: Rinse briefly in 1% acetic acid solution.

  • Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Protocol 2.2: Picrosirius Red Staining

Picrosirius Red specifically stains collagen fibers, which appear red under bright-field microscopy.[7] When viewed with polarized light, thicker collagen fibers (Type I) appear yellow-orange, while thinner fibers (Type III) appear green.[7]

Materials:

  • Paraffin-embedded or frozen heart sections

  • Picrosirius red solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% acetic acid)

Procedure for Paraffin Sections:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate sections as described for Masson's Trichrome.

  • Staining: Stain in Picrosirius Red solution for 1 hour.

  • Washing: Wash in two changes of acidified water.

  • Dehydration and Mounting: Dehydrate rapidly in three changes of 100% ethanol, clear in xylene, and mount.

Immunohistochemistry

Immunohistochemistry (IHC) is used to detect specific proteins in tissue sections. For cardiac fibrosis, common targets include collagen type I and alpha-smooth muscle actin (α-SMA), a marker for activated fibroblasts (myofibroblasts).[8][9]

Protocol 3.1: Immunohistochemistry for Collagen I and α-SMA

Materials:

  • Paraffin-embedded or frozen heart sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies (e.g., anti-Collagen I, anti-α-SMA)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

Procedure for Paraffin Sections:

  • Deparaffinization and Rehydration: As previously described.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.

  • Blocking: Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash and incubate with streptavidin-HRP for 30 minutes.

  • Chromogen Detection: Wash and apply DAB substrate until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate and mount as previously described.

Quantitative Analysis of Cardiac Fibrosis

Quantification of the fibrotic area is essential for an objective assessment of cardiac fibrosis. This is typically done using image analysis software on digital images of stained tissue sections.[10][11]

Protocol 4.1: Image Analysis using ImageJ/Fiji
  • Image Acquisition: Capture high-resolution images of the stained heart sections using a light microscope equipped with a digital camera.

  • Image Processing (for Masson's Trichrome or Picrosirius Red):

    • Open the image in ImageJ/Fiji.

    • Color Deconvolution: For Masson's Trichrome, use the "Colour Deconvolution" plugin with the "Masson's Trichrome" vectors to separate the blue (collagen) channel.

    • Thresholding: Adjust the threshold to select the stained collagen fibers.

    • Measurement: Use the "Analyze Particles" function to measure the total area of the stained region.

  • Calculation of Fibrotic Area:

    • Measure the total area of the tissue section.

    • Calculate the percentage of the fibrotic area: (Area of collagen staining / Total tissue area) x 100.

Quantitative Data Summary

GroupTreatmentCollagen Volume Fraction (%) (Mean ± SD)α-SMA Positive Area (%) (Mean ± SD)
1Control (Saline)1.5 ± 0.40.8 ± 0.2
2This compound (5 mg/kg)12.8 ± 2.17.5 ± 1.3
3This compound + Drug X6.2 ± 1.53.1 ± 0.9

This table presents hypothetical data for illustrative purposes.

Staining MethodParameter MeasuredAdvantagesLimitations
Masson's TrichromeTotal collagen depositionGood contrast between collagen and myocardiumMay non-specifically stain other components
Picrosirius RedTotal collagen and collagen fiber type (with polarized light)Highly specific for collagen; allows differentiation of collagen types I and III[7][12]Requires polarized light microscopy for full analysis
IHC for Collagen ISpecific deposition of Type I collagenHigh specificity for the major collagen type in fibrosisDoes not quantify other collagen types
IHC for α-SMAMyofibroblast accumulationMarker of fibroblast activationNot a direct measure of collagen deposition

Signaling Pathways in this compound-Induced Cardiac Fibrosis

This compound-induced cardiac fibrosis is mediated by several interconnected signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.

Key Signaling Pathways:

  • TGF-β1/Smad Pathway: Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine. Its activation leads to the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to induce the expression of pro-fibrotic genes, including collagens.[13][14]

  • MAPK Pathways (ERK, p38): Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways, are activated by this compound and contribute to fibroblast proliferation and collagen synthesis.[13][15][16]

  • AKT/mTOR Pathway: The protein kinase B (AKT) and mammalian target of rapamycin (B549165) (mTOR) pathway is involved in cell growth and proliferation and has been implicated in cardiac hypertrophy and fibrosis.[17]

  • Oxidative Stress Pathways: this compound induces the production of reactive oxygen species (ROS), which contribute to myocyte damage and fibroblast activation, in part through NADPH oxidase (NOX) enzymes.[16][18]

Signaling Pathway Diagram

G This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Oxidative_Stress Oxidative Stress (ROS, NOX2) Beta_AR->Oxidative_Stress TGF_beta TGF-β1 Beta_AR->TGF_beta AKT AKT Beta_AR->AKT MAPK MAPK (ERK, p38) Beta_AR->MAPK Oxidative_Stress->MAPK Smad Smad2/3 TGF_beta->Smad mTOR mTOR AKT->mTOR Fibroblast_Activation Fibroblast Activation (α-SMA expression) MAPK->Fibroblast_Activation Smad->Fibroblast_Activation mTOR->Fibroblast_Activation Collagen_Synthesis Collagen Synthesis (Collagen I, III) Fibroblast_Activation->Collagen_Synthesis Cardiac_Fibrosis Cardiac Fibrosis Collagen_Synthesis->Cardiac_Fibrosis

Caption: Key signaling pathways in this compound-induced cardiac fibrosis.

References

Application Notes and Protocols for Echocardiographic Assessment of Cardiac Function Following Isoprenaline Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline (isoproterenol), a non-selective β-adrenergic agonist, is a cornerstone pharmacological tool for inducing cardiac stress in preclinical research. Its administration mimics the effects of heightened sympathetic nervous system activity, leading to increased heart rate, contractility, and cardiac output. Consequently, it is widely employed to model various cardiovascular conditions, including cardiac hypertrophy, myocardial infarction, and heart failure. Echocardiography, a non-invasive imaging modality, is the gold standard for assessing the morphological and functional changes in the heart induced by this compound. These application notes provide detailed protocols for utilizing echocardiography to evaluate cardiac function in rodent models following this compound challenge, present key quantitative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.

Key Signaling Pathway

This compound exerts its effects on cardiomyocytes primarily through the β-adrenergic signaling cascade. Upon binding to β-adrenergic receptors (predominantly β1 and β2 in the heart), a conformational change activates stimulatory G proteins (Gs). This initiates a cascade of intracellular events, ultimately leading to an increase in intracellular calcium and enhanced cardiac contractility.

Isoprenaline_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR Binds Gs Gs Protein beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion Increases influx of Contraction Increased Contraction Ca_ion->Contraction Leads to

Caption: this compound-induced β-adrenergic signaling cascade in cardiomyocytes.

Experimental Protocols

Protocol 1: Acute this compound Challenge for Cardiac Stress Testing

This protocol is designed to assess the immediate cardiac response to a high dose of this compound.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley).

  • Age/Weight: 8-12 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Baseline Echocardiography:

  • Anesthetize the animal (e.g., 1-2% isoflurane) and place it on a heated platform to maintain body temperature at 37°C.[1]

  • Perform baseline transthoracic echocardiography using a high-frequency ultrasound system.

  • Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles to measure left ventricular dimensions.[2]

  • Obtain Doppler recordings to assess blood flow velocities.

3. This compound Administration:

  • Administer a single subcutaneous or intraperitoneal injection of this compound.

  • Dosage (Mouse): 10 mg/kg for acute response assessment.[3][4]

  • Dosage (Rat): 85 mg/kg can be used to induce myocardial injury.[5]

4. Post-Isoprenaline Echocardiography:

  • Immediately following the injection, continuously monitor the heart via echocardiography.

  • Record M-mode and Doppler images at peak heart rate or at predefined time points (e.g., 5, 15, and 30 minutes post-injection).

5. Data Analysis:

  • Measure the following parameters at baseline and post-isoprenaline:

    • Heart Rate (HR)

    • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)

    • Left Ventricular Ejection Fraction (EF)

    • Left Ventricular Fractional Shortening (FS)

    • Cardiac Output (CO)

Protocol 2: Chronic this compound Administration to Induce Cardiac Remodeling

This protocol is used to model conditions of chronic cardiac stress leading to hypertrophy and dysfunction.

1. Animal Model:

  • Same as Protocol 1.

2. Baseline Echocardiography:

  • Perform baseline echocardiography as described in Protocol 1 to establish normal cardiac function for each animal.

3. This compound Administration:

  • Method 1: Repeated Injections: Administer daily subcutaneous or intraperitoneal injections of this compound for 7 to 14 days.

    • Dosage (Mouse): 5-50 mg/kg/day. Doses of 25 and 50 mg/kg have been shown to effectively induce a stress cardiomyopathy model with low mortality.

  • Method 2: Osmotic Minipumps: For continuous and stable delivery, surgically implant a subcutaneous osmotic minipump that releases this compound over the desired period (e.g., 14 days).

    • Dosage (Mouse): 2-10 mg/kg/day.

4. Follow-up Echocardiography:

  • Perform echocardiography at the end of the treatment period (e.g., day 15) to assess changes in cardiac structure and function.

5. Data Analysis:

  • Compare the following parameters between baseline and post-treatment, and between control and this compound-treated groups:

    • LVIDd, LVIDs

    • Left Ventricular End-Diastolic Volume (LVEDV) and End-Systolic Volume (LVESV)

    • EF and FS

    • Left Ventricular Mass (LV Mass)

    • Posterior Wall Thickness (PWT) and Interventricular Septum Thickness (IVS)

Experimental Workflow

The general workflow for assessing cardiac function after this compound administration using echocardiography involves several key stages, from animal preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Baseline_Echo Baseline Echocardiography (M-mode, Doppler) Animal_Prep->Baseline_Echo ISO_Admin This compound Administration (Acute or Chronic) Baseline_Echo->ISO_Admin Followup_Echo Follow-up Echocardiography ISO_Admin->Followup_Echo Data_Acquisition Image & Data Acquisition Followup_Echo->Data_Acquisition Data_Analysis Quantitative Analysis (EF, FS, Dimensions, etc.) Data_Acquisition->Data_Analysis Interpretation Interpretation & Conclusion Data_Analysis->Interpretation

Caption: General experimental workflow for echocardiographic assessment.

Data Presentation

The following tables summarize the expected quantitative changes in key echocardiographic parameters following acute and chronic this compound administration in mice.

Table 1: Acute Effects of this compound on Cardiac Function in Mice
ParameterBaseline (Pre-ISO)Post-ISO (10 mg/kg, s.c.)Expected ChangeReference
Heart Rate (bpm)~450-550Increased
Ejection Fraction (%)~55-65Increased
Fractional Shortening (%)~30-40Increased
LVESV (µL)VariableDecreased
LVEDV (µL)VariableNo significant change
Cardiac Output (mL/min)VariableIncreased
Table 2: Chronic Effects of this compound on Cardiac Function in Mice (14 days)
ParameterControl (Saline)This compound (25-50 mg/kg/day, i.p.)Expected ChangeReference
LVIDd (mm)~3.5-4.0Increased
LVIDs (mm)~2.0-2.5Increased
LVEDV (µL)~50-60Increased
LVESV (µL)~15-25Increased
Ejection Fraction (%)~60-70Significantly Decreased
Fractional Shortening (%)~35-45Significantly Decreased

Note: The values presented are approximate and can vary based on the specific mouse strain, age, anesthetic used, and ultrasound equipment.

Conclusion

The use of this compound in conjunction with echocardiography provides a powerful and reproducible method for studying cardiac function and pathophysiology in preclinical models. The protocols and data presented here offer a comprehensive guide for researchers to design and execute studies aimed at understanding cardiac stress responses and evaluating the efficacy of novel therapeutic interventions. Careful attention to experimental detail, including animal handling, anesthesia, and standardized imaging protocols, is crucial for obtaining high-quality, reliable data.

References

Isoprenaline: A Key Tool for Investigating Beta-Adrenergic Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isoprenaline, a non-selective β-adrenergic receptor agonist, serves as a cornerstone in the study of G-protein coupled receptor (GPCR) signaling and regulation. Its potent activation of both β1 and β2-adrenergic receptors triggers a cascade of intracellular events, most notably the production of cyclic AMP (cAMP). However, prolonged or repeated exposure to this compound leads to a waning of the cellular response, a phenomenon known as desensitization. This process is critical for preventing overstimulation and is a key area of investigation in fields ranging from cardiovascular physiology to drug development. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the mechanisms of beta-adrenergic receptor desensitization.

Core Mechanisms of this compound-Induced Desensitization

Upon binding to β-adrenergic receptors, this compound induces a conformational change that facilitates the coupling of the receptor to the stimulatory G-protein, Gs. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream cellular targets.[1][2][3]

Desensitization to this signaling cascade is a multi-step process initiated by the phosphorylation of the agonist-occupied receptor by G-protein coupled receptor kinases (GRKs).[4][5] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with Gs, effectively uncoupling the receptor from its primary signaling pathway and dampening cAMP production. Furthermore, β-arrestin acts as a scaffold protein, promoting the internalization of the receptor from the cell surface into endosomes. This sequestration physically removes the receptors from the vicinity of their extracellular agonist, further contributing to the desensitized state. Following internalization, receptors can either be dephosphorylated and recycled back to the plasma membrane, a process known as resensitization, or targeted for degradation.

Quantitative Insights into this compound-Induced Desensitization

The following tables summarize quantitative data from studies investigating the effects of this compound on beta-adrenergic receptor signaling and desensitization.

Table 1: this compound-Induced Changes in cAMP Response

Tissue/Cell TypeThis compound TreatmentFold Shift in this compound EC50Reference
Rat Right Atria400 μg/kg/h for 14 days7.9
Rat Left Atria400 μg/kg/h for 14 days4.0
Rat Left Ventricular Papillary Muscle400 μg/kg/h for 14 daysN/A (response abolished)
Rat Right Ventricular Papillary Muscle400 μg/kg/h for 14 daysN/A (response markedly reduced)

Table 2: this compound-Induced Changes in Beta-Adrenergic Receptor Density

Cell TypeThis compound TreatmentReceptor Down-regulation (%)Reference
S49 Murine Lymphoma Cells16 hours84
Rabbit Aortic Smooth Muscle Cells16 hoursSignificant reduction
Rat Left VentricleChronic Salbutamol (β2 agonist) pretreatment followed by this compound59 (β2-receptors)

Experimental Protocols

Herein are detailed protocols for key experiments used to characterize this compound-induced beta-adrenergic receptor desensitization.

Protocol 1: cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP in response to this compound stimulation, providing a functional readout of receptor activation and desensitization.

Materials:

  • Cells expressing the beta-adrenergic receptor of interest

  • Cell culture medium

  • 96-well cell culture plates

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • This compound

  • Forskolin (B1673556) (positive control)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Pre-treatment (for desensitization): To induce desensitization, treat cells with a predetermined concentration of this compound for a specific duration (e.g., 30 minutes to 24 hours). Include vehicle-treated control wells.

  • Wash: Gently aspirate the pre-treatment medium and wash the cells twice with warm phosphate-buffered saline (PBS) or serum-free medium to remove the this compound.

  • Stimulation: Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to all wells. Then, add varying concentrations of this compound to the appropriate wells to generate a dose-response curve. Include wells with only the PDE inhibitor (basal) and wells with a high concentration of forskolin (to maximally stimulate adenylyl cyclase).

  • Incubation: Incubate the plate at 37°C for a predetermined time (typically 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. Compare the dose-response curves from the vehicle-pre-treated and this compound-pre-treated cells to quantify the extent of desensitization (rightward shift in EC50 and/or decrease in Emax).

Protocol 2: Radioligand Binding Assay for Receptor Internalization

This assay measures the number of beta-adrenergic receptors on the cell surface versus the total number of receptors, allowing for the quantification of agonist-induced receptor internalization.

Materials:

  • Cells expressing the beta-adrenergic receptor of interest

  • Hydrophilic radioligand (e.g., [³H]CGP12177) to label surface receptors

  • Hydrophobic radioligand (e.g., [³H]DHA) to label total (surface and intracellular) receptors

  • This compound

  • Non-labeled antagonist (e.g., propranolol (B1214883) or alprenolol) for determining non-specific binding

  • Assay buffer (e.g., DMEM with HEPES)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Treatment: Culture cells to near confluency. Treat one set of cells with a saturating concentration of this compound (e.g., 5-10 µM) for a specified time (e.g., 15-60 minutes) at 37°C to induce internalization. Leave another set of cells untreated as a control.

  • Cell Harvesting and Preparation:

    • For Surface Receptor Assay: Place plates on ice, wash cells with ice-cold PBS, and then gently scrape cells into ice-cold assay buffer.

    • For Total Receptor Assay: Harvest cells and prepare a membrane fraction by homogenization and centrifugation.

  • Binding Reaction:

    • Set up triplicate tubes for total binding, non-specific binding, and for each experimental condition.

    • Surface Receptors: Incubate whole cells with the hydrophilic radioligand (e.g., [³H]CGP12177) at 4°C for an extended period (e.g., 16 hours) to reach equilibrium. For non-specific binding, include a high concentration of a non-labeled antagonist.

    • Total Receptors: Incubate cell membranes with the hydrophobic radioligand (e.g., [³H]DHA) at 37°C for a shorter duration (e.g., 2 hours). For non-specific binding, include a high concentration of a non-labeled antagonist.

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The percentage of internalized receptors can be calculated as: (1 - (Specific binding in this compound-treated cells / Specific binding in control cells)) x 100.

Protocol 3: Western Blot for β-Arrestin Translocation

This protocol assesses the recruitment of β-arrestin from the cytoplasm to the plasma membrane upon receptor activation, a key step in desensitization.

Materials:

  • Cells expressing the beta-adrenergic receptor of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Subcellular fractionation kit (optional, for separating membrane and cytosolic fractions)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-arrestin (e.g., β-arrestin-2)

  • Primary antibody for a membrane marker (e.g., Na+/K+-ATPase) and a cytosolic marker (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Stimulation: Treat cells with this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly or perform subcellular fractionation according to the kit manufacturer's instructions to separate the cytosolic and membrane fractions.

  • Protein Quantification: Determine the protein concentration of each lysate or fraction using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-arrestin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. An increase in the β-arrestin signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation. Normalize the β-arrestin signal to the respective fraction markers (e.g., Na+/K+-ATPase for membrane, GAPDH for cytosol).

Visualizing the Pathways and Processes

G cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR Binds Gs Gs Protein beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

G Isoprenaline_bound_AR Isoprenaline_bound_AR GRK GRK Isoprenaline_bound_AR->GRK Recruits Phospho_AR Phospho_AR GRK->Phospho_AR Phosphorylates beta_Arrestin beta_Arrestin Phospho_AR->beta_Arrestin Recruits Uncoupling Uncoupling beta_Arrestin->Uncoupling Internalization Internalization beta_Arrestin->Internalization

G Start Seed Cells in 96-well Plate Pretreat Pre-treat with this compound (to induce desensitization) or Vehicle Start->Pretreat Wash Wash Cells Pretreat->Wash Stimulate Stimulate with this compound Dose-Response Curve (+ PDE Inhibitor) Wash->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Lyse Lyse Cells & Detect cAMP Incubate->Lyse Analyze Analyze Data (EC50, Emax) Lyse->Analyze

References

Troubleshooting & Optimization

Isoprenaline stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of isoprenaline in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in different cell culture media?

A1: The stability of this compound is highly dependent on the specific cell culture medium used. For instance, studies have shown a significant decrease in this compound concentration in RPMI medium over time, whereas it remains highly stable in TexMACS medium.[1][2][3] This variability is attributed to the different compositions of the media, which can influence the rate of oxidation.

Q2: What are the main factors that contribute to this compound degradation in cell culture?

A2: this compound, a catecholamine, is susceptible to degradation through oxidation.[4] The primary factors influencing its stability in cell culture media include:

  • pH: this compound is more stable in acidic conditions (pH 3.7 to 5.7) and shows significant degradation at a pH above 6.[5]

  • Light Exposure: Exposure to ultraviolet (UV) and visible light, including direct sunlight and artificial light, can catalyze the oxidation of this compound.

  • Temperature: Increased temperatures accelerate the degradation process.

  • Oxygen: The presence of dissolved oxygen in the media contributes to oxidative degradation.

  • Media Components: Certain components within the cell culture media can interact with and promote the degradation of this compound.

Q3: What are the degradation products of this compound and are they active?

A3: The primary degradation product of this compound through oxidation is isoprenochrome. This and other oxidized forms of this compound may still possess biological activity and can potentially induce cellular responses, such as cardiotoxicity, which may differ from the effects of the parent compound. The formation of these byproducts can lead to inconsistencies and misinterpretation of experimental results.

Q4: How should I prepare and store this compound stock solutions?

A4: To ensure the stability and potency of this compound, proper preparation and storage are crucial.

  • Preparation: Prepare stock solutions in a sterile, light-protected environment. Water, DMSO, and a combination of DMSO, PEG300, Tween 80, and saline can be used as solvents. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected cellular response to this compound. This compound degradation in the cell culture medium.1. Prepare fresh working solutions of this compound for each experiment. 2. Consider using a more stable medium like TexMACS if compatible with your cell line. 3. Add an antioxidant such as ascorbic acid or sodium bisulfite to the culture medium to inhibit oxidation. 4. Protect the cell culture plates from light during incubation.
High background or unexpected cellular toxicity. Formation of active degradation products like isoprenochrome.1. Minimize the incubation time of this compound with the cells to what is necessary to elicit a response. 2. Use a lower, effective concentration of this compound. 3. Incorporate antioxidants in your media to prevent the formation of toxic byproducts. Hydrogen peroxide, a product of oxidative degradation, can be toxic to cells, and this toxicity can be blocked by catalase.
Precipitation observed in the stock or working solution. Poor solubility or inappropriate solvent.1. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. 2. Ensure the correct solvent is used based on the manufacturer's solubility information.
Color change (e.g., pink or brown) in the this compound solution. Oxidation of this compound.Do not use any solution that appears colored or contains a precipitate, as this indicates degradation. Prepare a fresh solution.

Quantitative Data Summary

Table 1: this compound Stability in Different Media

Cell Culture Medium Stability Isoprenochrome Formation Reference
RPMIDecreased concentration over timeSignificant
TexMACSHigh stabilitySignificantly lower

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Temperature Duration Storage Conditions Reference
-20°C1 monthSealed, protected from moisture and light
-80°C6 monthsSealed, protected from moisture and light

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a stable, concentrated stock solution of this compound.

  • Materials:

    • This compound hydrochloride powder

    • Sterile, nuclease-free water or DMSO

    • Sterile, light-protecting microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM). Sonication may be used to aid dissolution.

    • Vortex briefly to ensure the solution is homogenous.

    • Aliquot the stock solution into single-use volumes in light-protecting microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: In Vitro Treatment of Cardiomyocytes with this compound

  • Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes.

  • Materials:

    • H9C2 rat cardiomyoblasts or other suitable cardiac cell line

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Serum-free culture medium

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • Multi-well cell culture plates

  • Procedure:

    • Cell Seeding: Plate H9C2 cells in multi-well plates at an appropriate density.

    • Culture: Culture the cells in a complete medium for 24 hours.

    • Serum Starvation: To synchronize the cells, replace the complete medium with a serum-free medium and incubate for 12-24 hours.

    • This compound Treatment: Dilute the this compound stock solution in a serum-free medium to the desired final concentration (e.g., 10 µM).

    • Incubation: Replace the medium in the cell culture plates with the this compound-containing medium. Incubate for the desired period (e.g., 12-48 hours). A control group should be treated with a vehicle (serum-free medium without this compound).

    • Analysis: Proceed with downstream analysis, such as morphology assessment or biochemical marker analysis.

Visualizations

Isoprenaline_Degradation_Pathway This compound This compound (Catechol Structure) Oxidation Oxidation This compound->Oxidation Isoprenoquinone Isoproteroquinone Oxidation->Isoprenoquinone Isoprenochrome Isoprenochrome Isoprenoquinone->Isoprenochrome Other_Products Other Degradation Products Isoprenoquinone->Other_Products

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Working Prepare Fresh Working Solution Stock->Working Treat Treat Cells with This compound Working->Treat Cells Seed and Culture Cells Starve Serum Starve Cells Cells->Starve Starve->Treat Observe Observe Cellular Response Treat->Observe Biochem Biochemical Assays Treat->Biochem Data Data Analysis Observe->Data Biochem->Data

Caption: General experimental workflow for cell-based assays with this compound.

References

Technical Support Center: Off-Target Effects of Isoprenaline on Alpha-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of isoprenaline on alpha-adrenergic receptors.

Frequently Asked Questions (FAQs)

Q1: this compound is known as a non-selective beta-adrenergic agonist. Can it also affect alpha-adrenergic receptors?

A1: Yes, while this compound is a potent agonist for both β1 and β2-adrenergic receptors, at higher concentrations it can exert off-target effects on alpha-adrenergic receptors.[1][2] This is a critical consideration in experiments where high concentrations of this compound are used, as it can lead to unexpected physiological responses.

Q2: At what concentrations are the off-target effects of this compound on alpha-adrenergic receptors typically observed?

A2: Off-target effects on alpha-adrenergic receptors are generally seen at micromolar (µM) concentrations of this compound, typically 4 µM and higher.[1] In contrast, its effects on beta-adrenergic receptors occur at much lower, nanomolar (nM) concentrations.

Q3: What are the specific off-target effects of this compound on alpha-1-adrenergic receptors?

A3: this compound can act as a biased agonist at the α1A-adrenergic receptor.[1][3] This means it activates the receptor to signal through a non-canonical pathway. Specifically, it stimulates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway without activating the traditional Gαq/Phospholipase C (PLC) pathway that leads to inositol (B14025) phosphate (B84403) accumulation and robust calcium mobilization.

Q4: Does this compound affect alpha-2-adrenergic receptors?

A4: Yes, some studies suggest that this compound-induced relaxation in certain tissues can be potentiated by the activation of α2-adrenergic receptors on endothelial cells. This activation leads to the release of nitric oxide (NO) and subsequent cGMP production.

Q5: How can I be sure that the observed effects in my experiment are due to this compound's action on alpha-adrenergic receptors?

A5: To confirm that an observed response is mediated by alpha-adrenergic receptors, you can use selective antagonists. For instance, the α1A-selective antagonist RS100329 can be used to block the low-potency phase of this compound-induced responses in cells expressing this receptor. Similarly, an α2-selective antagonist like yohimbine (B192690) can be used to investigate the involvement of α2-adrenergic receptors.

Troubleshooting Guide

Issue 1: Unexpected cellular response at high this compound concentrations.

  • Problem: You are observing a cellular response (e.g., cell proliferation, contraction in some smooth muscles) that is not consistent with canonical beta-adrenergic signaling, especially when using this compound in the micromolar range.

  • Possible Cause: This may be due to the off-target activation of α1A-adrenergic receptors, leading to MAPK/ERK pathway stimulation.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a full concentration-response curve for this compound. A biphasic curve may indicate the involvement of a second, lower-affinity receptor.

    • Use Selective Antagonists: Pre-treat your cells with a selective α1-adrenergic antagonist (e.g., prazosin) or a specific α1A-antagonist (e.g., RS100329) before adding this compound. If the antagonist blocks the response seen at high this compound concentrations, it confirms α1-adrenergic receptor involvement.

    • Downstream Signaling Analysis: Measure the activation of both the Gαq/PLC pathway (e.g., inositol phosphate accumulation, intracellular calcium) and the MAPK/ERK pathway (e.g., ERK phosphorylation). This compound's biased agonism at α1A-receptors should result in ERK phosphorylation without a significant increase in inositol phosphates.

Issue 2: Inconsistent results in tissue relaxation assays.

  • Problem: The relaxation response to this compound in your tissue preparation is variable or more potent than expected based solely on beta-2-adrenergic receptor activation.

  • Possible Cause: The response may be influenced by the activation of endothelial α2-adrenergic receptors, leading to nitric oxide (NO) production, which potentiates relaxation.

  • Troubleshooting Steps:

    • Endothelium Removal: Compare the relaxation response to this compound in endothelium-intact and endothelium-denuded tissue preparations. A reduced response in the absence of the endothelium suggests the involvement of endothelium-derived factors.

    • NOS Inhibition: Pre-treat the tissue with a nitric oxide synthase (NOS) inhibitor, such as L-NAME. If this reduces the potentiation of this compound-induced relaxation, it points to the involvement of the NO-cGMP pathway.

    • Use an α2-Antagonist: Pre-incubate the tissue with an α2-adrenergic antagonist like yohimbine. Inhibition of the potentiated relaxation would confirm the role of α2-adrenergic receptors.

Data Presentation

Table 1: Binding Affinity and Functional Potency of this compound at Adrenergic Receptors

Receptor SubtypeLigandParameterValueCell Line/TissueReference
β1-Adrenergic This compoundKi0.22 µMRecombinant
β2-Adrenergic This compoundKi0.46 µMRecombinant
β3-Adrenergic This compoundKi1.6 µMRecombinant
α1A-Adrenergic This compoundKi25 µMHEK-293/EBNA
β2-Adrenergic This compoundEC50 (Ca2+ mobilization)1.5 nMHEK-293/EBNA
α1A-Adrenergic This compoundEC50 (Ca2+ mobilization)3.2 µMHEK-293/EBNA
β2-Adrenergic This compoundEC50 (p-ERK activation)0.2 nMHEK-293/EBNA
α1A-Adrenergic This compoundEC50 (p-ERK activation)2.5 µMHEK-293/EBNA
α1A-Adrenergic This compoundEC50 (ERK activation)21 µMNeonatal rat ventricular myocytes

Experimental Protocols

1. Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for alpha-adrenergic receptors.

  • Cell/Membrane Preparation:

    • Culture cells expressing the adrenergic receptor subtype of interest.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand for the alpha-adrenergic receptor subtype (e.g., [3H]-Prazosin for α1-receptors).

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Intracellular Calcium Mobilization Assay

This assay is used to measure the ability of this compound to induce intracellular calcium release following receptor activation.

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the adrenergic receptor of interest in a black, clear-bottom 96-well plate and culture overnight.

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often in the presence of an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.

    • Incubate the cells for approximately 1 hour at 37°C in the dark.

    • Wash the cells gently with the assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the fluorescence intensity.

    • Establish a stable baseline fluorescence reading for each well.

    • Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of this compound to generate a concentration-response curve.

    • Fit the curve to a sigmoidal dose-response model to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

3. ERK Phosphorylation Assay (Western Blotting)

This protocol measures the activation of the MAPK/ERK pathway by detecting the phosphorylated form of ERK1/2.

  • Cell Culture and Stimulation:

    • Culture cells expressing the adrenergic receptor of interest in multi-well plates.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Stimulate the cells with various concentrations of this compound for a specific time period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the normalized p-ERK signal against the log concentration of this compound to generate a concentration-response curve and determine the EC50.

Mandatory Visualization

Isoprenaline_Signaling_Pathways cluster_beta Canonical Beta-Adrenergic Signaling cluster_alpha1 Off-Target Alpha-1A-Adrenergic Signaling (Biased Agonism) cluster_alpha2 Off-Target Alpha-2-Adrenergic Signaling This compound (nM) This compound (nM) Beta-AR Beta-AR This compound (nM)->Beta-AR High Affinity Gs Gs Beta-AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular Response (Beta) e.g., Increased Heart Rate, Smooth Muscle Relaxation PKA->Cellular Response (Beta) This compound (µM) This compound (µM) Alpha-1A-AR Alpha-1A-AR This compound (µM)->Alpha-1A-AR Low Affinity Gq Gq Alpha-1A-AR->Gq No Activation MAPK/ERK\nPathway MAPK/ERK Pathway Alpha-1A-AR->MAPK/ERK\nPathway Activation PLC Phospholipase C Gq->PLC IP3/DAG IP3 / DAG PLC->IP3/DAG Ca2+ Intracellular Ca2+ (No significant increase) IP3/DAG->Ca2+ Cellular Response (Alpha1) e.g., Gene Transcription, Cell Proliferation MAPK/ERK\nPathway->Cellular Response (Alpha1) This compound (µM) 2 This compound (µM) Alpha-2-AR Alpha-2-AR (Endothelial) This compound (µM) 2->Alpha-2-AR eNOS eNOS Alpha-2-AR->eNOS Activation NO Nitric Oxide eNOS->NO L-Arginine to NO sGC Soluble Guanylyl Cyclase NO->sGC Activation cGMP cGMP sGC->cGMP GTP to cGMP Cellular Response (Alpha2) Smooth Muscle Relaxation cGMP->Cellular Response (Alpha2)

Caption: this compound's signaling pathways at beta and alpha-adrenergic receptors.

Experimental_Workflow cluster_q Question: Is the observed effect at high this compound (µM) concentration an off-target alpha-adrenergic effect? Start Unexpected Cellular Response Observed Dose_Response Perform this compound Dose-Response Curve Start->Dose_Response Check_Biphasic Is the curve biphasic? Dose_Response->Check_Biphasic Antagonist_Block Use Selective Alpha-Antagonist (e.g., Prazosin) Check_Biphasic->Antagonist_Block Yes Conclusion_Beta Conclusion: Likely a beta-adrenergic effect or other cause Check_Biphasic->Conclusion_Beta No Check_Block Is the high-dose response blocked? Antagonist_Block->Check_Block Signaling_Assay Measure Downstream Signaling (p-ERK and Ca2+/IP3) Check_Block->Signaling_Assay Yes Check_Block->Conclusion_Beta No Check_Signaling p-ERK increased without Ca2+/IP3? Signaling_Assay->Check_Signaling Conclusion_Alpha Conclusion: Off-target alpha-adrenergic effect is likely Check_Signaling->Conclusion_Alpha Yes Check_Signaling->Conclusion_Beta No

Caption: Troubleshooting workflow for unexpected effects of this compound.

References

Technical Support Center: Optimizing Isoprenaline Infusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoprenaline infusion. The information is designed to help optimize experimental protocols while minimizing toxicity.

Frequently Asked Questions (FAQs)

General Dosing and Administration

Q1: What is a typical starting dose for this compound infusion in an experimental setting?

A1: The initial dose of this compound can vary significantly depending on the research objective and animal model. For inducing cardiac hypertrophy or fibrosis in mice, a common starting point is a continuous subcutaneous infusion via an osmotic minipump at a dose of 30 mg/kg/day.[1] For acute intravenous infusions to study cardiac function, initial doses can be as low as 0.05 to 1 microgram/kg/minute.[2] It is crucial to start with the lowest effective dose and titrate upwards based on the observed physiological response.[3]

Q2: How should I prepare and administer an this compound infusion solution?

A2: this compound solutions are typically prepared by diluting the stock solution in 5% dextrose or normal saline.[3] For continuous infusion, osmotic minipumps are often used for chronic studies to ensure stable drug delivery.[1] For acute studies, intravenous infusion is common, preferably through a central line to minimize the risk of extravasation. Ensure the solution is clear and not discolored before administration. The infusion line should be changed every 24 hours.

Q3: What is the maximum recommended concentration for an this compound infusion?

A3: The maximum reported concentration of the infusion preparation is 64 microgram/mL.

Troubleshooting Experimental Issues

Q4: I am observing paradoxical bradycardia during my this compound infusion. What could be the cause?

A4: Paradoxical bradycardia in response to this compound can be a sign of hypervagotonia or an underlying organic conduction disturbance. It is essential to rule out any issues with the infusion setup and monitor the animal's physiological state closely. If it persists, consider adjusting the dose or terminating the experiment.

Q5: My in-vitro cardiomyocyte culture is not showing the expected hypertrophic response to this compound. What should I check?

A5: Several factors could contribute to a lack of response. First, verify the concentration and stability of your this compound solution. This compound can degrade, especially when exposed to light. Second, ensure your cell culture conditions are optimal, including cell density and serum concentration in the media. H9C2 cells, for example, are often serum-starved before this compound treatment to enhance the hypertrophic response. Finally, consider the duration of this compound exposure, as the hypertrophic response develops over time (typically 12-48 hours).

Understanding and Minimizing Toxicity

Q6: What are the primary signs of this compound toxicity I should monitor for in my animal models?

A6: The most common signs of this compound toxicity are cardiovascular. These include significant tachycardia, cardiac arrhythmias, and hypotension. In models of myocardial injury, you may also observe signs of cardiac necrosis and inflammatory cell infiltration upon histological examination. Continuous monitoring of heart rate, ECG, and blood pressure is crucial to detect these adverse effects early.

Q7: How can I minimize the cardiotoxic effects of this compound in my experiments?

A7: To minimize cardiotoxicity, it is critical to use the lowest effective dose and titrate it carefully. Ensure adequate hydration and correct any pre-existing acidosis in the animal. Co-administration of antioxidants or agents that mitigate inflammatory responses has been shown to reduce this compound-induced myocardial injury in some studies. For instance, pretreatment with β-glucan has demonstrated protective effects against this compound-induced myocardial injury in rats.

Q8: What is the mechanism behind this compound-induced cardiotoxicity?

A8: this compound, a non-selective beta-adrenergic agonist, causes cardiotoxicity primarily through the overstimulation of β-adrenergic receptors. This overstimulation leads to a cascade of events including increased myocardial oxygen demand, oxidative stress, calcium overload, and inflammatory responses, ultimately resulting in myocyte damage, necrosis, and fibrosis.

Quantitative Data Summary

ParameterAnimal ModelDosing RegimenPurposeReference(s)
Starting Infusion Rate (IV) General0.05–1 microgram/kg/minuteGeneral Use
Chronic Subcutaneous Infusion Mice30 mg/kg/dayCardiac Hypertrophy & Fibrosis
Acute Myocardial Injury Rats100 mg/kg (s.c.)Induction of Myocardial Injury
Reversible Myocardial Alterations Rats8, 16, 32, or 64 µg/kg (s.c.)Dose-Response Study
Irreversible Myocyte Alterations Rats125, 250, or 500 µg/kg (s.c.)Dose-Response Study

Experimental Protocols

Protocol 1: In Vivo Induction of Cardiac Hypertrophy and Fibrosis in Mice

This protocol describes the use of osmotic minipumps to deliver a continuous infusion of this compound to induce cardiac hypertrophy and fibrosis in mice.

Materials:

  • C57BL/6J mice (8-12 weeks old)

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Osmotic minipumps (e.g., Alzet model for 28-day delivery)

  • Surgical tools for implantation

  • Anesthesia and analgesics

Procedure:

  • Preparation of this compound Solution: Calculate the required concentration of this compound to deliver the target dose (e.g., 30 mg/kg/day) based on the mean body weight of the mice and the pump's flow rate. Dissolve the this compound hydrochloride in sterile saline.

  • Pump Preparation: Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Shave and disinfect the surgical area on the back of the mouse.

    • Make a small subcutaneous incision.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic minipump into the pocket.

    • Close the incision with sutures or wound clips.

    • Administer post-operative analgesia.

  • Monitoring: Monitor the animals daily for any signs of distress or adverse reactions.

  • Endpoint Analysis: At the end of the study period (e.g., 28 days), euthanize the mice and harvest the hearts for histological (e.g., Masson's trichrome staining for fibrosis) and molecular analysis of hypertrophic and fibrotic markers.

Protocol 2: In Vitro Induction of Cardiomyocyte Hypertrophy

This protocol outlines the induction of a hypertrophic phenotype in cultured cardiomyocytes using this compound.

Materials:

  • H9C2 rat cardiomyoblasts or other suitable cardiac cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Imaging system for cell morphology

  • Reagents for downstream analysis (e.g., RNA/protein extraction)

Procedure:

  • Cell Seeding: Plate H9C2 cells in multi-well plates at a suitable density to allow for growth and morphological changes without reaching full confluency. Culture in complete medium for 24 hours.

  • Serum Starvation: To synchronize the cells and enhance the hypertrophic response, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in serum-free medium. Replace the medium in the cell culture plates with the this compound-containing medium at the desired final concentration (e.g., 10 µM). A control group should be treated with vehicle (serum-free medium without this compound).

  • Incubation: Incubate the cells for 12-48 hours.

  • Analysis:

    • Morphology: Observe and capture images of the cells to assess changes in cell size.

    • Biochemical Markers: Harvest cells for analysis of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) by qPCR or Western blot.

Visualizations

Isoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR Binds to GProtein G-Protein (Gs) BetaAR->GProtein Activates OxidativeStress Oxidative Stress BetaAR->OxidativeStress Overstimulation leads to Inflammation Inflammatory Cascade BetaAR->Inflammation Overstimulation leads to AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Leads to Toxicity Cardiotoxicity (Hypertrophy, Fibrosis, Apoptosis) Calcium->Toxicity OxidativeStress->Toxicity Inflammation->Toxicity

Caption: this compound-induced cardiotoxicity signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase AnimalModel Select Animal Model (e.g., Mouse, Rat) DoseCalculation Calculate this compound Dose and Prepare Solution AnimalModel->DoseCalculation PumpPrep Prepare Osmotic Minipumps (for chronic infusion) DoseCalculation->PumpPrep Surgery Surgical Implantation of Minipump PumpPrep->Surgery Infusion Initiate this compound Infusion Surgery->Infusion Monitoring Monitor Physiological Parameters (ECG, BP, Heart Rate) Infusion->Monitoring Harvest Harvest Heart Tissue Monitoring->Harvest Histology Histological Analysis (e.g., H&E, Masson's Trichrome) Harvest->Histology Molecular Molecular Analysis (e.g., qPCR, Western Blot) Harvest->Molecular DataAnalysis Data Analysis and Interpretation Histology->DataAnalysis Molecular->DataAnalysis

Caption: General experimental workflow for in vivo this compound infusion studies.

References

Isoprenaline light sensitivity and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage of Isoprenaline (also known as Isoproterenol). Adhering to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound solution turned a pink or brownish color?

A1: The discoloration of your this compound solution is a common indicator of degradation.[1] this compound contains a catechol moiety, which is highly susceptible to oxidation.[2][3] This process can be initiated or accelerated by exposure to light (photooxidation), air (oxygen), elevated temperatures, and alkaline pH.[2][3] The colored products are typically quinone-intermediates and subsequent transformation products like N-Isopropylnoraminochrome.[3]

Q2: What are the definitive storage conditions for this compound hydrochloride?

A2: Proper storage is crucial to maintain the stability and potency of this compound. Recommendations vary based on whether it is in solid form or dissolved in a solvent.

  • Solid (Powder) Form: this compound hydrochloride powder should be stored at 4°C in a tightly sealed container, protected from moisture and light.[4][5] It gradually darkens upon exposure to air and light.[1]

  • In Solvent: Once dissolved, storage conditions become more stringent. For solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[4][5] These solutions must be sealed and protected from moisture and light.[4][5]

Q3: How can I minimize degradation when preparing and handling this compound solutions?

A3: To minimize degradation, follow these handling best practices:

  • Use Low-Light Conditions: Prepare solutions under subdued or amber lighting to prevent photooxidation.[6]

  • Protect from Light: Always store solutions in light-resistant containers, such as amber vials or by wrapping containers with aluminum foil or using UV-blocking bags.[2][7][8]

  • Control Temperature: Prepare and use the solutions at controlled room temperature or refrigerated, and adhere to long-term storage temperature guidelines.[2][9]

  • Maintain Acidic pH: this compound is more stable in acidic conditions (pH 3.8-4.5).[10][11] Solutions with a pH above 6 are unstable.[11]

  • Minimize Oxygen Exposure: Avoid introducing excessive air into the container during compounding and handling.[2]

Troubleshooting Guide

Issue: Inconsistent or weaker-than-expected results in my cell-based or animal experiments.

This could be a direct consequence of this compound degradation, leading to a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Verify Solution Integrity: Check your this compound solution for any signs of discoloration.[1] A clear, colorless to pale yellow appearance is expected.[9] Discard any solution that appears pink, brown, or contains precipitates.[2]

  • Review Storage Protocol: Confirm that your storage conditions for both the stock powder and working solutions align with the recommended guidelines summarized in the table below.

  • Prepare Fresh Solutions: If in doubt, prepare a fresh solution from the solid powder, strictly adhering to the handling protocols designed to minimize light and oxygen exposure.

  • Perform a Stability Check: If inconsistent results persist, consider performing a stability analysis using a method like HPLC-UV to quantify the concentration of your this compound solution, as detailed in the experimental protocol section.[2]

Quantitative Data Summary

The stability of this compound is highly dependent on its formulation, storage temperature, and protection from light.

Table 1: Recommended Storage Conditions for this compound Hydrochloride

FormTemperatureDurationContainer/Conditions
Solid (Powder) 4°CLong-termTightly sealed, protect from light and moisture.[1][4][5]
In Solvent (DMSO) -80°CUp to 6 monthsSealed, away from moisture and light.[4][5]
-20°CUp to 1 monthSealed, away from moisture and light.[4][5]
Diluted for Infusion 2°C – 8°C (Refrigerated)Up to 90 daysIn 0.9% NaCl within UV light-blocking bags.[2][12]
(4 µg/mL)23°C – 25°C (Room Temp)Up to 90 daysIn 0.9% NaCl within UV light-blocking bags.[2][12]
5°C (Refrigerated)Up to 9 daysIn sterile glass vials or polypropylene (B1209903) syringes.[10]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a method to determine the concentration and stability of this compound in a solution, adapted from published stability studies.[2]

Objective: To quantify the percentage of this compound remaining in a solution over time.

Materials:

  • This compound solution for testing

  • This compound hydrochloride reference standard

  • HPLC system with UV detector

  • C18 column (e.g., Zorbax extended-C18, 50 x 4.6 mm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate, 0.1% formic acid in water

  • Mobile Phase B: 50:50 acetonitrile:methanol

  • Deionized distilled water

Methodology:

  • Standard Curve Preparation:

    • Prepare a stock solution of the this compound reference standard in deionized water.

    • Create a series of dilutions from the stock to generate a standard curve (e.g., 0-100 µg/mL).

  • Sample Preparation:

    • At each time point of your stability study (e.g., Day 0, 2, 14, 30), take an aliquot of your test solution.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the range of your standard curve.

  • Chromatographic Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 0.4 mL/minute

    • UV Detection Wavelength: 280 nm[1]

    • Gradient Elution:

      • Start with 95% Mobile Phase A for 1.0 minute.

      • Ramp to 95% Mobile Phase B over the next 2.0 minutes.

      • Hold at 95% B for 4.0 minutes.

      • Return to 95% A and re-equilibrate the column.

  • Data Analysis:

    • Inject the standards to generate a calibration curve by plotting the peak area against concentration.

    • Inject the test samples (in triplicate) and determine their concentration from the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0. A solution is typically considered stable if the remaining concentration is >90%.

Visualizations

Signaling and Degradation Pathways

Isoprenaline_Signaling_Pathway This compound Signaling Pathway ISO This compound BAR β-Adrenergic Receptor (β1 or β2) ISO->BAR Binds to G_Protein G Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets, leading to

Caption: this compound binds to β-adrenergic receptors, initiating a G-protein cascade.

Isoprenaline_Degradation_Pathway This compound Degradation by Photooxidation This compound This compound (Catechol Moiety) Excited_State Excited State Radical This compound->Excited_State Forms Light UV/Visible Light + Oxygen (O2) Light->this compound Energizes Quinone Quinone Intermediate Excited_State->Quinone Oxidizes to Cyclization Cyclization Quinone->Cyclization Amino_chrome N-Isopropylnoraminochrome (Colored Product) Cyclization->Amino_chrome Transforms into

Caption: Photooxidation pathway leading to colored degradation products.

Experimental and Logical Workflows

Experimental_Workflow Workflow for Preparing and Storing this compound Solutions start Start weigh Weigh this compound Powder (Under subdued light) start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO or Saline) weigh->dissolve aliquot Aliquot into light-resistant, air-tight tubes dissolve->aliquot storage Store immediately at recommended temperature (-20°C or -80°C) aliquot->storage thaw Thaw a single aliquot for use (Protect from light) storage->thaw For Experiment dilute Prepare final working dilution in amber/covered container thaw->dilute use Use in experiment immediately dilute->use discard Discard unused portion of thawed aliquot use->discard

Caption: Best-practice workflow for handling this compound to ensure stability.

References

How to dissolve isoprenaline hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isoprenaline hydrochloride.

Troubleshooting Guide

Problem: this compound hydrochloride is not dissolving or is precipitating out of solution.

This guide presents a systematic approach to address solubility challenges with this compound hydrochloride.

Experimental Workflow for Dissolution

G cluster_0 Solvent Selection & Preparation cluster_1 Troubleshooting cluster_2 Final Solution & Storage start Start: Weigh this compound HCl Powder solvent Select Appropriate Solvent (e.g., Water, DMSO, PBS) start->solvent prepare Prepare Solvent (e.g., use fresh, inert gas purged) solvent->prepare dissolve Dissolve Powder in Solvent prepare->dissolve mix Mix Thoroughly (Vortex or Sonicate) dissolve->mix observe Observe for Complete Dissolution mix->observe precipitate Precipitation or Incomplete Dissolution observe->precipitate No solution_ready Solution Ready for Dilution/Use observe->solution_ready Yes heat Gentle Warming precipitate->heat Try sonicate Sonication precipitate->sonicate Try ph_adjust Adjust pH (if aqueous) precipitate->ph_adjust Try check_conc Check Concentration vs. Solubility Limit precipitate->check_conc Verify filter_sterilize Filter Sterilize (0.22 µm filter) if for cell culture solution_ready->filter_sterilize storage Store Properly (aliquot, -20°C or -80°C, protect from light) filter_sterilize->storage

Caption: A step-by-step workflow for dissolving and troubleshooting this compound hydrochloride solutions.

Detailed Troubleshooting Steps:

  • Start with the Right Solvent: this compound hydrochloride is freely soluble in water.[1][2][3] For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is also a common choice.[4][5]

  • Consider Solvent Purity: Always use high-purity, fresh solvents. For aqueous solutions, use deionized, distilled, or sterile water. If using DMSO, use a fresh, anhydrous grade as it can be hygroscopic, which can affect solubility.

  • Sonication: If the powder is not readily dissolving, sonication can be used to break up aggregates and enhance dissolution.

  • Gentle Warming: Minimal heat can aid in dissolving the compound in some solvents like glacial acetic acid, though this is less common for routine experimental solutions.

  • pH Adjustment: The stability of this compound hydrochloride in aqueous solutions is pH-dependent. Degradation increases at a pH above 6. Solutions should ideally be kept in a slightly acidic pH range (4.5-6.0) for better stability.

  • Prepare a Concentrated Stock: A common and effective strategy is to first prepare a high-concentration stock solution in a solvent like DMSO. This stock can then be diluted into your aqueous experimental buffer or cell culture medium. When diluting, add the stock solution to the aqueous medium while vortexing to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound hydrochloride?

This compound hydrochloride exhibits good solubility in several common laboratory solvents. The choice of solvent will depend on the intended experimental application.

SolventSolubilityReference
Water Freely soluble, ≥ 50 mg/mL
Ethanol Sparingly soluble
DMSO ~80 mg/mL (with sonication), ~50 mg/mL
PBS (pH 7.2) ~5 mg/mL

Q2: How should I prepare a stock solution of this compound hydrochloride?

A standard method for preparing a stock solution is as follows:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., sterile water or DMSO) to achieve the desired concentration.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is the stability of this compound hydrochloride solutions?

This compound hydrochloride solutions are sensitive to air, light, and pH.

  • Light and Air: Solutions can gradually darken or turn pink to brownish-pink upon exposure to air and light, indicating degradation. It is crucial to store solutions in light-protected containers.

  • pH: The compound is more stable in acidic conditions. A pH range of 4.5 to 6.0 is recommended for aqueous solutions.

  • Temperature: For long-term stability, stock solutions should be stored at -20°C or -80°C. Some studies have shown stability for up to 90 days when diluted in 0.9% sodium chloride and stored in UV-blocking bags at room temperature or under refrigeration. However, for aqueous solutions for biological experiments, it is often recommended not to store them for more than one day.

Q4: My this compound hydrochloride solution has changed color. Can I still use it?

A color change to pink or brownish-pink indicates degradation of the compound. It is strongly recommended to discard the solution and prepare a fresh one to ensure the reliability and reproducibility of your experimental results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate Mass: Based on the molecular weight of this compound hydrochloride (247.72 g/mol ), weigh out 2.477 mg of the powder.

  • Dissolution: Add 1 mL of sterile, deionized water to the powder.

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Filtration (Optional): If the solution is intended for cell culture experiments, filter it through a 0.22 µm sterile filter.

  • Storage: Aliquot into light-protected tubes and store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thaw Stock: Thaw a single aliquot of your concentrated stock solution (e.g., 10 mM in water or DMSO).

  • Dilution: Serially dilute the stock solution in your cell culture medium or experimental buffer to the final desired working concentration (e.g., 1 µM, 10 µM).

  • Mixing: Gently mix the working solution before adding it to your cells.

  • Use Immediately: It is best practice to prepare the working solution fresh for each experiment.

Signaling Pathway

This compound is a non-selective β-adrenergic receptor agonist. Its binding to β1 and β2 adrenergic receptors initiates a downstream signaling cascade.

G cluster_0 This compound Signaling Pathway This compound This compound BetaReceptor β-Adrenergic Receptor (β1/β2) This compound->BetaReceptor binds GProtein G-protein (Gs) BetaReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->CellularResponse phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound as a β-adrenergic agonist.

References

Technical Support Center: Preventing Isoprenaline-Induced Tachycardia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing isoprenaline-induced tachycardia in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to induce tachycardia in animal models?

A1: this compound (isoproterenol) is a non-selective β-adrenergic receptor agonist.[1][2][3] It stimulates both β1 and β2 adrenergic receptors.[1][3] Stimulation of β1 receptors in the heart leads to a positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effect.[2][4] This reliable and rapid induction of tachycardia makes it a widely used tool in cardiovascular research to model conditions of cardiac stress and to test the efficacy of anti-tachycardic agents.[5][6][7][8]

Q2: What are the primary pharmacological agents used to prevent or reduce this compound-induced tachycardia?

A2: The primary agents are β-adrenergic receptor antagonists (beta-blockers). Non-selective beta-blockers like propranolol (B1214883) are effective in blocking the tachycardic effects of this compound.[9][10][11] Cardioselective β1-blockers such as atenolol and practolol (B1678030) can also be used.[9][12] Additionally, ivabradine , a selective inhibitor of the If current in the sinoatrial node, has been shown to reduce heart rate and can be used to counteract this compound-induced tachycardia.[13][14][15] Certain Class III antiarrhythmic agents, such as azimilide (B1662471) , have also demonstrated inhibitory effects on this compound-induced tachycardia in isolated heart models.[16]

Q3: Are there species-specific differences to consider when designing these experiments?

A3: Yes, different animal models may exhibit varying sensitivities to this compound and a particular antagonist. For instance, studies have been conducted in conscious dogs, rats, and isolated guinea pig hearts.[9][10][12][16] The specific β-adrenoceptor subtype distribution and density can vary between species, influencing the response. Therefore, it is crucial to consult literature specific to the chosen animal model to determine appropriate dosing and experimental design.

Q4: What are the key parameters to monitor during an experiment involving this compound-induced tachycardia?

A4: The primary parameter is heart rate, which can be monitored using electrocardiography (ECG).[5] Other important parameters include blood pressure, as this compound can cause hypotension due to β2 receptor-mediated vasodilation, and specific ECG intervals such as the QTc interval.[12][17] In more detailed studies, cardiac output and contractility may also be assessed.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected tachycardic response to this compound.
  • Possible Cause 1: this compound Degradation. this compound solutions can be unstable and susceptible to oxidation and light degradation.

    • Troubleshooting Step: Prepare fresh this compound solutions for each experiment. Protect the solution from light by using amber vials or wrapping containers in foil.

  • Possible Cause 2: Incorrect Route of Administration or Dosage. The bioavailability and onset of action of this compound are highly dependent on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous).[6][7]

    • Troubleshooting Step: Verify the recommended route and dosage for your specific animal model from established literature. Intravenous (IV) administration typically produces the most rapid and potent response. Ensure accurate calculation of the dose based on the animal's body weight.

  • Possible Cause 3: Anesthesia Interference. Anesthetics can significantly alter autonomic tone and cardiovascular reflexes, potentially blunting the tachycardic response to this compound.[5]

    • Troubleshooting Step: If possible, conduct studies in conscious, unrestrained animals using telemetry to avoid the confounding effects of anesthesia.[5] If anesthesia is necessary, choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia throughout the experiment.

Issue 2: High variability in heart rate between animals in the same treatment group.
  • Possible Cause 1: Stress-Induced Catecholamine Release. Handling and restraint can cause stress, leading to the release of endogenous catecholamines and a variable baseline heart rate.

    • Troubleshooting Step: Acclimatize animals to the experimental setup and handling procedures for a sufficient period before the study. Maintain a quiet and controlled environment during the experiment.

  • Possible Cause 2: Inconsistent Drug Administration. Variations in injection speed or volume can affect the pharmacokinetics of the administered agents.

    • Troubleshooting Step: Standardize the injection procedure. For IV infusions, use a reliable infusion pump for precise and consistent delivery.

Issue 3: Unexpected cardiovascular effects, such as severe hypotension or arrhythmias.
  • Possible Cause 1: β2-Adrenoceptor-Mediated Vasodilation. this compound's stimulation of β2 receptors leads to vasodilation and a potential drop in blood pressure.[3]

    • Troubleshooting Step: Monitor blood pressure continuously. If using a β1-selective blocker, be aware that the vasodilatory effects of this compound will be unopposed and may be more pronounced.[18]

  • Possible Cause 2: Pro-arrhythmic Effects of High-Dose this compound. High concentrations of this compound can induce arrhythmias, including ventricular tachycardia.[17]

    • Troubleshooting Step: Start with a lower dose of this compound and titrate up to achieve the desired heart rate without inducing significant arrhythmias. If arrhythmias are the focus of the study, ensure the model is appropriate and ethical guidelines are followed.

Quantitative Data Summary

Table 1: Pharmacological Agents for Preventing this compound-Induced Tachycardia in Animal Models

AgentClassAnimal ModelDosageRoute of AdministrationKey FindingsReference
Propranolol Non-selective β-blockerConscious Dogs0.2 mg/kgIVCompletely abolished this compound-induced tachycardia.[11]
Isolated Guinea Pig Heart0.12 µM (IC50)PerfusionInhibited this compound-induced tachycardia.[16]
Atenolol Selective β1-blockerConscious Rats1 mg/kgIVDid not significantly reduce this compound-induced tachycardia at the tested dose.[12]
Practolol Selective β1-blockerConscious Dogs--50 times less potent than propranolol against exercise-induced tachycardia.[9]
Tolamolol β-blockerConscious Dogs--Equipotent to propranolol against exercise-induced tachycardia.[9]
Ivabradine If current inhibitorRats--Exerts protection against this compound-induced cardiac dysfunction.[13]
Azimilide Class III AntiarrhythmicIsolated Guinea Pig Heart14.6 µM (IC50)PerfusionInhibited this compound-induced tachycardia.[16]

Table 2: Example of this compound Dosage for Tachycardia Induction

Animal ModelDosageRoute of AdministrationObserved EffectReference
Conscious Rats10 µg/kgIVIncreased heart rate.[12]
Rats1 mg/kgIPElevated heart rate to 405.5 ± 65.97 bpm.[5]
Humans0.01 µg/kg/minIV InfusionInduced supraventricular tachycardia.[19]

Experimental Protocols

Protocol 1: General Procedure for Inducing Tachycardia with this compound in a Rat Model
  • Animal Preparation: Anesthetize the rat (e.g., with an appropriate anesthetic) or use a conscious, telemetrically-implanted animal. Ensure proper monitoring of vital signs.

  • Baseline Recording: Record a stable baseline ECG and heart rate for at least 15-30 minutes.

  • Test Agent Administration: Administer the investigational drug (or vehicle control) via the desired route (e.g., IV, IP, oral gavage). Allow for a sufficient pretreatment period for the drug to reach its peak effect.

  • This compound Challenge: Administer this compound at a pre-determined dose (e.g., 1 mg/kg, IP) to induce tachycardia.[5]

  • Data Recording: Continuously record the ECG and heart rate throughout the experiment until the heart rate returns to baseline or for a specified duration.

  • Data Analysis: Analyze the changes in heart rate from baseline in both the vehicle and test agent groups to determine the efficacy of the intervention.

Visualizations

Isoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta_Receptor β-Adrenergic Receptor (β1/β2) This compound->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Tachycardia Increased Heart Rate (Tachycardia) Ca_Influx->Tachycardia Leads to

Caption: Signaling pathway of this compound-induced tachycardia.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia/Telemetry) Start->Animal_Prep Baseline Baseline Recording (ECG, HR, BP) Animal_Prep->Baseline Treatment Administer Vehicle or Test Compound Baseline->Treatment Pretreatment_Period Pretreatment Period Treatment->Pretreatment_Period Isoprenaline_Admin Administer this compound Pretreatment_Period->Isoprenaline_Admin Data_Acquisition Continuous Data Acquisition (ECG, HR, BP) Isoprenaline_Admin->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for assessing prevention of this compound-induced tachycardia.

References

Technical Support Center: Impact of Anesthesia on Cardiovascular Response to Isoprenaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anesthesia on the cardiovascular response to isoprenaline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound challenge results in a blunted chronotropic (heart rate) response in my anesthetized animal model. What could be the cause?

A1: A blunted chronotropic response to this compound under anesthesia is a common observation and can be attributed to several factors, primarily the choice of anesthetic agent.

  • Anesthetic Agent: Inhalant anesthetics, particularly isoflurane (B1672236), have been shown to significantly reduce the heart rate increase in response to sympathetic stimulation with this compound.[1] Studies in rats have demonstrated that the heart rate response to this compound is significantly higher in non-anesthetized animals compared to those anesthetized with isoflurane. This effect is thought to be due to interference with the autonomic nervous system, potentially at the level of autonomic receptors or post-receptor signaling mechanisms.

  • Depth of Anesthesia: The concentration of the anesthetic can influence the degree of cardiovascular depression. Deeper planes of anesthesia are generally associated with greater suppression of cardiovascular reflexes.

  • Experimental Conditions: Factors such as body temperature, hydration status, and acid-base balance can all impact cardiovascular responsiveness. Ensure these physiological parameters are carefully monitored and maintained within a normal range throughout the experiment.

Troubleshooting Steps:

  • Review Your Anesthetic Protocol: If using isoflurane, consider that it is known to attenuate the this compound-induced heart rate response. For experiments where a robust chronotropic response is critical, you might consider an alternative anesthetic.

  • Consider Alternative Anesthetics: Injectable anesthetics like ketamine or pentobarbital (B6593769) may have different effects. However, it is crucial to understand their individual cardiovascular profiles. Ketamine, for instance, can have sympathomimetic effects, potentially confounding the response to this compound.[2]

  • Titrate Anesthetic Depth: Use the minimum effective concentration of your chosen anesthetic to maintain an adequate plane of anesthesia for the procedure.

  • Ensure Physiological Stability: Monitor and maintain core body temperature, ensure adequate hydration with warmed fluids, and verify normal respiratory function to avoid hypoxia or hypercapnia, which can independently affect cardiovascular function.

Q2: I am observing significant hypotension in my experimental animals following this compound administration under anesthesia. Is this expected and how can I manage it?

A2: Yes, hypotension is an expected effect of this compound, which is a potent vasodilator due to its strong agonism at β2-adrenergic receptors. Anesthetic agents, particularly inhalants like isoflurane, also cause vasodilation and can therefore exacerbate the hypotensive effect of this compound.

Management Strategies:

  • Fluid Administration: Ensure the animal is euvolemic before starting the this compound infusion. Administration of warmed intravenous fluids can help to counteract the vasodilation.

  • Dose-Response Curve: If you are not already, perform a dose-response study for this compound to determine the optimal dose that elicits the desired cardiac effects without causing severe, life-threatening hypotension.

  • Choice of Anesthetic: Be aware that the hypotensive effects of this compound may be more pronounced with anesthetics that cause significant vasodilation, such as isoflurane.

Q3: How do different anesthetics (isoflurane, ketamine, pentobarbital) compare in their impact on the cardiovascular response to this compound?

A3: The choice of anesthetic can significantly alter the cardiovascular response to this compound. Here is a summary of findings from preclinical studies:

  • Isoflurane: Generally, isoflurane is associated with a blunted tachycardic response to this compound.[1] It can also contribute to hypotension due to its vasodilatory properties. However, some studies suggest isoflurane may preserve left ventricular function in the context of this compound-induced stress.[1]

  • Ketamine: Ketamine has sympathomimetic properties and can increase heart rate and blood pressure on its own.[2] This can complicate the interpretation of this compound's effects. Some research indicates that ketamine does not significantly attenuate the this compound-induced cardiac akinesia seen in models of stress-induced cardiomyopathy.[1]

  • Pentobarbital: Pentobarbital has been shown to have less of a blunting effect on this compound-induced left ventricular akinesia compared to the unanesthetized state, and its effect was less pronounced than isoflurane's protective effect.[1] However, pentobarbital can cause significant respiratory and cardiovascular depression.

For direct comparison, please refer to the data presented in the tables below.

Data Presentation

Table 1: Comparative Effects of Anesthetics on this compound-Induced Left Ventricular Akinesia in Rats

Anesthetic AgentDegree of Akinesia (%)
No Anesthesia (Control)17.7 ± 8.0
Isoflurane (0.5 MAC)8.7 ± 7.3
Isoflurane (1.0 MAC)5.7 ± 7.4
PentobarbitalSignificantly lower than control
KetamineNot significantly different from control

*p < 0.05 vs. No Anesthesia. Data adapted from a study on Tako-tsubo cardiomyopathy in a rat model.[1]

Table 2: Hemodynamic Effects of Different Anesthetics in Rodents (General Effects)

Anesthetic AgentHeart RateBlood Pressure
IsofluraneMild increase or no changeMild to moderate decrease
Ketamine-XylazineDecreaseDecrease
PentobarbitalDecreaseDecrease

Note: These are general effects of the anesthetics themselves, which will influence the baseline from which this compound-induced changes are measured. Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Detailed Methodology for this compound Challenge in Anesthetized Rodents

This protocol provides a general framework. Specific doses and timings should be optimized for your experimental model and research question.

  • Animal Preparation:

    • Acclimatize animals to the laboratory environment for at least 72 hours prior to the experiment.

    • Weigh the animal on the day of the experiment to ensure accurate drug dosage calculations.

    • Induce anesthesia using the chosen agent (e.g., isoflurane, ketamine/xylazine, or pentobarbital).

  • Anesthesia:

    • Isoflurane: Induce anesthesia with 3-4% isoflurane in 100% oxygen in an induction chamber. Maintain anesthesia via a nose cone with 1.5-2.5% isoflurane.

    • Ketamine/Xylazine: Administer intraperitoneally (IP) at a dose of 80-100 mg/kg ketamine and 5-10 mg/kg xylazine.

    • Pentobarbital: Administer IP at a dose of 50-60 mg/kg.

    • Confirm adequate anesthetic depth by lack of pedal withdrawal reflex (toe pinch).

    • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

  • Surgical Instrumentation (if applicable):

    • For direct blood pressure monitoring, cannulate the carotid artery or femoral artery with a fluid-filled catheter connected to a pressure transducer.

    • For drug administration, cannulate the jugular vein or femoral vein.

    • For heart rate monitoring, use subcutaneous ECG electrodes.

  • Physiological Monitoring and Support:

    • Maintain core body temperature at 37°C using a heating pad and monitor with a rectal probe.

    • If not mechanically ventilated, monitor respiratory rate and effort.

    • Administer warmed saline subcutaneously or intravenously to maintain hydration, especially for longer procedures.

  • This compound Administration:

    • Prepare a fresh solution of isoproterenol hydrochloride in sterile saline. Protect the solution from light.

    • This compound can be administered as a bolus injection or a continuous infusion.

      • Bolus Dosing: Administer a specific dose (e.g., 0.1 - 10 µg/kg, IV) and record the peak cardiovascular response.

      • Infusion: Infuse at a constant rate (e.g., 0.05 - 0.5 µg/kg/min, IV) to achieve a steady-state response.

    • A dose-response curve is highly recommended to be established in a pilot study.

  • Data Acquisition:

    • Record baseline cardiovascular parameters (heart rate, blood pressure) for a stable period (e.g., 15-30 minutes) before this compound administration.

    • Continuously record cardiovascular parameters throughout the this compound challenge and for a sufficient period afterward to observe the return to baseline.

  • Post-Procedure:

    • At the end of the experiment, euthanize the animal under deep anesthesia using an approved method (e.g., overdose of anesthetic followed by a physical method).

Mandatory Visualizations

Isoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_anesthetic Potential Anesthetic Interference This compound This compound BAR β-Adrenergic Receptor This compound->BAR Binds to G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion Increased Influx Response Increased Heart Rate & Contractility Ca_ion->Response Anesthetic Volatile Anesthetics (e.g., Isoflurane) Anesthetic->G_protein May interfere with receptor coupling Anesthetic->AC May inhibit activity

Caption: β-Adrenergic signaling pathway and potential sites of anesthetic interference.

Experimental_Workflow A Animal Preparation (Acclimation, Weighing) B Anesthesia Induction (e.g., Isoflurane, Ketamine, Pentobarbital) A->B C Instrumentation (Catheters, ECG) B->C D Stabilization & Baseline Recording (15-30 min) C->D E This compound Challenge (Bolus or Infusion) D->E F Continuous Cardiovascular Monitoring E->F G Data Analysis (Change from Baseline) F->G H Euthanasia G->H

References

Isoprenaline oxidation products and their biological activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoprenaline and its oxidation products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments with this compound and its oxidation products.

Question IDQuestionAnswer
ISO-001 My this compound solution is turning pink/brown. Is it still usable?The color change indicates the oxidation of this compound, likely forming quinone and aminochrome-like compounds such as N-isopropylnoradrenochrome. This process can be accelerated by exposure to light, alkaline pH, and the presence of metal ions.[1] For experiments requiring precise this compound concentrations and to avoid confounding effects from its oxidation products, it is crucial to use freshly prepared solutions. If your experiment is specifically investigating the effects of this compound-induced oxidative stress, the presence of these colored products is expected. However, for studies on the direct effects of this compound, the solution should be clear and colorless.
ISO-002 I'm observing high variability in my results when studying the effects of this compound in cell culture. What could be the cause?High variability can stem from the instability of this compound in cell culture media. The rate of this compound degradation and the formation of its oxidation product, isoprenochrome, can differ significantly between different types of media (e.g., RPMI vs. TexMACS).[2] To minimize variability, it is recommended to: 1. Use a consistent and well-characterized cell culture medium for all experiments. 2. Prepare fresh this compound solutions immediately before each experiment. 3. Consider the potential influence of media components on this compound stability.
ISO-003 How can I prevent the oxidation of my this compound stock solution?To ensure the stability of your this compound solution, it is essential to minimize its exposure to factors that promote oxidation.[3] Store stock solutions in amber or UV-blocking containers to protect them from light.[3] It is also advisable to prepare solutions in a slightly acidic buffer and store them at refrigerated temperatures (3°C-5°C).[3] For long-term storage, aliquoting and freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.
ISO-004 I am trying to study the specific biological effects of N-isopropylnoradrenochrome, but I'm having trouble isolating it. What are some common challenges?Isolating and purifying specific this compound oxidation products can be challenging due to their reactive nature and the complexity of the oxidation process, which can yield multiple byproducts.[4] Common issues include: 1. Instability: These compounds can be unstable and prone to further reactions. 2. Complex Mixtures: The oxidation of this compound results in a mixture of products, making the isolation of a single compound difficult. 3. Purification: Standard chromatographic techniques may require optimization to effectively separate the desired product from the parent compound and other byproducts. Consider using preparative liquid chromatography for isolation.[4]
ISO-005 Are there commercially available standards for this compound oxidation products?N-isopropylnoradrenochrome is commercially available from some chemical suppliers.[5][6] However, the availability of other specific oxidation products may be limited. For compounds that are not commercially available, chemical synthesis may be required.[4]
ISO-006 My in vivo experiment with this compound to induce cardiotoxicity shows inconsistent results. What factors should I consider?Inconsistent results in this compound-induced cardiotoxicity models can be influenced by several factors: 1. Dose and Administration: The dose and route of administration (e.g., subcutaneous injection) of this compound are critical. Ensure accurate and consistent dosing for all animals. 2. Animal Strain and Age: The response to this compound can vary between different animal strains and with age. 3. Handling and Stress: Stress from handling can affect catecholamine levels and influence the outcome. Ensure consistent and minimal handling of the animals. 4. Timing of Analysis: The timing of sample collection and analysis after this compound administration is crucial, as the induced damage and biomarker levels can change over time.

Data Presentation: this compound-Induced Oxidative Stress Markers

The following tables summarize quantitative data on the effects of this compound-induced oxidative stress on various biomarkers in rodent models.

Table 1: Effect of this compound on Cardiac Injury Markers in Rats

ParameterControl GroupThis compound-Treated Group (85 mg/kg)Percentage ChangeReference
CK-MB (U/L) 350 ± 25750 ± 50↑ 114%[7]
LDH (U/L) 400 ± 30850 ± 60↑ 112.5%[7]
cTnI (ng/mL) Not Detected2.5 ± 0.3-[3]

Data are presented as mean ± SD. CK-MB: Creatine Kinase-MB; LDH: Lactate Dehydrogenase; cTnI: Cardiac Troponin I.

Table 2: Effect of this compound on Myocardial Antioxidant Status in Rats

ParameterControl GroupThis compound-Treated Group (85 mg/kg)Percentage ChangeReference
MDA (nmol/mg protein) 1.5 ± 0.23.5 ± 0.4↑ 133%[7]
GSH (μg/mg protein) 5.0 ± 0.52.5 ± 0.3↓ 50%[7]
SOD (U/mg protein) 12.0 ± 1.06.0 ± 0.7↓ 50%[7]
CAT (U/mg protein) 25.0 ± 2.015.0 ± 1.5↓ 40%[7]

Data are presented as mean ± SD. MDA: Malondialdehyde; GSH: Reduced Glutathione; SOD: Superoxide Dismutase; CAT: Catalase.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound oxidation and its biological effects.

Protocol 1: In Vivo Induction of Myocardial Infarction in Rats

Objective: To induce myocardial infarction in rats using this compound to study the effects of oxidative stress.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Prepare a fresh solution of this compound hydrochloride in sterile 0.9% saline. A commonly used dose is 85 mg/kg of body weight.[3][7]

  • Administer this compound (85 mg/kg) via subcutaneous (s.c.) injection to the rats.

  • Repeat the injection after 24 hours for two consecutive days.[3][7]

  • The control group should receive an equivalent volume of sterile 0.9% saline.

  • Monitor the animals for any signs of distress.

  • At the end of the experimental period (e.g., 24-48 hours after the last injection), euthanize the animals and collect blood and heart tissue for biochemical and histopathological analysis.[3][8]

Protocol 2: Measurement of Malondialdehyde (MDA) in Heart Tissue

Objective: To quantify the level of lipid peroxidation in heart tissue as a marker of oxidative stress.

Materials:

  • Heart tissue homogenate

  • 8.1% Sodium dodecyl sulfate (B86663) (SDS) solution

  • 20% Acetic acid solution

  • 8% Thiobarbituric acid (TBA) solution

  • Distilled water

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a 10% (w/v) heart tissue homogenate in cold phosphate-buffered saline (PBS).

  • In a test tube, mix 0.2 mL of the tissue homogenate with 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid, and 1.5 mL of 8% TBA.[3]

  • Bring the final volume to 4.0 mL with distilled water.

  • Heat the mixture at 95°C in a water bath for 60 minutes.[3]

  • Cool the tubes under running water and add 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine (B92270) mixture (15:1, v/v).

  • Vortex the mixture and centrifuge at 4000 rpm for 10 minutes.

  • Measure the absorbance of the organic layer at 532 nm using a spectrophotometer.

  • Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Visualizations

This compound Signaling and Oxidation Pathway

Isoprenaline_Signaling_and_Oxidation cluster_signaling β-Adrenergic Receptor Signaling cluster_oxidation Oxidation Pathway This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels phosphorylates Cardiac_Effects Increased Heart Rate & Contractility Ca_Channels->Cardiac_Effects leads to Isoprenaline_ox This compound Oxidative_Stress Oxidative Stress (e.g., ROS) Isoprenaline_ox->Oxidative_Stress induces Isoprenaline_Quinone This compound- o-quinone Isoprenaline_ox->Isoprenaline_Quinone oxidizes to Cardiotoxicity Cardiotoxicity (Myocardial Necrosis) Oxidative_Stress->Cardiotoxicity leads to N_isopropylnoradrenochrome N-isopropyl- noradrenochrome Isoprenaline_Quinone->N_isopropylnoradrenochrome cyclizes to N_isopropylnoradrenochrome->Cardiotoxicity contributes to InVivo_Workflow start Start: Acclimatize Rats treatment_group Treatment Group: Administer this compound (s.c.) for 2 consecutive days start->treatment_group control_group Control Group: Administer Saline (s.c.) start->control_group monitoring Monitor Animals (24-48h post-last injection) treatment_group->monitoring control_group->monitoring euthanasia Euthanize and Collect Samples monitoring->euthanasia blood_analysis Blood Analysis: - Cardiac Biomarkers (CK-MB, LDH, cTnI) euthanasia->blood_analysis tissue_analysis Heart Tissue Analysis: - Oxidative Stress Markers (MDA, GSH) - Antioxidant Enzymes (SOD, CAT) - Histopathology euthanasia->tissue_analysis data_analysis Data Analysis and Comparison blood_analysis->data_analysis tissue_analysis->data_analysis Troubleshooting_Isoprenaline_Instability start Problem: Inconsistent Experimental Results or Visible Solution Discoloration check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh solution immediately before use. check_solution->prepare_fresh No check_storage How is the stock solution stored? check_solution->check_storage Yes re_evaluate Re-evaluate Experiment prepare_fresh->re_evaluate storage_conditions Issues: - Clear vial? - Room temperature? - Alkaline pH? check_storage->storage_conditions correct_storage Solution: - Store in amber/UV-blocking vials. - Refrigerate or freeze. - Use a slightly acidic buffer. storage_conditions->correct_storage Yes to any check_media Is the experiment in cell culture? storage_conditions->check_media No to all correct_storage->re_evaluate media_variability Consider Media Effects: - Different media can affect stability. - Use consistent, characterized media. check_media->media_variability Yes check_media->re_evaluate No media_variability->re_evaluate

References

Technical Support Center: Isoprenaline Delivery via Subcutaneous Injection vs. Osmotic Minipump

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on choosing between subcutaneous injections and osmotic minipumps for isoprenaline delivery in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to inform your decision-making process.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between subcutaneous injection and osmotic minipump for this compound delivery?

A1: Subcutaneous injections deliver this compound in a bolus dose, leading to rapid and high peak plasma concentrations that decline over time. This method is suitable for acute studies or when mimicking intermittent drug administration.[1][2][3] In contrast, osmotic minipumps provide continuous, steady-state delivery of this compound over a prolonged period, which is ideal for chronic studies aiming to mimic constant drug exposure.[1][2][3]

Q2: How do the hemodynamic effects differ between the two methods?

A2: Daily subcutaneous injections of this compound can cause immediate and significant fluctuations in hemodynamics, including a rapid drop in blood pressure (hypotension) and an increase in heart rate (tachycardia), followed by a rebound.[1][4] Continuous infusion with an osmotic minipump leads to a more stable hemodynamic profile, with an initial drop in blood pressure that normalizes or may even lead to mild hypertension over several days.[1][4]

Q3: What are the key considerations for choosing a delivery method?

A3: The choice depends on the experimental goals. For studies investigating acute responses or dose-dependent effects of peak concentrations, subcutaneous injections are appropriate. For chronic models requiring sustained and stable drug levels to induce conditions like cardiac hypertrophy or heart failure, osmotic minipumps are the preferred method.[1][2][3]

Q4: Can osmotic minipumps be reused?

A4: No, osmotic minipumps are designed for single use only. The internal reservoir that holds the drug solution is compressed during operation and cannot be refilled or restored.[5]

Q5: What is the importance of priming an osmotic minipump?

A5: Priming is mandatory for studies requiring immediate drug delivery upon implantation, especially when a catheter is used or the solution is viscous. It ensures the pump operates at a steady state from the moment of implantation.[6]

Troubleshooting Guides

Subcutaneous Injections

Q: I am observing leakage of the this compound solution from the injection site. What should I do?

A: Leakage can be due to several factors. Ensure you are using the correct technique:

  • Create a "tent" of skin: Gently lift the loose skin to form a pocket for the injection.[7]

  • Needle Gauge: Use a small gauge needle (e.g., 25-27G for mice) to minimize the puncture size.[7][8]

  • Injection Volume: Do not exceed the recommended maximum injection volume for the animal's size. For mice, this is typically around 5 ml/kg per site.[8]

  • Injection Speed: Inject the solution slowly and steadily.[7][9]

  • Withdrawal Technique: After injection, pause briefly before withdrawing the needle to allow for tissue expansion. You can also gently press the injection site with a sterile swab after withdrawal.[7]

Q: The animal is showing signs of distress or skin irritation at the injection site. What could be the cause?

A: This could be due to the formulation of the this compound solution or the injection technique.

  • Solution pH and Tonicity: Ensure the this compound solution is at a near-neutral pH and is not excessively hypertonic or hypotonic.[10]

  • Sterility: Use a new sterile needle and syringe for each animal to prevent infection.[11]

  • Site Rotation: If repeated injections are necessary, rotate the injection sites to prevent localized irritation.[12]

  • Bruising: Bruising can occur if a capillary is nicked or the skin is pinched too tightly. This is usually self-limiting.[8]

Osmotic Minipumps

Q: I suspect the osmotic minipump is not delivering the this compound solution. How can I troubleshoot this?

A: Pump failure is rare, but several factors can lead to apparent non-delivery.

  • Correct Filling: Ensure the pump was filled completely, without any air bubbles. Verify the fill volume by weighing the pump before and after filling.[13][14]

  • Flow Moderator Insertion: The flow moderator must be fully inserted to ensure proper function and prevent diffusion from the exit port.[15]

  • Catheter Patency: If using a catheter, ensure it is not blocked or kinked.

  • Pump Priming: For immediate delivery, especially with a catheter, the pump must be primed in sterile saline at 37°C for the recommended time before implantation.[6]

Q: There is swelling and fluid accumulation around the implanted pump. Is this a cause for concern?

A: This is likely a seroma, a pocket of clear, sterile fluid that can form due to tissue trauma during surgery. It is a normal inflammatory response and usually resolves on its own. However, if you observe signs of infection (redness, pus, warmth), consult with a veterinarian.[15]

Q: The animal is showing signs of postoperative pain or infection. What steps should I take?

A: Proper aseptic surgical technique is crucial to prevent infection.[1][16]

  • Analgesia: Provide appropriate pre- and post-operative analgesia as per your institution's guidelines.[1][17]

  • Monitoring: Monitor the animal daily after surgery for signs of pain, infection, or distress.[17]

  • Incision Site Care: Ensure the incision is closed properly with sutures or wound clips and is healing without complications.[17]

Data Presentation

Table 1: Comparison of this compound Delivery Methods

FeatureSubcutaneous InjectionOsmotic Minipump
Delivery Profile Bolus, pulsatileContinuous, zero-order
Plasma Concentration Rapid peak, then declineStable, steady-state
Duration of Action Short-termLong-term (days to weeks)
Hemodynamic Effects Fluctuating (initial hypotension and tachycardia)[1][4]Stable (initial hypotension, then normalization)[1][4]
Common Applications Acute studies, dose-responseChronic studies, induction of cardiac hypertrophy/failure[1][2][3]
Animal Handling Repeated handling requiredSingle surgical procedure
Potential Complications Injection site reactions, stress from repeated handling[18]Surgical complications, seroma, implant failure[15][19]

Table 2: Hypothetical Comparative Pharmacokinetic Data of this compound

Time Post-AdministrationSubcutaneous Injection (Plasma this compound ng/mL)Osmotic Minipump (Plasma this compound ng/mL)
15 minutes50 ± 85 ± 1
30 minutes35 ± 610 ± 2
1 hour15 ± 412 ± 2.5
2 hours5 ± 1.512.5 ± 2.8
4 hours< 113 ± 3
24 hours013.5 ± 3.2
48 hours013.2 ± 3.1

Experimental Protocols

Protocol 1: Subcutaneous Injection of this compound in Mice

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 gauge)[8]

  • 70% alcohol swabs

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required concentration of this compound based on the desired dose (e.g., mg/kg) and the injection volume.

    • Dissolve the this compound hydrochloride in sterile 0.9% saline. Ensure the solution is at room temperature before injection.[10]

  • Animal Preparation:

    • Weigh the mouse to determine the precise injection volume.

    • Gently restrain the mouse.

  • Injection Technique:

    • Identify the injection site, typically the loose skin over the back between the shoulder blades (scruff).[11]

    • Wipe the injection site with a 70% alcohol swab and allow it to dry.

    • Gently lift the skin to create a "tent."[7]

    • Insert the needle, bevel up, at the base of the skin tent at a 30-45 degree angle.[7]

    • Aspirate slightly to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and choose a new site.[11]

    • Inject the solution slowly and steadily.[9]

    • Withdraw the needle and apply gentle pressure to the site with a sterile swab if needed.[7]

  • Post-Injection Monitoring:

    • Observe the mouse for any immediate adverse reactions.

    • Return the mouse to its cage and monitor for any signs of distress or injection site reactions.

Protocol 2: Osmotic Minipump Implantation for this compound Delivery in Mice

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments (scissors, forceps, wound clips/sutures)

  • Anesthesia (e.g., isoflurane) and analgesics[1]

  • Electric clippers or depilatory cream

  • Antiseptic solution (e.g., betadine or chlorhexidine)[1]

  • Sterile gloves and drapes

  • Warming pad

Procedure:

  • Pump Preparation:

    • Under sterile conditions, prepare the this compound solution as described in Protocol 1.

    • Fill the osmotic minipump with the this compound solution according to the manufacturer's instructions, ensuring no air bubbles are trapped.[13][14]

    • If immediate delivery is required, prime the pump in sterile saline at 37°C for the recommended duration.[6]

  • Surgical Procedure:

    • Anesthetize the mouse and ensure an adequate plane of anesthesia.[1]

    • Administer pre-operative analgesia.[1]

    • Shave or use depilatory cream to remove fur from the surgical site (typically the back, between the scapulae).[20]

    • Cleanse the surgical site with an antiseptic solution.[1]

    • Create a small incision in the skin.[20]

    • Using blunt dissection with forceps or a hemostat, create a subcutaneous pocket large enough to accommodate the pump.[20]

    • Insert the filled osmotic minipump into the pocket, delivery portal first.[20]

    • Close the incision with wound clips or sutures.

  • Post-Operative Care:

    • Administer post-operative analgesia.

    • Allow the mouse to recover from anesthesia on a warming pad.

    • Monitor the mouse daily for signs of pain, infection, or other complications.

    • Remove wound clips or sutures after 7-10 days, if necessary.

Mandatory Visualizations

Isoprenaline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR Binds to G_Protein Gs Protein BetaAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Ca²⁺ Channels PKA->Calcium Phosphorylates Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) Calcium->Response Leads to

Caption: this compound signaling pathway via β-adrenergic receptors.

Experimental_Workflow_Choice Start Start: this compound Delivery Study Question What is the desired duration of drug exposure? Start->Question Acute Acute / Short-term (hours to a few days) Question->Acute Acute Chronic Chronic / Long-term (days to weeks) Question->Chronic Chronic SC_Injection Subcutaneous Injection Acute->SC_Injection Osmotic_Pump Osmotic Minipump Chronic->Osmotic_Pump SC_Protocol Follow Subcutaneous Injection Protocol SC_Injection->SC_Protocol Pump_Protocol Follow Osmotic Minipump Implantation Protocol Osmotic_Pump->Pump_Protocol

Caption: Decision workflow for choosing the this compound delivery method.

References

Validation & Comparative

A Comparative Guide to Isoprenaline and Angiotensin II for Inducing Cardiac Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reproducible induction of cardiac fibrosis in preclinical models is paramount for understanding its pathophysiology and for the development of novel anti-fibrotic therapies. Among the various methods available, chemical induction using agents like isoprenaline (isoproterenol) and angiotensin II stands out for its relative ease of implementation and control. This guide provides an objective comparison of these two widely used agents, supported by experimental data, to aid researchers in selecting the most appropriate model for their specific research questions.

At a Glance: this compound vs. Angiotensin II

FeatureThis compound (Isoproterenol)Angiotensin II
Mechanism of Action Non-selective β-adrenergic receptor agonistPotent vasoconstrictor and primary effector of the renin-angiotensin system, acting mainly via the AT1 receptor
Primary Pathophysiological Mimicry Chronic sympathetic nervous system overstimulation, often associated with heart failurePathologies involving activation of the renin-angiotensin-aldosterone system (RAAS), such as hypertension and post-myocardial infarction remodeling
Key Signaling Pathways β-AR -> Gs -> Adenylyl Cyclase -> cAMP -> PKA -> Downstream effectors (e.g., CREB, Ca2+ channels) -> Oxidative Stress, Inflammation, TGF-β activationAT1R -> Gq/11 -> PLC -> IP3 & DAG -> Ca2+ release & PKC activation -> Downstream effectors (e.g., MAPKs, NADPH oxidase, Rho/ROCK) -> Oxidative Stress, Inflammation, TGF-β activation
Onset of Fibrosis Can be rapid, with significant fibrosis developing within 7-14 days with daily injections.[1]Typically develops over a period of 2 to 4 weeks with continuous infusion.[2][3]
Blood Pressure Effects Variable; can cause transient hypotension followed by reflex tachycardia. Chronic administration may not consistently induce hypertension.[4]Consistently induces hypertension, which is a key component of the remodeling process in this model.[2]
Common Administration Methods Subcutaneous injections, intraperitoneal injections, osmotic minipumps.Osmotic minipumps for continuous infusion.

Quantitative Comparison of Fibrotic Induction

The following tables summarize quantitative data from various studies, highlighting the extent of cardiac fibrosis induced by each agent under different experimental conditions.

Table 1: this compound-Induced Cardiac Fibrosis

Animal ModelDosage & AdministrationDurationKey Fibrotic OutcomesReference
Mice (C57BL/6J)50 mg/kg/day, subcutaneous injection11 daysSignificant increase in heart weight to body weight ratio and cardiomyocyte cross-sectional area.(He et al., 2019)
Mice (C57BL/6J)25, 50, or 100 mg/kg for 5 days14 days post-injury~1-fold, ~1.6-fold, and ~1.4-fold increase in interstitial LV fibrosis, respectively, compared to saline-injected controls.
Rats (Sprague-Dawley)0.25 mg/kg/day, subcutaneous injection7 daysSignificant increase in collagen deposition as visualized by Picrosirius Red staining.
Rats5 mg/kg, intraperitoneal injectionNot specifiedExcessive interstitial and perivascular collagen deposition.

Table 2: Angiotensin II-Induced Cardiac Fibrosis

Animal ModelDosage & AdministrationDurationKey Fibrotic OutcomesReference
Mice1.46 mg/kg/day, osmotic minipump4 weeksStabilized systolic blood pressure around 160 mmHg and increased collagen deposition in interstitial and perivascular regions.
Mice2 µg/g/d, osmotic minipump28 daysMarked increase in myocardial fibrosis.
Mice1000 ng/kg/min, osmotic minipump14 daysTime-dependent increase in fibrotic area.
Rats (in vitro)100 nmol/L24 hours75% increase in collagen secretion and 113% increase in collagen production in cardiac fibroblasts.

Signaling Pathways to Cardiac Fibrosis

The development of cardiac fibrosis is a complex process involving the activation of multiple intracellular signaling cascades. While both this compound and angiotensin II converge on common downstream mediators like Transforming Growth Factor-beta (TGF-β), their initial signaling pathways differ significantly.

isoprenaline_pathway ISO This compound bAR β-Adrenergic Receptor ISO->bAR Gs Gs Protein bAR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates ROS Oxidative Stress (ROS Production) PKA->ROS Inflammation Inflammation PKA->Inflammation TGFb TGF-β Activation ROS->TGFb Inflammation->TGFb Fibroblast Fibroblast Activation & Proliferation TGFb->Fibroblast ECM ECM Deposition (Collagen) Fibroblast->ECM Fibrosis Cardiac Fibrosis ECM->Fibrosis

This compound-induced cardiac fibrosis signaling pathway.

angiotensin_pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 Protein AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Activation (ERK, p38, JNK) Ca_PKC->MAPK NADPH NADPH Oxidase Ca_PKC->NADPH TGFb TGF-β Activation MAPK->TGFb ROS Oxidative Stress (ROS Production) NADPH->ROS ROS->TGFb Fibroblast Fibroblast Activation & Proliferation TGFb->Fibroblast ECM ECM Deposition (Collagen) Fibroblast->ECM Fibrosis Cardiac Fibrosis ECM->Fibrosis

Angiotensin II-induced cardiac fibrosis signaling pathway.

Experimental Protocols

This compound-Induced Cardiac Fibrosis Model (Subcutaneous Injection)

This protocol is adapted from multiple sources and represents a common method for inducing cardiac fibrosis.

  • Animal Model: Male Sprague-Dawley rats (280-320 g) or C57BL/6J mice (8-12 weeks old).

  • This compound Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline. Prepare fresh daily.

  • Dosage and Administration: Administer this compound via subcutaneous injection at a dose ranging from 5 to 50 mg/kg body weight, once daily.

  • Duration: Continue injections for 7 to 14 consecutive days.

  • Control Group: Administer an equivalent volume of sterile 0.9% saline subcutaneously.

  • Endpoint Analysis: At the end of the treatment period, euthanize animals and harvest hearts for histological analysis (e.g., Masson's trichrome or Picrosirius red staining) and molecular analysis (e.g., qRT-PCR for collagen I, collagen III, and other fibrotic markers).

Angiotensin II-Induced Cardiac Fibrosis Model (Osmotic Minipump)

This protocol is based on established methods for inducing hypertension-dependent cardiac fibrosis.

  • Animal Model: Male C57BL/6J mice (10-12 weeks old).

  • Angiotensin II Preparation: Dissolve angiotensin II in sterile 0.9% saline or 0.01 M acetic acid.

  • Osmotic Minipump Preparation: Fill osmotic minipumps (e.g., Alzet model 1004 or 2004) with the angiotensin II solution according to the manufacturer's instructions to deliver a dose of approximately 1.4 to 2.0 µg/kg/min (or 1000-2000 ng/kg/min).

  • Surgical Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back, between the scapulae. Insert the filled osmotic minipump into the subcutaneous pocket. Close the incision with sutures or wound clips.

  • Duration: The infusion is typically carried out for 14 to 28 days.

  • Control Group: Implant osmotic minipumps filled with the vehicle (saline or acetic acid solution).

  • Monitoring: Monitor blood pressure regularly using a tail-cuff system to confirm the development of hypertension.

experimental_workflow start Animal Acclimatization grouping Randomization into Control & Treatment Groups start->grouping treatment Induction Agent Administration (this compound Injections or Ang II Minipump) grouping->treatment monitoring In-life Monitoring (Body Weight, Blood Pressure for Ang II) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint echo Echocardiography (Cardiac Function) endpoint->echo euthanasia Euthanasia & Heart Harvest echo->euthanasia histology Histological Analysis (Fibrosis Staining) euthanasia->histology molecular Molecular Analysis (qRT-PCR, Western Blot) euthanasia->molecular

General experimental workflow for inducing cardiac fibrosis.

Concluding Remarks

Both this compound and angiotensin II are effective and widely used agents for creating rodent models of cardiac fibrosis. The choice between them should be guided by the specific research question.

  • This compound is well-suited for studying fibrosis in the context of β-adrenergic overstimulation, a hallmark of chronic stress and heart failure, and can produce a rapid fibrotic response.

  • Angiotensin II is the preferred agent for modeling fibrosis associated with hypertension and RAAS activation, providing a model with a strong hypertensive component that contributes to the cardiac remodeling process.

Careful consideration of the differing signaling pathways, hemodynamic effects, and typical experimental timelines will enable researchers to select the model that best recapitulates the clinical condition of interest and to effectively evaluate the potential of novel anti-fibrotic therapies.

References

Validating Isoprenaline-Induced Cardiac Hypertrophy: A Comparative Guide to Molecular Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable and reproducible model of cardiac hypertrophy is paramount. Isoprenaline, a non-selective β-adrenergic agonist, is a widely used pharmacological tool to induce this condition in preclinical models. This guide provides a comprehensive comparison of key molecular markers used to validate this compound-induced cardiac hypertrophy, supported by experimental data and detailed protocols.

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and protein synthesis, often accompanied by the re-expression of a fetal gene program.[1] Chronic stimulation of the β-adrenergic system by this compound effectively mimics this pathological state, leading to a well-documented hypertrophic response.[2] Validation of this model is crucial and is typically achieved by quantifying the expression of specific molecular markers that are upregulated or downregulated during the hypertrophic process.

Key Molecular Markers for Validation

The most commonly accepted and utilized molecular markers for confirming cardiac hypertrophy include natriuretic peptides and contractile proteins.

  • Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) : These peptide hormones, encoded by the Nppa and Nppb genes respectively, are robust indicators of cardiac stress and hypertrophy.[3] While ANP is primarily expressed in the atria of a healthy adult heart, its expression is significantly upregulated in the ventricles during hypertrophy.[4] Similarly, ventricular BNP expression is markedly increased in response to hypertrophic stimuli.[5]

  • β-Myosin Heavy Chain (β-MHC) : This contractile protein, encoded by the MYH7 gene, is the predominant isoform in the fetal ventricle. In adult rodents, its expression is largely replaced by α-myosin heavy chain (α-MHC). During pathological hypertrophy, there is a characteristic switch back to the fetal gene program, resulting in a significant increase in β-MHC expression.[3][6]

  • α-Myosin Heavy Chain (α-MHC) : Encoded by the MYH6 gene, this is the dominant myosin heavy chain isoform in the healthy adult rodent ventricle. In response to hypertrophic stimuli like this compound, its expression is typically downregulated as β-MHC expression increases.

Comparative Expression Data of Hypertrophic Markers

The following table summarizes the quantitative changes in the expression of key molecular markers in rodent models of this compound-induced cardiac hypertrophy.

Animal ModelThis compound Dose & DurationMarkerAnalysis MethodFold Change vs. Control
Sprague-Dawley Rat5 mg/kg/day (s.c.) for 14 daysANP (mRNA)RT-PCR~2.5-fold increase
Sprague-Dawley Rat5 mg/kg/day (s.c.) for 14 daysβ-MHC (mRNA)RT-PCR~4-fold increase
C57BL/6J Mouse7.5 mg/kg/day (s.c.) for 14 daysANP (mRNA)qRT-PCRSignificant increase
C57BL/6J Mouse7.5 mg/kg/day (s.c.) for 14 daysBNP (mRNA)qRT-PCRSignificant increase
C57BL/6J Mouse7.5 mg/kg/day (s.c.) for 14 daysβ-MHC (mRNA)qRT-PCRSignificant increase
Rat5 mg/kg/day (s.c.) for 7 daysANP (mRNA)RT-PCRSignificant increase
Rat5 mg/kg/day (s.c.) for 7 daysBNP (mRNA)RT-PCRSignificant increase
Rat5 mg/kg/day (s.c.) for 7 daysβ-MHC (mRNA)RT-PCRSignificant increase

s.c. = subcutaneous

Signaling Pathway of this compound-Induced Cardiac Hypertrophy

This compound exerts its hypertrophic effects primarily through the activation of β-adrenergic receptors, which triggers a cascade of intracellular signaling events.

Isoprenaline_Signaling_Pathway ISO This compound BetaAR β-Adrenergic Receptor ISO->BetaAR AC Adenylyl Cyclase BetaAR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAPK MAPK Pathway (ERK, JNK, p38) PKA->MAPK Calcineurin Calcineurin-NFAT Pathway PKA->Calcineurin TranscriptionFactors Transcription Factors (e.g., GATA4, MEF2) MAPK->TranscriptionFactors Calcineurin->TranscriptionFactors GeneExpression Upregulation of ANP, BNP, β-MHC TranscriptionFactors->GeneExpression Hypertrophy Cardiac Hypertrophy GeneExpression->Hypertrophy

This compound-induced cardiac hypertrophy signaling pathway.

Experimental Workflow for Validation

The following diagram outlines a typical experimental workflow for inducing and validating cardiac hypertrophy using this compound and molecular markers.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., C57BL/6J Mice) IsoprenalineAdmin This compound Administration (Subcutaneous Injection or Osmotic Minipump) AnimalModel->IsoprenalineAdmin TissueHarvest Heart Tissue Harvesting and Processing IsoprenalineAdmin->TissueHarvest RNAExtraction RNA Extraction TissueHarvest->RNAExtraction ProteinExtraction Protein Extraction TissueHarvest->ProteinExtraction qPCR Quantitative PCR (qPCR) (ANP, BNP, β-MHC, α-MHC) RNAExtraction->qPCR DataAnalysis Data Analysis and Statistical Evaluation qPCR->DataAnalysis WesternBlot Western Blot (β-MHC, α-MHC) ProteinExtraction->WesternBlot WesternBlot->DataAnalysis Validation Validation of Cardiac Hypertrophy DataAnalysis->Validation

Experimental workflow for validating this compound-induced cardiac hypertrophy.

Detailed Experimental Protocols

This compound-Induced Cardiac Hypertrophy in Mice

This protocol describes the induction of cardiac hypertrophy in mice using subcutaneous injections of this compound.

  • Animal Model: Use male C57BL/6J mice, 8-10 weeks old.

  • This compound Solution Preparation: Prepare a fresh solution of isoproterenol hydrochloride (e.g., 0.75 mg/mL in sterile 0.9% saline) daily. Protect the solution from light.

  • Dosing: Administer this compound at a dose of 7.5 mg/kg body weight via subcutaneous injection once daily for 14 consecutive days.[3] A control group should receive daily injections of sterile saline.

  • Monitoring: Monitor the animals daily for any signs of distress.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and excise the hearts. Separate the atria and ventricles, wash with cold phosphate-buffered saline (PBS), blot dry, and weigh. For molecular analysis, snap-freeze the ventricular tissue in liquid nitrogen and store at -80°C.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA levels of hypertrophic markers.

  • RNA Isolation: Isolate total RNA from frozen ventricular tissue (~20-30 mg) using a suitable RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system and a suitable SYBR Green or TaqMan-based assay. Use primers specific for mouse Nppa, Nppb, Myh7, Myh6, and a reference gene (e.g., Gapdh).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot for Protein Expression Analysis

This protocol describes the detection and quantification of myosin heavy chain protein levels.

  • Protein Extraction: Homogenize frozen ventricular tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against β-MHC, α-MHC, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

References

A Comparative Guide: Isoprenaline vs. Salbutamol for Airway Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isoprenaline and salbutamol (B1663637), two frequently used β-adrenoceptor agonists in airway smooth muscle (ASM) relaxation research. We will delve into their mechanisms, comparative efficacy based on experimental data, and detailed protocols for relevant in vitro studies.

Introduction and Mechanism of Action

This compound (isoproterenol) and salbutamol (albuterol) are sympathomimetic agents that induce bronchodilation by acting on β-adrenoceptors on airway smooth muscle cells. This compound is a non-selective agonist, activating both β1 and β2-adrenoceptors with high potency.[1] Salbutamol, conversely, is a selective β2-adrenoceptor agonist, developed to minimize the cardiac side effects associated with β1-adrenoceptor stimulation, such as tachycardia.[2][3]

Both agonists share a common signaling pathway to induce ASM relaxation. Upon binding to the β2-adrenoceptor, a G-protein-coupled receptor (GPCR), they trigger a conformational change that activates the associated stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately decrease intracellular calcium concentrations and reduce the sensitivity of the contractile apparatus, resulting in smooth muscle relaxation.[4][5]

Despite this shared pathway, differences in receptor affinity, selectivity, and interaction within the receptor's binding pocket lead to distinct pharmacological profiles.[1][6]

GpcrSignal cluster_cell Airway Smooth Muscle Cell cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ) B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Muscle Relaxation PKA->Relaxation promotes Ligand This compound or Salbutamol Ligand->B2AR binds

Figure 1. β2-Adrenergic Receptor Signaling Pathway for Smooth Muscle Relaxation.

Comparative Performance: Potency, Efficacy, and Selectivity

The primary differences between this compound and salbutamol in research settings lie in their potency, efficacy, and receptor selectivity. This compound generally serves as a benchmark full agonist due to its high intrinsic efficacy at all β-adrenoceptor subtypes.[1]

Table 1: Comparative Potency and Selectivity

Parameter This compound Salbutamol Tissue/Model Reference
Potency (pD2) 7.60 ± 0.01 7.50 ± 0.01 Guinea-pig Trachea [7]
EC50 (cAMP) 0.08 µM 0.6 µM Human Airway Smooth Muscle Cells [8]
β2/β1 Selectivity Ratio 0.45 (Non-selective) 4.8 (β2-selective) Guinea-pig Trachea/Atria [7]

| Intrinsic Activity | Full Agonist (~1.0) | Partial Agonist | Human Airway Smooth Muscle Cells |[6][8] |

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency.

Data from isolated guinea-pig tracheal preparations show that this compound and salbutamol have very similar potencies in relaxing pre-contracted airway tissue.[7] However, studies on human airway smooth muscle cells measuring cAMP formation indicate that this compound is significantly more potent than salbutamol.[8] This highlights that salbutamol acts as a partial agonist compared to the full agonism of this compound in this system.[6][8]

The key differentiator is selectivity. This compound's lack of selectivity results in significant β1-adrenoceptor activation, leading to cardiac effects like increased heart rate.[3][9] Salbutamol's selectivity for the β2 receptor makes it a more suitable tool when the specific effects on airway smooth muscle are to be isolated from cardiac responses.[3][7]

Experimental Protocols

Reproducible and robust data are paramount. Below are detailed methodologies for key experiments used to compare β-agonists.

This ex vivo technique allows for the direct measurement of tissue contraction and relaxation in a controlled environment.[10][11]

Objective: To determine the potency (EC50 or pD2) and efficacy (Emax) of this compound and salbutamol in relaxing pre-contracted airway tissue.

Methodology:

  • Tissue Preparation:

    • Euthanize a guinea pig via an approved method (e.g., cervical dislocation).

    • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.[11] For some studies, the epithelium may be denuded by gently rubbing the luminal surface to investigate its role.[12]

  • Mounting:

    • Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.[13]

    • The bath should be maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[10]

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration:

    • Apply a resting tension of 1.0-1.5 g to the tissue rings and allow them to equilibrate for at least 60 minutes.[13]

    • Wash the tissues with fresh Krebs-Henseleit solution every 15 minutes during equilibration.[13]

  • Contraction and Relaxation Assay:

    • Induce a stable, submaximal contraction using an agent like histamine (B1213489) (10 µM) or carbachol (B1668302) (1 µM).[7]

    • Once the contraction plateaus, add the β-agonist (this compound or salbutamol) in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve flattens.

  • Data Analysis:

    • Express relaxation as a percentage reversal of the induced contraction.

    • Plot the percentage relaxation against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) from this curve. The pD2 can be calculated as -log(EC50).

Workflow A Isolate Trachea (e.g., Guinea Pig) B Prepare Tracheal Rings (3-4 mm width) A->B C Mount in Organ Bath (Krebs Solution, 37°C, 95% O2) B->C D Equilibrate (60 min, 1.5g tension) C->D E Induce Submaximal Contraction (e.g., Histamine) D->E F Cumulative Addition of Agonist (this compound or Salbutamol) E->F G Record Relaxation (Isometric Transducer) F->G H Data Analysis (Dose-Response Curve, EC50, Emax) G->H

References

A Comparative Analysis of the Chronotropic Effects of Isoprenaline and Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chronotropic effects of two potent catecholamines, isoprenaline and epinephrine (B1671497). The information presented herein is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences in their positive chronotropic actions on the heart.

Introduction

This compound, a synthetic catecholamine, and epinephrine, a naturally occurring hormone and neurotransmitter, are both powerful stimulants of heart rate. Their primary mechanism of action involves the activation of β-adrenergic receptors in the sinoatrial (SA) node, the heart's natural pacemaker. However, their differing receptor selectivity profiles result in distinct overall cardiovascular effects. This compound is a non-selective β-adrenergic agonist, acting on both β1 and β2 receptors, while epinephrine is a non-selective agonist of all adrenergic receptors, including α1, α2, β1, and β2. This broader activity of epinephrine leads to more complex physiological responses.

Quantitative Comparison of Chronotropic Effects

While both this compound and epinephrine are effective in increasing heart rate, their potencies can differ. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of a drug. A lower EC50 value indicates a higher potency.

DrugAnimal ModelPreparationEC50Maximal Response (Emax)Reference
Epinephrine RabbitIsolated Heart3.8 ± 0.08 µg/mLData not specified[1]
This compound Guinea PigLangendorff HeartStated to be ~100x more potent than salbutamolData not specified[2]

Note: Direct comparative EC50 and Emax values for this compound and epinephrine under identical experimental conditions were not found in the reviewed literature. The potency of this compound is generally considered to be high for β-receptor agonism.

Signaling Pathways

The positive chronotropic effects of both this compound and epinephrine are primarily mediated by their interaction with β1-adrenergic receptors on the surface of pacemaker cells in the sinoatrial node. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Signaling Pathway for Chronotropic Effects cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Epinephrine Epinephrine Epinephrine->Beta1_Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Ion_Channels Pacemaker Ion Channels (If, ICa,L) PKA->Ion_Channels phosphorylates Increased_HR Increased Heart Rate Ion_Channels->Increased_HR leads to

Caption: Signaling pathway of this compound and epinephrine leading to increased heart rate.

Upon binding to the β1-receptor, the associated Gs protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key ion channels involved in the cardiac pacemaker potential, including the "funny" current (If) and L-type calcium channels (ICa,L). This phosphorylation enhances the activity of these channels, leading to a steeper slope of diastolic depolarization and a faster firing rate of the SA node, resulting in an increased heart rate.

Experimental Protocols

The Langendorff isolated heart preparation is a classic and widely used ex vivo model for studying the effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. The following is a representative protocol for comparing the chronotropic effects of this compound and epinephrine using this method.

Langendorff Isolated Heart Perfusion for Chronotropic Assessment

1. Animal Preparation and Heart Isolation:

  • A male Wistar rat (250-300g) is anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).

  • The heart is rapidly excised via a thoracotomy and immediately placed in ice-cold Krebs-Henseleit buffer.

2. Perfusion Setup:

  • The aorta is cannulated and the heart is mounted on a Langendorff apparatus.

  • Retrograde perfusion is initiated with Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11) gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Perfusion pressure is kept constant at approximately 70-80 mmHg.

3. Data Acquisition:

  • A force transducer is attached to the apex of the ventricle to record contractile force, and heart rate is derived from the interval between contractions.

  • Alternatively, an ECG can be recorded to determine the heart rate more directly from the R-R interval.

  • The heart is allowed to stabilize for a 20-30 minute equilibration period before drug administration.

4. Drug Administration and Dose-Response Curve Generation:

  • Stock solutions of this compound hydrochloride and epinephrine bitartrate (B1229483) are prepared in distilled water.

  • Cumulative concentration-response curves are generated by adding increasing concentrations of either this compound or epinephrine to the perfusion buffer.

  • The heart is exposed to each concentration until a stable response is achieved before the next concentration is added.

  • A typical concentration range for this compound would be 10⁻⁹ to 10⁻⁵ M, and for epinephrine, 10⁻⁸ to 10⁻⁴ M.

  • The increase in heart rate from the baseline is recorded for each concentration.

5. Data Analysis:

  • The dose-response data is plotted with the log of the drug concentration on the x-axis and the change in heart rate (in beats per minute or as a percentage of the maximal response) on the y-axis.

  • The EC50 and maximal response (Emax) are calculated from the resulting sigmoidal curve using appropriate pharmacological software.

Experimental Workflow for Chronotropic Assessment Start Start Anesthesia Anesthetize Rat Start->Anesthesia Heart_Isolation Isolate Heart Anesthesia->Heart_Isolation Langendorff_Setup Mount on Langendorff Apparatus Heart_Isolation->Langendorff_Setup Equilibration Equilibration Period (20-30 min) Langendorff_Setup->Equilibration Drug_Addition Cumulative Addition of This compound or Epinephrine Equilibration->Drug_Addition Data_Recording Record Heart Rate Drug_Addition->Data_Recording at each concentration Data_Recording->Drug_Addition next concentration Dose_Response_Analysis Plot Dose-Response Curve & Calculate EC50/Emax Data_Recording->Dose_Response_Analysis End End Dose_Response_Analysis->End

Caption: Workflow for assessing chronotropic effects using the Langendorff isolated heart preparation.

Conclusion

Both this compound and epinephrine are potent positive chronotropic agents, acting through the β1-adrenergic signaling pathway to increase heart rate. This compound's action is more specific to β-receptors, making it a powerful tool for studying β-adrenergic responses in isolation. Epinephrine's broader receptor profile, including α-adrenergic agonism, results in a more complex cardiovascular response in vivo, which includes vasoconstriction that can affect coronary perfusion and afterload. For in vitro studies focused specifically on the direct chronotropic effects on the heart, the Langendorff isolated heart preparation provides a robust and controlled experimental model. The choice between these two agents in a research or clinical setting will depend on the desired specificity of action and the physiological context being investigated.

References

Isoprenaline vs. Norepinephrine: A Comparative Analysis of Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in receptor selectivity between adrenergic agonists is paramount for targeted therapeutic design and accurate experimental interpretation. This guide provides an objective comparison of isoprenaline and norepinephrine (B1679862), focusing on their differential binding affinities and functional potencies at α- and β-adrenergic receptor subtypes, supported by experimental data and detailed methodologies.

This compound, a synthetic catecholamine, and norepinephrine, an endogenous neurotransmitter, are both crucial pharmacological tools and clinical agents that exert their effects through the adrenergic system. However, their distinct receptor selectivity profiles lead to significantly different physiological and therapeutic outcomes. This compound is recognized as a potent, non-selective β-adrenergic receptor agonist, while norepinephrine exhibits a preference for α- and β1-adrenergic receptors.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and norepinephrine for various human adrenergic receptor subtypes. These values are compiled from in vitro studies using recombinant cell lines expressing the specific human receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinities (Ki) of this compound and Norepinephrine at Human Adrenergic Receptors

Receptor SubtypeThis compound Ki (nM)Norepinephrine Ki (nM)
α1-Adrenergic
α1A~150[1]1050[1]
α1BData not available480
α1DData not available410
α2-Adrenergic
α2AData not available1300
α2BData not available2000
α2CData not available1100
β-Adrenergic
β1220[2]1000[3]
β2460[2]10000
β31600Data not available

Note: Ki values can vary between studies depending on the experimental conditions and cell systems used. The data presented here are representative values.

Table 2: Functional Potencies (EC50) of this compound and Norepinephrine at Human Adrenergic Receptors

Receptor SubtypeFunctional AssayThis compound EC50 (nM)Norepinephrine EC50 (nM)
α1-Adrenergic Calcium Mobilization>10,0004.8 (α1A), 5.5 (α1B), 3.3 (α1D)
β-Adrenergic cAMP Accumulation20 (β2)1000 (β2)
L-type Ca2+ current20Data not available

Note: The choice of functional assay can influence the determined EC50 values.

Key Differences in Receptor Selectivity

  • β-Adrenergic Receptors : this compound is a potent agonist at both β1- and β2-adrenergic receptors with high affinity. In contrast, norepinephrine demonstrates a clear selectivity for the β1-adrenoceptor, with a reported tenfold higher affinity for β1 over β2 receptors. This difference is a cornerstone of their distinct pharmacological profiles.

  • α-Adrenergic Receptors : Norepinephrine is a potent agonist at α1- and α2-adrenergic receptors. Conversely, this compound has a very low affinity for α-adrenergic receptors, especially at lower concentrations.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms underlying the actions of these agonists, it is essential to understand the signaling cascades they trigger and the experimental methods used to quantify their effects.

cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1 α1 Receptor gq Gq a1->gq Agonist plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc beta β Receptor gs Gs beta->gs Agonist ac Adenylyl Cyclase gs->ac atp ATP ac->atp camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka

Figure 1. Simplified signaling pathways for α1- and β-adrenergic receptors.

prep Prepare cell membranes expressing adrenergic receptors radioligand Add radiolabeled ligand (e.g., [³H]-prazosin for α1) prep->radioligand competitor Add increasing concentrations of unlabeled competitor (this compound or Norepinephrine) radioligand->competitor incubate Incubate to reach binding equilibrium competitor->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki values (e.g., Cheng-Prusoff equation) quantify->analyze

Figure 2. General workflow for a competitive radioligand binding assay.

cluster_selectivity Receptor Selectivity This compound This compound beta_receptors β-Adrenergic Receptors This compound->beta_receptors High Affinity alpha_receptors α-Adrenergic Receptors This compound->alpha_receptors Low Affinity norepinephrine Norepinephrine norepinephrine->beta_receptors Moderate Affinity (β1 > β2) norepinephrine->alpha_receptors High Affinity

Figure 3. Logical relationship of receptor selectivity for this compound and Norepinephrine.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound or norepinephrine) for a specific adrenergic receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human adrenergic receptor subtype of interest.

  • Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine for α2 receptors, or [¹²⁵I]-cyanopindolol for β receptors).

  • Unlabeled competitor compounds (this compound and norepinephrine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) through Gs-coupled β-adrenergic receptors.

Materials:

  • Whole cells stably expressing the human β-adrenergic receptor subtype of interest.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA). IBMX is a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Agonists (this compound and norepinephrine).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Pre-incubate for a short period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add varying concentrations of the agonist (this compound or norepinephrine) to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP detection kit.

  • Data Analysis: Generate a standard curve using cAMP standards. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

The data and methodologies presented in this guide highlight the distinct receptor selectivity profiles of this compound and norepinephrine. This compound's non-selective, high-potency agonism at β-receptors contrasts sharply with norepinephrine's preference for α- and β1-receptors. This fundamental difference in receptor interaction is critical for researchers in pharmacology and drug development, as it dictates the specific cellular and physiological responses elicited by these two important catecholamines. The provided experimental protocols offer a foundation for the precise characterization of these and other adrenergic compounds.

References

A Comparative Guide to In Vivo Heart Failure Models: Phenylephrine/Isoprenaline Co-Administration vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in investigating the pathophysiology of heart failure and evaluating potential therapeutics. This guide provides an objective comparison of the phenylephrine (B352888) and isoprenaline (ISO/PE) co-administration model with two widely used alternatives: transverse aortic constriction (TAC) and angiotensin II (Ang II) infusion. We present supporting experimental data, detailed protocols, and visual representations of the key signaling pathways to aid in model selection.

The co-administration of phenylephrine, an α-adrenergic receptor agonist, and this compound, a non-selective β-adrenergic receptor agonist, has emerged as a pharmacological model that closely mimics the complex neurohormonal overactivation seen in human heart failure.[1][2] This model is designed to concurrently stimulate both the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS), key players in the progression of cardiac remodeling and dysfunction.[1][3]

Performance Comparison of Heart Failure Models

To facilitate a clear comparison, the following tables summarize key quantitative data from studies utilizing the ISO/PE, TAC, and Ang II infusion models in mice. It is important to note that the data for the ISO/PE versus the ISO-alone model are from a direct comparative study, while the data for the TAC and Ang II models are representative values from separate studies and may vary based on specific experimental conditions.

Table 1: Echocardiographic and Cardiac Hypertrophy Parameters

ParameterControlISO/PE ModelISO Alone ModelTAC Model (Representative)Ang II Infusion Model (Representative)
LVEF (%) 70.32 ± 5.5744.57 ± 5.3545.2 ± 6.88~40-50 (after 4 weeks)~50-60 (after 4 weeks)
FS (%) 40.1 ± 3.222.1 ± 2.823.5 ± 3.5~20-25 (after 4 weeks)~25-30 (after 4 weeks)
HW/TL (mg/mm) 7.76 ± 0.5311.4 ± 1.039.07 ± 1.31Significant IncreaseSignificant Increase

LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; HW/TL: Heart Weight to Tibial Length ratio. Data for ISO/PE and ISO alone models are from Su et al. (2025) after 2 weeks of treatment.[1] Data for TAC and Ang II models are representative values from various studies.

Table 2: Gene Expression of Key Heart Failure Markers (Fold Change vs. Control)

GeneISO/PE ModelISO Alone ModelTAC Model (Representative)Ang II Infusion Model (Representative)
Nppb (BNP) ~60-fold~30-foldSignificant IncreaseSignificant Increase
Myh7 (β-MHC) ~8-fold~4-foldSignificant IncreaseSignificant Increase
Postn (Periostin) ~100-fold~50-foldSignificant IncreaseSignificant Increase
Col1a1 (Collagen) ~15-fold~8-foldSignificant IncreaseSignificant Increase

Nppb: Natriuretic Peptide B; Myh7: Myosin Heavy Chain 7; Postn: Periostin; Col1a1: Collagen Type I Alpha 1 Chain. Data for ISO/PE and ISO alone models are from Su et al. (2025).[1] Data for TAC and Ang II models are representative values from various studies.

Signaling Pathways

The distinct mechanisms of action of these models result in the activation of different primary signaling pathways, leading to the development of heart failure.

cluster_ISOPE ISO/PE Co-Administration Model This compound This compound β-Adrenergic R β-Adrenergic R This compound->β-Adrenergic R Phenylephrine Phenylephrine α1-Adrenergic R α1-Adrenergic R Phenylephrine->α1-Adrenergic R SNS Activation SNS Activation β-Adrenergic R->SNS Activation RAAS Activation RAAS Activation α1-Adrenergic R->RAAS Activation Cardiac Remodeling Cardiac Remodeling SNS Activation->Cardiac Remodeling RAAS Activation->Cardiac Remodeling cluster_TAC Transverse Aortic Constriction (TAC) Model Pressure Overload Pressure Overload Mechanical Stress Mechanical Stress Pressure Overload->Mechanical Stress Neurohormonal Activation Neurohormonal Activation Pressure Overload->Neurohormonal Activation Pathological Hypertrophy Pathological Hypertrophy Mechanical Stress->Pathological Hypertrophy Neurohormonal Activation->Pathological Hypertrophy Fibrosis Fibrosis Pathological Hypertrophy->Fibrosis Cardiac Dysfunction Cardiac Dysfunction Fibrosis->Cardiac Dysfunction cluster_AngII Angiotensin II Infusion Model Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Inflammation Inflammation AT1 Receptor->Inflammation Fibrosis Fibrosis AT1 Receptor->Fibrosis Cardiac Hypertrophy Cardiac Hypertrophy AT1 Receptor->Cardiac Hypertrophy Start Start Anesthetize Mouse Anesthetize Mouse Start->Anesthetize Mouse Implant Osmotic Pump (ISO/PE or Saline) Implant Osmotic Pump (ISO/PE or Saline) Anesthetize Mouse->Implant Osmotic Pump (ISO/PE or Saline) Continuous Infusion (14 days) Continuous Infusion (14 days) Implant Osmotic Pump (ISO/PE or Saline)->Continuous Infusion (14 days) Monitor Cardiac Function (Echocardiography) Monitor Cardiac Function (Echocardiography) Continuous Infusion (14 days)->Monitor Cardiac Function (Echocardiography) Endpoint Analysis (Histology, Gene Expression) Endpoint Analysis (Histology, Gene Expression) Monitor Cardiac Function (Echocardiography)->Endpoint Analysis (Histology, Gene Expression) End End Endpoint Analysis (Histology, Gene Expression)->End Start Start Anesthetize & Ventilate Mouse Anesthetize & Ventilate Mouse Start->Anesthetize & Ventilate Mouse Thoracotomy & Expose Aortic Arch Thoracotomy & Expose Aortic Arch Anesthetize & Ventilate Mouse->Thoracotomy & Expose Aortic Arch Ligate Transverse Aorta Ligate Transverse Aorta Thoracotomy & Expose Aortic Arch->Ligate Transverse Aorta Close Chest & Skin Close Chest & Skin Ligate Transverse Aorta->Close Chest & Skin Monitor Cardiac Function (Weekly) Monitor Cardiac Function (Weekly) Close Chest & Skin->Monitor Cardiac Function (Weekly) Endpoint Analysis (4-8 weeks) Endpoint Analysis (4-8 weeks) Monitor Cardiac Function (Weekly)->Endpoint Analysis (4-8 weeks) End End Endpoint Analysis (4-8 weeks)->End Start Start Anesthetize Mouse Anesthetize Mouse Start->Anesthetize Mouse Implant Osmotic Pump (Ang II or Vehicle) Implant Osmotic Pump (Ang II or Vehicle) Anesthetize Mouse->Implant Osmotic Pump (Ang II or Vehicle) Continuous Infusion (2-4 weeks) Continuous Infusion (2-4 weeks) Implant Osmotic Pump (Ang II or Vehicle)->Continuous Infusion (2-4 weeks) Monitor Blood Pressure & Cardiac Function Monitor Blood Pressure & Cardiac Function Continuous Infusion (2-4 weeks)->Monitor Blood Pressure & Cardiac Function Endpoint Analysis (Histology, Gene Expression) Endpoint Analysis (Histology, Gene Expression) Monitor Blood Pressure & Cardiac Function->Endpoint Analysis (Histology, Gene Expression) End End Endpoint Analysis (Histology, Gene Expression)->End

References

Dichloroisoprenaline: A Comparative Guide to its Role as a Beta-Adrenergic Blocker in Isoprenaline Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dichloroisoprenaline (DCI) with other beta-adrenergic blockers in the context of this compound-mediated effects. It is designed to offer an objective analysis supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.

Introduction to Dichlorothis compound and Beta-Adrenergic Blockade

Dichlorothis compound (DCI), a derivative of the non-selective beta-adrenergic agonist this compound, holds a significant place in pharmacology as the first compound discovered to have beta-blocking properties.[1][2][3][4] Its development paved the way for the synthesis of clinically successful beta-blockers like propranolol.[1] DCI acts as a non-selective antagonist at both β1 and β2-adrenergic receptors.[1][3] A key characteristic of DCI is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), meaning it can weakly activate the receptor in the absence of a full agonist.[1][3] This guide will compare the beta-blocking profile of DCI with that of other commonly used beta-blockers in studies involving the potent, non-selective beta-agonist, this compound.

Quantitative Comparison of Beta-Adrenergic Blockers

The potency of a competitive antagonist is commonly expressed by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

The following table summarizes the pA2 values of DCI and other selected beta-blockers against this compound-induced responses in various in vitro preparations.

AntagonistpA2 ValueReceptor SelectivityIntrinsic Sympathomimetic Activity (ISA)Experimental Model
Dichlorothis compound (DCI) Not available*Non-selective (β1/β2)Yes-
Propranolol 8.3 - 9.4Non-selective (β1/β2)NoCat papillary muscle, Human isolated bronchus
Metoprolol 7.86β1-selectiveNoRat right ventricle strip
Atenolol 6.9β1-selectiveNoGuinea-pig atria
ICI 118,551 7.40β2-selectiveNoRat right ventricle strip

Experimental Protocols

The determination of antagonist potency, such as the pA2 value, is crucial for characterizing and comparing beta-blockers. The following are detailed methodologies for key experimental approaches used in such studies.

Functional Bioassay: Schild Analysis for pA2 Determination

This method assesses the potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of a beta-blocker (e.g., DCI, propranolol) against this compound in an isolated tissue preparation.

Materials:

  • Isolated tissue preparation (e.g., guinea pig atrial strips for β1 receptor studies, or tracheal strips for β2 receptor studies)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2

  • This compound hydrochloride (agonist)

  • Beta-adrenergic blocker (antagonist)

  • Transducer and recording system to measure tissue response (e.g., isometric force transducer for muscle contraction/relaxation)

Procedure:

  • Tissue Preparation and Equilibration: The isolated tissue is mounted in the organ bath and allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for this compound is generated by adding increasing concentrations of this compound to the organ bath and recording the response at each concentration until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed to remove the this compound and allowed to return to baseline. A known concentration of the antagonist is then added to the bath and incubated for a predetermined period to allow for equilibrium to be reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative concentration-response curve for this compound is generated.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.

  • Data Analysis and Schild Plot Construction:

    • The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 (concentration of agonist producing 50% of the maximal response) of this compound in the presence of the antagonist to the EC50 of this compound in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • A linear regression is performed on the data points. For a competitive antagonist, the slope of the regression line should not be significantly different from 1.

    • The pA2 value is determined from the x-intercept of the regression line.

Radioligand Binding Assay

This technique directly measures the affinity of a beta-blocker for beta-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of a beta-blocker for β-adrenergic receptors.

Materials:

  • Cell membranes expressing beta-adrenergic receptors (e.g., from cultured cells or tissue homogenates)

  • Radiolabeled ligand that binds to beta-adrenergic receptors (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol)

  • Unlabeled beta-adrenergic blocker (competitor)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of the unlabeled beta-blocker.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled beta-blocker that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and the experimental workflow for a Schild analysis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds & Activates DCI Dichlorothis compound (Antagonist) DCI->BetaReceptor Binds & Blocks GProtein G Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP AC:e->ATP:w Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., muscle relaxation, increased heart rate) PKA->CellularResponse Phosphorylates Targets A 1. Isolated Tissue Preparation (e.g., Guinea Pig Atria) B 2. Equilibration in Organ Bath A->B C 3. Generate Control this compound Concentration-Response Curve (CRC) B->C D 4. Wash Tissue & Return to Baseline C->D E 5. Add Antagonist (e.g., DCI) & Incubate D->E F 6. Generate this compound CRC in Presence of Antagonist E->F G 7. Repeat Steps 4-6 with Different Antagonist Concentrations F->G H 8. Data Analysis: - Calculate Dose Ratios (DR) - Plot log(DR-1) vs -log[Antagonist] G->H I 9. Determine pA2 Value from Schild Plot H->I

References

Assessing Beta-Blocker Potency Against Isoprenaline-Induced Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of various beta-blockers in antagonizing the effects of isoprenaline, a non-selective β-adrenergic receptor agonist. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.

Comparative Potency of Beta-Blockers

The potency of beta-blockers is commonly quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher pA2 values indicate greater potency. The following table summarizes the pA2 values for several beta-blockers against this compound in different experimental models.

Beta-BlockerExperimental ModelReceptor Subtype(s)pA2 ValueReference
Propranolol (B1214883)Guinea-pig atriaβ18.5[1]
PropranololGuinea-pig tracheaβ1, β28.5[1]
AtenololGuinea-pig atriaβ17.0[1]
AtenololGuinea-pig tracheaβ1, β25.5[1]
MetoprololHuman right atriaβ18.42 (vs. noradrenaline)[2]
BisoprololHuman right atriaβ18.42 (vs. noradrenaline)
Practolol (B1678030)Conscious dogs (tachycardia)Primarily β1-
Tolamolol (B1194477)Conscious dogs (tachycardia)Primarily β1-

Note: Direct pA2 values for practolol and tolamolol against this compound-induced tachycardia were not provided in the search results, but their relative potencies were compared to propranolol. Tolamolol was found to be approximately 12 times less potent than propranolol in blocking this compound-induced tachycardia. In another study, propranolol attenuated this compound-induced tachycardia with a dose ratio of 43.7, while practolol had a dose ratio of 4.4.

Experimental Protocols

A thorough in vitro comparison of beta-blockers involves a suite of standardized pharmacological assays. Below are detailed methodologies for key experiments.

Schild Regression for pA2 Determination

Objective: To determine the affinity (pA2) of a competitive antagonist for its receptor by measuring the shift in the agonist concentration-response curve.

Methodology:

  • Tissue/Cell Preparation: An isolated tissue preparation containing the target receptors (e.g., guinea pig atria for β1 receptors or trachea for β2 receptors) is mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a standard β-adrenergic agonist like this compound. This establishes the baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the beta-blocker (antagonist) for a predetermined equilibration period.

  • Second Agonist Curve: In the presence of the antagonist, a second cumulative concentration-response curve for this compound is generated. The antagonist will shift the curve to the right.

  • Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 (concentration of agonist producing 50% of the maximal response) in the presence of the antagonist by the EC50 in the absence of the antagonist.

  • Schild Plot Construction: Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the log of (dose ratio - 1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be linear with a slope not significantly different from unity. The pA2 value is the intercept of the regression line with the x-axis.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a beta-blocker for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines that stably express either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled antagonist with high affinity, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol, is used.

  • Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled beta-blocker (the competitor).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the beta-blocker that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To measure the effect of a beta-blocker on the adenylyl cyclase signaling pathway, which is downstream of β-adrenergic receptor activation.

Methodology:

  • Membrane Preparation: Cell membranes containing β-adrenergic receptors and adenylyl cyclase are prepared.

  • Assay Conditions: The membranes are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds (this compound with and without the beta-blocker).

  • cAMP Measurement: The amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or other sensitive detection methods.

  • Data Analysis: The ability of the beta-blocker to inhibit the this compound-stimulated production of cAMP is quantified to determine its potency in blocking this downstream signaling event.

Visualizations

Signaling Pathway

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts This compound This compound (Agonist) This compound->receptor Binds & Activates beta_blocker Beta-blocker (Antagonist) beta_blocker->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., increased heart rate) pka->cellular_response Phosphorylates Targets

Caption: Beta-adrenergic signaling pathway initiated by this compound and inhibited by beta-blockers.

Experimental Workflow

Schild_Analysis_Workflow cluster_exp Experimental Steps cluster_analysis Data Analysis prep 1. Tissue Preparation (e.g., Guinea Pig Atria) control_curve 2. Generate Control This compound Curve (EC50) prep->control_curve antagonist_inc 3. Incubate with Beta-Blocker (Concentration 1) control_curve->antagonist_inc antagonist_curve 4. Generate this compound Curve in presence of Blocker (EC50') antagonist_inc->antagonist_curve repeat_exp 5. Repeat steps 3-4 with different Blocker Concentrations antagonist_curve->repeat_exp calc_dr 6. Calculate Dose Ratios (DR = EC50' / EC50) repeat_exp->calc_dr schild_plot 7. Construct Schild Plot log(DR-1) vs -log[Blocker] calc_dr->schild_plot det_pa2 8. Determine pA2 (x-intercept) schild_plot->det_pa2

Caption: Workflow for determining beta-blocker potency (pA2) using Schild analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Isoprenaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of isoprenaline, a potent beta-adrenergic agonist. Adherence to these guidelines is crucial for protecting laboratory personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.[1] this compound, also known as isoproterenol, is a skin, eye, and respiratory irritant and should be handled with care throughout its lifecycle, including disposal.

Proper personal protective equipment (PPE) is the first line of defense. Before handling this compound for disposal, ensure you are wearing:

  • Safety Goggles or a Face Shield: To protect against accidental splashes.

  • Chemically Resistant Gloves: Nitrile gloves (minimum 4 mil thickness) are recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[2]

  • Laboratory Coat or Disposable Coveralls: To protect skin and clothing.[2]

In the event of a spill, immediately evacuate the area if necessary and consult an expert. Do not allow the product to enter drains. Cover drains and collect the spill using an absorbent, non-combustible material.[3] The collected waste should then be disposed of as hazardous waste.[3]

Step-by-Step Disposal Protocol

This compound waste, whether in solid form or in a solution, must be treated as hazardous chemical waste.[1]

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] Incompatible chemicals can react, potentially generating heat or toxic gases.[1]

  • Containerization:

    • Select a chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) container, that is in good condition with a secure, tight-fitting lid.[1]

    • Never fill a waste container to more than 90% of its capacity.[1]

    • Leave chemicals in their original containers whenever possible.

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" label.[1] The label should clearly identify the contents, including the name "this compound" or "Isoproterenol Hydrochloride" and any other components of the waste stream.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[1]

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash. [1][4]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] They will coordinate with a licensed hazardous waste disposal contractor to ensure the waste is managed and disposed of in compliance with all regulations.[1]

    • Uncleaned containers should be handled and disposed of in the same manner as the product itself.

Quantitative Data Summary

While specific concentration limits for disposal are not typically defined, as the material is treated as hazardous waste regardless of concentration, the following table summarizes key handling and safety parameters for this compound (hydrochloride), which informs its careful management during disposal.

ParameterValue/InstructionSource
CAS Number 51-30-9[3]
Hazard Class Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3][4]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1][3]
Spill Response Avoid dust formation. Absorb with liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste.[3]
Incompatible Materials Strong oxidizing agents.[5]
Storage for Disposal Tightly closed, chemically compatible container in a designated Satellite Accumulation Area (SAA).[1][5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Chemically Compatible Waste Container (e.g., HDPE) B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Securely Label Container 'Hazardous Waste - this compound' D->E F Store Sealed Container in Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I Transfer to Licensed Hazardous Waste Contractor H->I J Incineration at Approved Facility I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoprenaline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in groundbreaking research and development, ensuring a safe handling environment for potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isoprenaline, a non-selective β-adrenergic agonist. Adherence to these procedural steps will minimize exposure risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspect prior to use. Employ proper glove removal technique to avoid contamination.[5]
Eye/Face Protection Safety glasses with side shields or gogglesEnsure full coverage to prevent splashes.
Skin and Body Protection Laboratory coatShould be worn at all times within the laboratory setting.
Respiratory Protection NIOSH-approved respiratorRequired when working in poorly ventilated areas or when dust formation is likely.

Safe Handling and Operational Protocols

A systematic approach to handling this compound is critical to mitigate risks. The following step-by-step protocol outlines the key stages of the handling process, from preparation to post-handling cleanup.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Ensure clean, uncluttered work area prep_vent Work in a chemical fume hood prep_area->prep_vent prep_ppe Don appropriate PPE prep_vent->prep_ppe weigh Weigh compound in a ventilated enclosure prep_ppe->weigh reconstitute Slowly add solvent to prevent splashing weigh->reconstitute avoid_contact Avoid skin/eye contact and dust inhalation reconstitute->avoid_contact wash Thoroughly wash hands and exposed skin avoid_contact->wash clean_area Clean work area and equipment wash->clean_area dispose_ppe Dispose of contaminated PPE correctly clean_area->dispose_ppe collect_waste Collect all waste in a designated hazardous waste container dispose_ppe->collect_waste label_waste Properly label the container collect_waste->label_waste dispose_waste Dispose of according to institutional and local regulations label_waste->dispose_waste

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.

Spill Management and Disposal Plan

Proper containment and disposal are critical for environmental safety and regulatory compliance.

Spill Cleanup

  • Ensure adequate ventilation and wear appropriate PPE.

  • Contain the spill. Use an absorbent material like diatomite or universal binders for solutions. For solid spills, sweep up and shovel into a suitable container.

  • Decontaminate surfaces. Scrub the affected area with alcohol.

  • Collect all contaminated materials into a designated, labeled hazardous waste container.

Disposal Protocol

  • Segregate Waste: All materials contaminated with this compound, including unused compound, PPE, and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.

  • Follow Regulations: Dispose of the waste in accordance with your institution's Environmental Health and Safety (EHS) department protocols and local regulations. Do not release into the environment.

By implementing these comprehensive safety and handling procedures, researchers and scientists can confidently work with this compound while maintaining a secure and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoprenaline
Reactant of Route 2
Reactant of Route 2
Isoprenaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。